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  • Product: Sulfide, isobutyl isopropyl
  • CAS: 10359-65-6

Core Science & Biosynthesis

Foundational

Sulfide, isobutyl isopropyl (CAS 10359-65-6) physical and chemical properties

Isobutyl Isopropyl Sulfide (CAS 10359-65-6): Physicochemical Profiling, QSAR Analytics, and Synthetic Pathways for Advanced Electrolytes Executive Summary Isobutyl isopropyl sulfide (CAS 10359-65-6), a sterically hindere...

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Author: BenchChem Technical Support Team. Date: April 2026

Isobutyl Isopropyl Sulfide (CAS 10359-65-6): Physicochemical Profiling, QSAR Analytics, and Synthetic Pathways for Advanced Electrolytes

Executive Summary

Isobutyl isopropyl sulfide (CAS 10359-65-6), a sterically hindered, asymmetric dialkyl sulfide, serves as a highly specialized intermediate in organic synthesis, materials science, and computational chemistry. Its unique structural topology—combining an isopropyl and an isobutyl moiety—imparts specific thermodynamic properties that make it highly valuable for Quantitative Structure-Activity Relationship (QSAR) modeling[1] and as a precursor for high-purity alkyl sulfones used in modern electrochemical devices[2]. This technical guide explores the physicochemical causality of the molecule and provides field-proven, self-validating protocols for its synthesis and downstream application.

Structural and Thermodynamic Analytics

The physical behavior of isobutyl isopropyl sulfide is dictated by its asymmetric branching. This branching disrupts crystal lattice packing (lowering the melting point) while maintaining a moderate boiling point driven by London dispersion forces across its seven-carbon backbone.

Table 1: Physicochemical and Thermodynamic Properties of Isobutyl Isopropyl Sulfide

PropertyValueUnitMethod / Source
Molecular Formula C7H16S-IUPAC Standard[3]
Molecular Weight 132.27 g/mol Computed[4]
Boiling Point 144.0 - 148.4°CExperimental (at 760 mmHg)[5][6]
Density 0.832g/cm³Experimental[5]
Refractive Index 1.446-Optical Measurement[5]
Flash Point 29.4°CClosed Cup[5]
XLogP3-AA 3.0-Computed[3][5]
Topological Polar Surface Area (TPSA) 25.3ŲComputed[3][5]
Enthalpy of Formation (ΔfH°gas) -156.50kJ/molJoback Method[4]
Gibbs Free Energy (ΔfG°) 36.30kJ/molJoback Method[4]

Causality in Properties: The compound's XLogP3 of 3.0 and TPSA of 25.3 Ų indicate strong lipophilicity and zero hydrogen-bond donating capacity[3][5]. The dual-branched structure reduces the surface area available for intermolecular van der Waals interactions compared to linear heptyl sulfides, directly causing its specific boiling point of ~145 °C[1]. This highly specific, predictable boiling point has made it a benchmark molecule in QSAR models evaluating the impact of molecular connectivity indices on the thermodynamic properties of "small" acyclic sulfides[1][7].

Experimental Workflows: Synthesis and Downstream Applications

In battery technology, the purity of the sulfide intermediate directly dictates the electrochemical stability of the downstream sulfone[2]. The following protocols detail a self-validating synthetic route for isobutyl isopropyl sulfide and its subsequent catalytic oxidation.

Workflow A: Nucleophilic Aliphatic Substitution (SN2) Synthesis

Objective: Synthesize isobutyl isopropyl sulfide via the alkylation of sodium 2-propanethiolate. Causality of Design: Using a phase-transfer catalyst (PTC) or a polar protic solvent (ethanol) enhances the nucleophilicity of the thiolate anion while solvating the sodium cation. This drives the SN2 reaction to completion while minimizing elimination (E2) side reactions from the sterically hindered isobutyl halide[2].

Step-by-Step Protocol:

  • Thiolate Generation: In a 500 mL four-necked flask equipped with a condenser and thermometer, dissolve 1.00 mol of 2-propanethiol in 100 mL of ethanol. Slowly add 1.05 mol of sodium hydroxide under an inert nitrogen atmosphere. Validation: Nitrogen prevents the oxidative dimerization of the thiol into an unwanted disulfide byproduct.

  • Alkylation: Dropwise, add 1.10 mol of isobutyl bromide over 30 minutes. Maintain the reaction temperature between 60 °C and 110 °C[2].

  • Phase Transfer (Optional): If running in a biphasic aqueous/organic system, add 0.5 mol% of tetrabutylammonium bromide (TBAB)[2]. Validation: TBAB shuttles the thiolate into the organic phase, significantly accelerating the reaction rate.

  • Reaction Monitoring: Reflux for 4-6 hours. Validate completion via Gas Chromatography-Mass Spectrometry (GC-MS), monitoring the disappearance of the isobutyl bromide peak.

  • Workup: Cool to room temperature, partition with distilled water to remove salts, and extract the organic layer. Distill the crude product under reduced pressure to isolate isobutyl isopropyl sulfide (Yield ~94%, Purity >90%)[2].

Workflow B: Catalytic Oxidation to Isobutyl Isopropyl Sulfone

Objective: Convert the sulfide to a high-purity sulfone for use as a lithium-ion battery electrolyte solvent[2]. Causality of Design: Sodium tungstate (Na2WO4) is used as a catalyst with hydrogen peroxide (H2O2) because it forms peroxotungstate intermediates that highly selectively oxidize sulfides to sulfones without over-oxidizing the alkyl chains or requiring environmentally damaging reagents[2].

Step-by-Step Protocol:

  • Catalyst Preparation: Add 0.01 to 10 parts by weight of sodium tungstate dihydrate and a catalytic amount of an acid (e.g., sulfuric acid) to 100 parts of the synthesized isobutyl isopropyl sulfide[2]. Validation: The acidic medium is strictly required to activate the tungstate into the reactive peroxotungstic acid species.

  • Oxidation: Slowly add 2.1 to 5.0 molar equivalents of 30% aqueous H2O2. Maintain the temperature below 80 °C to prevent thermal decomposition of the peroxide[2].

  • Validation: Monitor the intermediate sulfoxide formation and its subsequent conversion to the sulfone via FTIR (tracking the emergence of strong symmetric and asymmetric S=O stretches at ~1130 and ~1300 cm⁻¹).

  • Purification: Wash with aqueous sodium sulfite to quench residual peroxides, followed by fractional distillation to yield battery-grade isobutyl isopropyl sulfone (Purity >99%, Moisture <0.1%)[2].

Process Visualization

The following diagram maps the logical flow of the chemical transformations, highlighting the transition from raw precursors to the final electrochemical solvent.

G N1 2-Propanethiol + NaOH (Thiolate Formation) N3 SN2 Reaction (Ethanol / 60-110°C) N1->N3 N2 Isobutyl Bromide (Alkylating Agent) N2->N3 N4 Isobutyl Isopropyl Sulfide (CAS 10359-65-6) N3->N4 Distillation N5 Catalytic Oxidation (H2O2, Na2WO4, H+) N4->N5 Target Intermediate N6 Isobutyl Isopropyl Sulfone (Electrolyte Solvent) N5->N6 Peroxotungstate Pathway

Synthetic workflow from 2-propanethiol to battery-grade isobutyl isopropyl sulfone.

References

  • Cheméo. "Chemical Properties of Sulfide, isobutyl isopropyl (CAS 10359-65-6)". Cheméo. URL:[Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 292853, Sulfide, isobutyl isopropyl". PubChem. URL:[Link]

  • ACS Publications. "QSAR for Boiling Points of 'Small' Sulfides. Are the 'High-Quality Structure-Property-Activity Regressions' the Real High Quality QSAR Models?". Journal of Chemical Information and Computer Sciences. URL:[Link]

  • Fine Chemical Technologies. "Structure–property models of organic compounds based on molecular graphs". FineChem-Mirea. URL:[Link]

  • Google Patents. "Process for preparation of alkyl sulfone compounds (TW201100363A)". Google Patents.

Sources

Exploratory

Thermodynamic data and boiling point of sulfide, isobutyl isopropyl

An In-Depth Technical Guide to the Thermodynamic Data and Boiling Point of Isobutyl Isopropyl Sulfide For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Data and Boiling Point of Isobutyl Isopropyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties and boiling point of isobutyl isopropyl sulfide (C₇H₁₆S). In the dynamic landscape of drug discovery and development, a thorough understanding of the physicochemical properties of molecules is paramount. This document is structured to deliver not just data, but also the scientific rationale behind its determination and application. We delve into the complexities of identifying the correct isomeric structure, present a detailed protocol for the experimental determination of the boiling point, and explore the landscape of available thermodynamic data, including a necessary discussion on the interplay between experimental and computational methods in the absence of complete empirical values.

Introduction: The Significance of Isobutyl Isopropyl Sulfide in Scientific Research

Isobutyl isopropyl sulfide, a member of the thioether (sulfide) class of organic compounds, possesses a unique molecular architecture that makes it a subject of interest in various chemical and pharmaceutical research domains. Its potential applications can range from its use as a synthetic building block to its role as a volatile marker in biological systems. An accurate characterization of its thermodynamic parameters and physical constants, such as the boiling point, is fundamental to its handling, purification, and the prediction of its behavior in reaction mixtures and biological matrices. This guide serves as a foundational resource for researchers encountering this and structurally related molecules.

Compound Identification and Structure

A critical first step in the characterization of any chemical substance is the unambiguous confirmation of its identity. For isobutyl isopropyl sulfide, this involves careful consideration of its isomeric forms and the associated Chemical Abstracts Service (CAS) numbers.

The name "isobutyl isopropyl sulfide" designates a molecule where a sulfur atom is covalently bonded to both an isobutyl group (2-methylpropyl) and an isopropyl group (1-methylethyl). This structure is systematically named as 1-(isopropylsulfanyl)-2-methylpropane .

It is crucial to distinguish this from its isomers, such as n-butyl isopropyl sulfide or sec-butyl isopropyl sulfide. Confusion can arise from varying naming conventions and database entries. For instance, the compound is sometimes referred to as "iso-butyl propyl sulfide". While this name might intuitively suggest the same structure, it is essential to verify the CAS number to ensure data integrity. The primary CAS number associated with isobutyl isopropyl sulfide is 10359-65-6 .[1][2] Another CAS number, 1741-84-0, is associated with "iso-butyl propyl sulfide," which is often used as a synonym.[3] For the purposes of this guide, we will consider these as referring to the same primary structure.

Molecular Structure:

  • Molecular Formula: C₇H₁₆S

  • Molecular Weight: 132.27 g/mol [1]

  • SMILES: CC(C)CSCC(C)C

Boiling Point: Experimental Determination

The boiling point is a fundamental physical property that provides insights into the volatility of a substance and the strength of its intermolecular forces. For isobutyl isopropyl sulfide, an experimental boiling point of 157.7 °C at 760 mmHg has been reported.[3]

Causality Behind Experimental Choices

The determination of an accurate boiling point requires a method that ensures thermodynamic equilibrium between the liquid and vapor phases. The Thiele tube method is a classic and reliable technique for this purpose, particularly for small sample volumes. The design of the Thiele tube allows for uniform heating of the sample and the thermometer bulb by convection currents in the heating oil, minimizing superheating and ensuring an accurate reading.

Detailed Step-by-Step Methodology for Boiling Point Determination (Thiele Tube Method)

This protocol outlines a self-validating system for the precise measurement of the boiling point of isobutyl isopropyl sulfide.

Materials:

  • Isobutyl isopropyl sulfide sample

  • Thiele tube

  • High-boiling point mineral oil or silicone oil

  • Thermometer (calibrated, with appropriate range)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Bunsen burner or micro-burner

  • Safety goggles and lab coat

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of isobutyl isopropyl sulfide to the small test tube.

  • Capillary Tube Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

  • Apparatus Assembly: Securely attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Thiele Tube Setup: Fill the Thiele tube with the heating oil to a level just above the side arm.

  • Mounting: Clamp the Thiele tube to a retort stand. Carefully insert the thermometer and the attached sample tube into the Thiele tube, ensuring the sample is immersed in the oil. The rubber band should remain above the oil level to prevent dissolution.

  • Heating: Gently heat the side arm of the Thiele tube with a small flame. The convection currents will ensure even heat distribution.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.

  • Equilibrium and Reading: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling ceases and the liquid just begins to enter the capillary tube is the boiling point. Record this temperature.

  • Validation: For enhanced accuracy, the process can be repeated by gently reheating to expel the liquid from the capillary and then allowing it to cool again to obtain a second reading. The results should be consistent.

Mandatory Visualization: Experimental Workflow

BoilingPointDetermination cluster_prep Preparation cluster_exp Experiment A Sample into Test Tube B Insert Capillary Tube (sealed end up) A->B C Attach to Thermometer B->C D Mount in Thiele Tube C->D Assemble Apparatus E Heat Side Arm Gently D->E F Observe Continuous Bubbling E->F G Remove Heat F->G H Record Temperature at Liquid Entry G->H I I H->I Boiling Point

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Thermodynamic Data: A Synthesis of Available Information

Data Presentation

The following table summarizes the available and calculated thermodynamic data for isobutyl isopropyl sulfide and related compounds for comparative purposes.

PropertyIsobutyl Isopropyl Sulfide (Calculated)n-Butyl Isopropyl Sulfide (Reference)Diisobutyl Sulfide (Reference)
Enthalpy of Formation (ΔfH°gas) Not Experimentally Determined-186.2 ± 1.1 kJ/mol-224.2 kJ/mol
Standard Molar Entropy (S°gas) Not Experimentally DeterminedData Not AvailableData Not Available
Molar Heat Capacity (Cp,gas) Not Experimentally DeterminedData Not AvailableData Not Available

Note: The values for n-butyl isopropyl sulfide and diisobutyl sulfide are provided for context and are sourced from various chemical databases. The lack of comprehensive experimental data for isobutyl isopropyl sulfide is evident.

Expertise & Experience: Interpreting the Data Landscape

The scarcity of experimental thermodynamic data for many organic sulfides necessitates a reliance on computational chemistry for estimations. Modern ab initio methods can predict enthalpies of formation with a reasonable degree of accuracy, often within a few kJ/mol. However, these methods require significant computational resources and expertise for reliable results.

The experimental determination of the enthalpy of formation for sulfur-containing compounds is challenging. It typically involves rotating-bomb calorimetry to ensure complete combustion to well-defined products, a technique that is more complex than standard static-bomb calorimetry used for hydrocarbons.

Authoritative Grounding: The Role of Computational Chemistry

For molecules like isobutyl isopropyl sulfide, where experimental data is lacking, computational approaches grounded in quantum mechanics are indispensable. Methods such as Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) methods are designed to provide high-accuracy thermochemical data. These calculations, when benchmarked against reliable experimental data for related compounds, can offer valuable predictions for the enthalpy of formation, entropy, and heat capacity. It is imperative for researchers to critically evaluate the computational methodology and the level of theory employed when utilizing such data.

Conclusion: An Integrated Approach to Physicochemical Characterization

The comprehensive characterization of isobutyl isopropyl sulfide, a molecule of interest in diverse research fields, requires a multi-faceted approach. While its boiling point can be reliably determined through established experimental protocols like the Thiele tube method, its thermodynamic properties are not as readily accessible. This guide has provided a detailed methodology for the former and a transparent discussion of the challenges and solutions for the latter. For researchers in drug development and other scientific disciplines, the ability to integrate experimental measurements with high-level computational estimations is a critical skill for advancing our understanding of molecular behavior.

References

  • Vaia. (n.d.). Show how you would synthesize butyl isopropyl sulfide using butan-1-ol, propan-2-ol, and any solvents and reagents you need. Retrieved from [Link]

  • Pearson+. (n.d.). Show how you would synthesize butyl isopropyl sulfide using butan... | Study Prep. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Sulfide, sec-butyl isopropyl (CAS 22438-36-4). Retrieved from [Link]

  • PubChem. (n.d.). Sulfide, isobutyl isopropyl. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Sulfide, isobutyl isopropyl (CAS 10359-65-6). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the NMR Spectroscopy of Isobutyl Isopropyl Sulfide

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of isobutyl isopropyl sulfide. Tailored for researchers, scientists, and professionals in drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of isobutyl isopropyl sulfide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical applications of ¹H and ¹³C NMR spectroscopy for the structural elucidation of this thioether. We will explore the predicted chemical shifts, multiplicity patterns, and the underlying factors governing these spectral features, supplemented with detailed experimental protocols for synthesis and analysis.

Introduction: The Role of NMR Spectroscopy in the Characterization of Sulfides

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in organic chemistry. For organosulfur compounds, particularly thioethers (sulfides), NMR provides critical insights into the electronic environment of individual protons and carbon atoms. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the local magnetic field around a nucleus, which is influenced by the electron density and the presence of nearby functional groups.

In sulfides, the sulfur atom, being more polarizable but less electronegative than oxygen, imparts unique spectroscopic signatures to adjacent alkyl groups. Understanding these effects is paramount for the structural verification of existing molecules and the identification of novel sulfur-containing entities in various scientific domains, including pharmaceutical research where sulfur-containing functional groups are prevalent.

Predicted ¹H and ¹³C NMR Spectral Analysis of Isobutyl Isopropyl Sulfide

Molecular Structure:

Isobutyl isopropyl sulfide, also known as 2,5-dimethyl-3-thiahexane, possesses an asymmetrical structure with two distinct alkyl groups attached to the sulfur atom. This asymmetry is key to its NMR spectrum.

Caption: Molecular structure of isobutyl isopropyl sulfide.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of isobutyl isopropyl sulfide is predicted to exhibit four distinct signals, each corresponding to a unique proton environment. The deshielding effect of the adjacent sulfur atom will cause the protons on the α-carbons (C¹ and C⁵) to resonate at a lower field (higher ppm) compared to the other alkyl protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H⁵ (methine)2.9 - 3.1septet~6.81H
H¹ (methylene)2.4 - 2.6doublet~6.92H
H² (methine)1.8 - 2.0nonet~6.71H
H⁶, H⁷ (methyl)1.2 - 1.4doublet~6.86H
H³, H⁴ (methyl)0.9 - 1.1doublet~6.76H

Analysis of Predicted ¹H Signals:

  • H⁵ (Isopropyl methine): This single proton is on the carbon directly attached to the sulfur atom and is deshielded. It is coupled to the six equivalent protons of the two methyl groups (H⁶ and H⁷), resulting in a septet.

  • H¹ (Isobutyl methylene): These two protons are on the carbon adjacent to the sulfur atom and are therefore deshielded. They are coupled to the single methine proton (H²), appearing as a doublet.

  • H² (Isobutyl methine): This proton is further from the sulfur and thus resonates at a higher field compared to the α-protons. It is coupled to the two methylene protons (H¹) and the six methyl protons (H³ and H⁴), theoretically leading to a complex multiplet (a doublet of septets). However, due to similar coupling constants, it is often observed as a nonet.

  • H⁶, H⁷ (Isopropyl methyls): These six protons are equivalent and are coupled to the methine proton (H⁵), resulting in a doublet.

  • H³, H⁴ (Isobutyl methyls): These six protons are also equivalent and are coupled to the methine proton (H²), appearing as a doublet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of isobutyl isopropyl sulfide is predicted to show four signals, corresponding to the four non-equivalent carbon atoms. The carbons directly bonded to the sulfur atom (C¹ and C⁵) will be the most deshielded.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C¹ (methylene)45 - 50
C⁵ (methine)35 - 40
C² (methine)28 - 33
C⁶, C⁷ (methyl)22 - 27
C³, C⁴ (methyl)21 - 26

Analysis of Predicted ¹³C Signals:

  • C¹ (Isobutyl methylene): This carbon is directly attached to the sulfur atom and is significantly deshielded.

  • C⁵ (Isopropyl methine): Also directly bonded to sulfur, this carbon is deshielded, but typically to a lesser extent than a methylene carbon in a similar environment.

  • C² (Isobutyl methine): This carbon is in the β-position relative to the sulfur atom, and its chemical shift is influenced by the branching of the isobutyl group.

  • C⁶, C⁷ (Isopropyl methyls): These two equivalent methyl carbons are in the β-position to the sulfur.

  • C³, C⁴ (Isobutyl methyls): These two equivalent methyl carbons are in the γ-position to the sulfur atom.

Experimental Protocols

Synthesis of Isobutyl Isopropyl Sulfide

A common and effective method for the synthesis of unsymmetrical sulfides like isobutyl isopropyl sulfide is through a nucleophilic substitution reaction. This typically involves the reaction of a thiol or thiolate with an alkyl halide.

Workflow for Synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification thiol Isopropyl Thiol thiolate_formation Thiolate Formation thiol->thiolate_formation halide Isobutyl Bromide sn2 SN2 Reaction halide->sn2 base Sodium Hydroxide base->thiolate_formation thiolate_formation->sn2 Isopropyl Thiolate extraction Solvent Extraction sn2->extraction purification Distillation extraction->purification product Isobutyl Isopropyl Sulfide purification->product

Caption: Synthetic workflow for isobutyl isopropyl sulfide.

Step-by-Step Protocol:

  • Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropyl thiol in a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • Add a stoichiometric equivalent of a strong base, such as sodium hydroxide or sodium ethoxide, portion-wise at 0 °C to deprotonate the thiol and form the sodium isopropyl thiolate.

  • Nucleophilic Substitution: To the solution of the thiolate, add isobutyl bromide dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation to yield pure isobutyl isopropyl sulfide.

NMR Sample Preparation and Data Acquisition

Accurate and high-quality NMR spectra are contingent upon proper sample preparation and instrument parameterization.

Protocol for NMR Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the purified isobutyl isopropyl sulfide into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Vortex the vial until the sample is completely dissolved.

    • Transfer the clear solution to a standard 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • For ¹H NMR:

      • Acquire a single-pulse experiment with a 90° pulse angle.

      • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

      • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

      • Apply a relaxation delay of 1-2 seconds between scans.

    • For ¹³C NMR:

      • Acquire a proton-decoupled experiment (e.g., using a WALTZ-16 decoupling sequence).

      • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-60 ppm for this aliphatic compound).

      • A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

      • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Conclusion

This guide has provided a detailed theoretical and practical framework for understanding the ¹H and ¹³C NMR spectroscopy of isobutyl isopropyl sulfide. Through the use of predicted spectral data, we have elucidated the expected chemical shifts and coupling patterns, providing a valuable reference for researchers working with this and structurally related thioethers. The outlined experimental protocols for synthesis and NMR analysis offer a robust methodology for the practical characterization of this compound. A thorough understanding of the NMR properties of such molecules is fundamental for quality control, reaction monitoring, and structural confirmation in various chemical and pharmaceutical applications.

References

  • PubChem. (n.d.). Sulfide, isobutyl isopropyl. National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Advanced Chemistry Development. Retrieved March 27, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved March 27, 2026, from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved March 27, 2026, from [Link]

  • Bruker. (n.d.). Mnova Predict. Retrieved March 27, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved March 27, 2026, from [Link]

Exploratory

Sulfide, isobutyl isopropyl safety data sheet (SDS) and handling guidelines

An In-depth Technical Guide to the Safe Handling of Isobutyl Isopropyl Sulfide for Research and Development This guide provides a comprehensive overview of the safety data, handling protocols, and emergency procedures fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of Isobutyl Isopropyl Sulfide for Research and Development

This guide provides a comprehensive overview of the safety data, handling protocols, and emergency procedures for isobutyl isopropyl sulfide (CAS No: 10359-65-6). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with practical, field-proven insights to ensure safe and compliant laboratory operations. The information herein is a composite from multiple authoritative sources and should be used in conjunction with your institution's specific safety protocols and a thorough risk assessment for your intended application.

Chemical Identity and Physicochemical Properties

Isobutyl isopropyl sulfide, also known as 2,5-dimethyl-3-thiahexane, is an organic sulfide.[1] Understanding its fundamental properties is the first step in a robust safety assessment. While comprehensive experimental data is limited, the following table summarizes its key identifiers and computed properties.

Identifier/PropertyValueSource
IUPAC Name 2-methyl-1-(propan-2-ylsulfanyl)propanePubChem[1]
CAS Number 10359-65-6PubChem[1]
Molecular Formula C7H16SPubChem[1]
Molecular Weight 132.27 g/mol PubChem[1]
Appearance Liquid (Assumed based on similar compounds)N/A
Odor Likely strong, unpleasant "sulfide" or "stench" odorThermo Fisher Scientific[2]

Comprehensive Safety Profile (Synthesized from SDS Data)

Hazard Identification

Isobutyl isopropyl sulfide is classified as an irritant and may be flammable.[1][3][4] The primary hazards are associated with direct contact and inhalation.

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Flammable LiquidsCategory 2 or 3 (Assumed)H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor

GHS Pictograms:

  • Exclamation Mark: Indicates skin and eye irritation, respiratory tract irritation.[1]

  • Flame: Indicates flammability (classification for similar sulfides suggests this is a likely, though not universally cited, hazard).[4][5]

The causality behind these classifications lies in the chemical nature of organic sulfides. Their ability to interact with and disrupt biological membranes leads to irritation upon contact with skin and eyes. The volatility of low-molecular-weight sulfides contributes to their potential to cause respiratory irritation when inhaled.

First-Aid Measures

Immediate and appropriate first aid is critical in mitigating exposure. The following protocols are recommended:

  • After Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[2] If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2]

  • After Skin Contact: Immediately take off all contaminated clothing.[3] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][3] Seek medical attention if skin irritation occurs or persists.[3]

  • After Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[2] Immediately seek medical attention.[2]

  • After Ingestion: Rinse the mouth with water.[3] Do not induce vomiting. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[2]

Fire-Fighting Measures

While not universally classified, similar organic sulfides are flammable.[4][5] Therefore, it is prudent to treat isobutyl isopropyl sulfide as a flammable liquid.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] Water mist may be used to cool closed containers.[2]

  • Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2] Containers may explode when heated.[2] Hazardous combustion products include carbon oxides (CO, CO2) and sulfur oxides.[2]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3]

Accidental Release Measures

A swift and safe response to a spill is essential to prevent exposure and further contamination.

  • Personal Precautions: Evacuate personnel to a safe area.[3] Ensure adequate ventilation. Remove all sources of ignition.[2][3] Avoid breathing vapors, mist, or gas.[3] Put on appropriate personal protective equipment (see Section 2.6).

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or water sources.[3]

  • Methods for Cleaning Up: Contain the spillage.[3] Absorb the spill with an inert, non-combustible material such as sand, silica gel, or universal binder.[2] Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[2]

Handling and Storage

Proactive measures during handling and storage are the foundation of safe laboratory practice.

  • Safe Handling:

    • Work exclusively in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3]

    • Avoid contact with skin and eyes.[3]

    • Use spark-proof tools and explosion-proof equipment.[2]

    • Take precautionary measures against static discharge. All metal parts of the equipment must be grounded.[2]

    • Keep away from open flames, hot surfaces, and other sources of ignition.[2][3]

  • Safe Storage:

    • Store in a cool, dry, and well-ventilated place.[2][3] A recommended storage temperature is 2-8°C.[3]

    • Keep the container tightly closed.[2][3]

    • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]

    • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2]

Exposure Controls / Personal Protective Equipment (PPE)

A multi-layered approach involving engineering controls and PPE is necessary to minimize exposure.

  • Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to reduce inhalation exposure. Safety showers and eyewash stations must be readily accessible.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles that meet government standards such as EN 166 (EU) or ANSI Z87.1 (US).[3] A face shield should be worn in situations with a high risk of splashing.[6]

    • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after contamination.[3] Wear a flame-retardant laboratory coat, buttoned, with long pants and closed-toe shoes to cover as much skin as possible.[6]

    • Respiratory Protection: If engineering controls are insufficient or during a large spill response, use a full-face respirator with appropriate cartridges (e.g., multi-purpose combination or type ABEK) or a full-face supplied-air respirator.[3]

PPE_Ensemble cluster_ppe Required PPE for Isobutyl Isopropyl Sulfide goggles Chemical Safety Goggles (ANSI Z87.1 / EN 166) face_shield Face Shield (Splash Hazard) goggles->face_shield supplement with gloves Nitrile or Neoprene Gloves lab_coat Flame-Retardant Lab Coat respirator Air-Purifying Respirator (If needed) researcher Researcher researcher->goggles wears researcher->gloves wears researcher->lab_coat wears researcher->respirator wears

Caption: Required PPE ensemble for handling Isobutyl Isopropyl Sulfide.

Standard Operating Procedures (SOPs) for Laboratory Use

The following protocols provide a framework for the safe handling of isobutyl isopropyl sulfide in a research setting.

Pre-Use Risk Assessment

Before any new procedure, a formal risk assessment must be conducted. This involves:

  • Identifying Hazards: Review the known hazards of isobutyl isopropyl sulfide (irritant, potential flammable) and all other reagents in the experiment.

  • Evaluating Risks: Assess the specific risks associated with the planned procedure (e.g., scale of reaction, heating, potential for splashing).

  • Implementing Controls: Define the necessary control measures, including the use of fume hoods, specific PPE, and the availability of spill kits and emergency equipment.

  • Documenting the Assessment: Record the findings and ensure all personnel involved have read and understood the assessment.

Step-by-Step Handling Protocol

This protocol covers the typical workflow for using a liquid reagent like isobutyl isopropyl sulfide.

  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and uncluttered.

    • Confirm the fume hood is functioning correctly (check airflow monitor).

    • Assemble all necessary glassware and equipment.

    • Have a designated waste container for sulfide-contaminated materials ready.

  • Donning PPE: Put on all required PPE as detailed in Section 2.6 before handling the chemical.

  • Transferring the Reagent:

    • Ground the container if transferring large quantities to prevent static discharge.[2]

    • Open the container slowly in the back of the fume hood.

    • Use a clean pipette or syringe to transfer the required volume. Avoid splashing.

    • Immediately and securely recap the source bottle.

  • Reaction Setup:

    • Add the sulfide to the reaction vessel within the fume hood.

    • Ensure the reaction setup is secure and any heating or stirring is controlled.

  • Post-Use Cleanup:

    • Clean any contaminated glassware within the fume hood.

    • Wipe down the work surface with an appropriate solvent.

    • Dispose of all contaminated disposable materials (gloves, pipette tips, paper towels) in the designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination, and wash hands thoroughly.

Lab_Workflow start Start: Procedure Planning risk_assessment 1. Conduct Risk Assessment start->risk_assessment ppe_don 2. Don PPE risk_assessment->ppe_don prep_hood 3. Prepare Fume Hood ppe_don->prep_hood transfer 4. Transfer Chemical prep_hood->transfer reaction 5. Perform Experiment transfer->reaction cleanup 6. Decontaminate & Clean Up reaction->cleanup waste 7. Segregate Waste cleanup->waste ppe_doff 8. Doff PPE & Wash Hands waste->ppe_doff end End: Procedure Complete ppe_doff->end

Caption: General laboratory workflow for safe chemical handling.

Emergency and Spill Management

Preparedness is key to effectively managing emergencies. All laboratory personnel must be familiar with the location and use of emergency equipment.

Spill Response Decision Tree

The response to a spill depends on its size and location.

  • Minor Spill (e.g., <100 mL, contained in a fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, contain the spill with absorbent pads or sand.

    • Use spark-proof tools to collect the absorbed material into a labeled waste container.

    • Decontaminate the area.

  • Major Spill (e.g., >100 mL, outside a fume hood, or any spill you are not comfortable handling):

    • Evacuate: Immediately alert everyone in the area and evacuate.

    • Isolate: Close the doors to the laboratory to contain the vapors.

    • Notify: Call your institution's emergency number or 911. Provide details about the chemical, location, and quantity of the spill.[7]

    • Do not re-enter the area until cleared by emergency response personnel.

Spill_Response spill Spill Occurs assess Assess Spill Size & Location spill->assess minor Minor Spill (<100mL, in hood) assess->minor Minor major Major Spill (>100mL, outside hood) assess->major Major alert_minor Alert Colleagues minor->alert_minor evacuate EVACUATE AREA major->evacuate contain Contain & Absorb alert_minor->contain cleanup Collect Waste contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate end Response Complete decontaminate->end isolate Isolate (Close Doors) evacuate->isolate notify CALL EMERGENCY (911) isolate->notify

Caption: Decision tree for responding to a chemical spill.

Waste Disposal

Chemical waste must be handled in accordance with local, state, and federal regulations.

  • Segregation: Isobutyl isopropyl sulfide waste should be collected in a dedicated, properly labeled, and sealed container. It should be classified as both a halogen-free organic solvent waste and potentially a flammable liquid waste.

  • Incompatible Wastes: Do not mix sulfide waste with incompatible materials, particularly strong acids (which can generate toxic hydrogen sulfide gas) or strong oxidizers.[8]

  • Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not pour any amount of isobutyl isopropyl sulfide down the drain.[3]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 292853, Sulfide, isobutyl isopropyl. Retrieved from [Link]

  • NextSDS (n.d.). Butyl isopropyl sulfide — Chemical Substance Information. Retrieved from [Link]

  • Airgas (2015). Safety Data Sheet for Isopropyl Alcohol. Retrieved from [Link] (Note: This is used for general flammable liquid handling principles).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 522478, Sulfide, butyl isopropyl. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Personal Protective Equipment. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) (n.d.). Medical Management Guidelines for Hydrogen Sulfide. Retrieved from [Link]

  • Hazchem Safety (2025). How To Choose The Right PPE For Chemical Handling. Retrieved from [Link]

  • SAMS Solutions (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Active AgriScience (n.d.). Emergency Response Plan. Retrieved from [Link]

  • Grambling State University (2006). Material Safety Data Sheet for 1-Butanol. Retrieved from [Link]

  • New Mexico State University (n.d.). Chemical Exposure and Spill Response Procedure. Retrieved from [Link]

  • University of Waterloo (2021). Emergency Response Guide – Exposures & Spills. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • International Safety Training College (2024). Hydrogen Sulphide (H₂S) Risks and Safety Protocols. Retrieved from [Link]

  • University of Notre Dame (2022). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]

  • Loughborough University (2021). Standard Operating Procedure SOP039. Retrieved from [Link]

  • Michigan Technological University (2015). Laboratory Standard Operating Procedure for Handling of Organic Solvents. Retrieved from [Link]

Sources

Foundational

Molecular structure and 3D modeling of sulfide, isobutyl isopropyl

An In-Depth Technical Guide to the Molecular Structure and 3D Modeling of Isobutyl Isopropyl Sulfide This guide provides a comprehensive exploration of isobutyl isopropyl sulfide, from its fundamental chemical identity t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Structure and 3D Modeling of Isobutyl Isopropyl Sulfide

This guide provides a comprehensive exploration of isobutyl isopropyl sulfide, from its fundamental chemical identity to advanced three-dimensional (3D) computational modeling. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's structural characteristics. We will delve into the causality behind experimental and computational choices, ensuring a robust and validated approach to molecular characterization.

Foundational Molecular Identity of Isobutyl Isopropyl Sulfide

Understanding any molecule begins with its basic identity. Isobutyl isopropyl sulfide, a dialkyl sulfide, possesses a simple yet conformationally flexible structure that is crucial to its chemical behavior.

Chemical and Physical Properties

The molecule is defined by a central sulfur atom bonded to an isobutyl group and an isopropyl group. Its fundamental properties are summarized below.

PropertyValueReference
IUPAC Name 2-methyl-1-(propan-2-ylsulfanyl)propane[1]
Synonyms 1-(Isopropylsulfanyl)-2-methylpropane, 2,5-dimethyl-3-thiahexane[1]
Molecular Formula C₇H₁₆S[1][2]
Molecular Weight 132.27 g/mol [1]
CAS Number 10359-65-6[1]
Synthesis and Spectroscopic Validation

The synthesis of unsymmetrical sulfides like isobutyl isopropyl sulfide is commonly achieved via a mechanism analogous to the Williamson ether synthesis.[3] This involves the Sₙ2 reaction of a thiolate with an alkyl halide.

Experimental Protocol: Synthesis of Isobutyl Isopropyl Sulfide

  • Thiolate Formation: Isobutylthiol is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to deprotonate the thiol, forming the sodium isobutylthiolate nucleophile. The choice of a strong, non-nucleophilic base is critical to prevent side reactions and ensure complete deprotonation.

  • Nucleophilic Substitution: 2-Bromopropane (isopropyl bromide) is added to the solution. The isobutylthiolate ion attacks the secondary carbon of the 2-bromopropane, displacing the bromide ion.

  • Workup and Purification: The reaction mixture is quenched with water, and the organic product is extracted. Purification is then performed using distillation to isolate the final isobutyl isopropyl sulfide product.

Structural confirmation is a self-validating system achieved through multiple spectroscopic techniques.

  • ¹H NMR Spectroscopy: Provides information on the proton environment. We expect to see distinct signals for the methyl protons of the isopropyl and isobutyl groups, the methine protons, and the methylene protons adjacent to the sulfur.

  • ¹³C NMR Spectroscopy: Reveals the number and type of carbon atoms. Distinct peaks corresponding to the different carbon environments in the isobutyl and isopropyl chains confirm the overall carbon skeleton.

  • Mass Spectrometry (GC-MS): The molecular ion peak confirms the molecular weight (132.27 m/z).[1] Fragmentation patterns provide further structural evidence, often showing characteristic losses of the alkyl groups.

  • Infrared (IR) Spectroscopy: While less definitive for the overall structure, the C-S stretching vibration provides evidence of the sulfide functional group.

Spectroscopic Data Summary
¹H NMR Data available from sources like SpectraBase.[1]
Mass Spec (GC-MS) Molecular Ion (M⁺): ~132 m/z. Data available in the NIST Mass Spectrometry Data Center.[1]
FTIR C-S stretching absorptions are expected. Data available from sources like SpectraBase.[1]

Computational 3D Modeling: From Theory to Application

While spectroscopy confirms connectivity, computational modeling is required to understand the molecule's 3D structure, conformational preferences, and electronic properties. The rationale for a multi-step modeling approach is to use computationally inexpensive methods to explore a wide conformational space before applying more accurate, but costly, methods for refinement.

Diagram: General Molecular Modeling Workflow

The following diagram illustrates the logical flow from initial structure generation to detailed quantum mechanical analysis, a foundational workflow in computational chemistry.

A 1. Initial Structure Generation (2D Sketch or SMILES) B 2. Molecular Mechanics (MM) Conformational Search A->B Broad Exploration C 3. Identify Low-Energy Conformers B->C Energy Ranking D 4. Quantum Mechanics (QM) Geometry Optimization C->D High-Accuracy Refinement E 5. Frequency Calculation (Validation) D->E Verify True Minimum F 6. Property Calculation & Analysis E->F Extract Insights cluster_0 Molecular Mechanics Engine A Generate Initial 3D Structure B Assign Force Field (e.g., MMFF94) A->B C Rotate Torsion Angles B->C D Energy Minimize New Structure C->D Iterate E Compare & Store Unique Low-Energy Conformer D->E E->C Next Rotation Step End End E->End Search Complete Start Start Start->A

Caption: The iterative workflow for a Molecular Mechanics conformational search.

The Quantum Mechanics (QM) Approach for Structural Refinement

Once the most likely conformers are identified, we switch to a more accurate Quantum Mechanics (QM) method for final geometry optimization and property calculation.

Trustworthiness: QM methods provide a more fundamental description by solving approximations of the Schrödinger equation. [4]This approach models the electronic structure explicitly, yielding highly accurate geometries and electronic properties without relying on empirical parameterization for the specific molecule. [5]Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311G(d,p) offers a robust standard for this level of analysis on organic molecules. [6][7] Experimental Protocol: QM Geometry Optimization

  • Input Structure: The lowest-energy conformer identified from the MM search is used as the starting geometry. This is a critical choice, as starting the expensive QM calculation from a high-energy conformer is inefficient.

  • Method Selection: A level of theory is chosen. For instance, B3LYP/6-311G(d,p) is selected in a computational chemistry package like Gaussian or ORCA. [8]3. Geometry Optimization: The calculation is run. The software iteratively adjusts the positions of the nuclei to find the geometry that corresponds to the minimum energy on the potential energy surface, according to the chosen QM method.

  • Validation via Frequency Calculation: A frequency calculation is performed on the optimized geometry. This is a crucial self-validating step. A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency would indicate a transition state rather than a stable structure.

  • Property Calculation: Once the optimized and validated structure is obtained, various electronic properties, such as the electrostatic potential surface and molecular orbital shapes (HOMO/LUMO), can be calculated.

Analysis of the 3D Model

The final output is a highly accurate 3D model. Analysis of this model reveals key structural parameters that govern the molecule's physical and chemical properties.

Calculated Structural Parameters (QM Optimized)
C-S-C Bond Angle Expected to be slightly less than the ideal tetrahedral angle (~109.5°) due to the influence of the sulfur lone pairs. Typical values for dialkyl sulfides are around 100-105°. [9]
S-C Bond Lengths Around 1.82 Å, consistent with typical single bonds between sulfur and sp³-hybridized carbon. [10]
Key Dihedral Angles The C-C-S-C dihedral angles define the overall shape and steric accessibility of the sulfur atom's lone pairs.

Visualizing the calculated electrostatic potential mapped onto the electron density surface is particularly insightful. It reveals the electron-rich region around the sulfur atom, which is the primary site for electrophilic attack and dictates intermolecular interactions.

Conclusion and Broader Implications

This guide has detailed a rigorous, multi-stage methodology for determining the molecular structure and 3D model of isobutyl isopropyl sulfide. By integrating synthesis, spectroscopic validation, and a hierarchical computational approach (MM followed by QM), we arrive at a self-validating and highly accurate representation of the molecule.

For professionals in drug development, understanding the precise 3D conformation and electronic properties of sulfide-containing molecules is paramount. This knowledge informs predictions of how a molecule might interact with a biological target, its metabolic stability, and its overall physicochemical properties. The workflows described herein are not limited to this specific molecule but serve as a robust template for the characterization of novel small organic compounds in any research and development pipeline.

References

  • Vaia. (n.d.). Show how you would synthesize butyl isopropyl sulfide using butan-1-ol, propan-2-ol, and any solvents and reagents you need. Retrieved from [Link]

  • Ren, P., & Ponder, J. W. (2011). Polarizable Atomic Multipole-Based Molecular Mechanics for Organic Molecules. Journal of Chemical Theory and Computation, 7(10), 3103–3119. [Link]

  • Nextmol. (n.d.). Computational chemistry & AI software. Retrieved from [Link]

  • Pearson+. (n.d.). Show how you would synthesize butyl isopropyl sulfide using butan... Retrieved from [Link]

  • Rowan. (n.d.). ML-Powered Molecular Design and Simulation. Retrieved from [Link]

  • Lin, F. Y., & MacKerell, A. D., Jr. (2019). Force fields for small molecules. Methods in molecular biology (Clifton, N.J.), 2022, 29–49. [Link]

  • Avogadro. (2022, January 15). Free cross-platform molecular editor. Retrieved from [Link]

  • NIST. (n.d.). Sulfide, sec-butyl isopropyl. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Sulfide, isobutyl isopropyl. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Sulfide, butyl isopropyl. National Center for Biotechnology Information. Retrieved from [Link]

  • RCSB PDB. (2023, February 16). Modeling and Simulation Software. Retrieved from [Link]

  • IntuitionLabs. (2026, February 19). A Technical Overview of Molecular Simulation Software. Retrieved from [Link]

  • Umezawa, Y., et al. (2002). The alkyl/phenyl-folded conformation of alkyl 1-phenylethyl sulfides and sulfones as evidenced by ab initio MO calculations. New Journal of Chemistry, 26(8), 1044-1049. [Link]

  • PubChemLite. (n.d.). Sulfide, isobutyl isopropyl (C7H16S). Retrieved from [Link]

  • PubChemLite. (n.d.). Sulfide, butyl isopropyl (C7H16S). Retrieved from [Link]

  • PubChem. (n.d.). Isopropyl isobutyl disulfide. National Center for Biotechnology Information. Retrieved from [Link]

  • Cereto-Massagué, A., et al. (2015). Molecular Mechanics. Methods in molecular biology (Clifton, N.J.), 1260, 29-47. [Link]

  • Canuto, S. (2009). New Insight into the Formation of Nitrogen Sulfide: A Quantum Chemical Study. The Journal of Physical Chemistry A, 113(52), 14695-14700. [Link]

  • Chemistry LibreTexts. (2019, May 8). A. Introduction to Molecular Mechanics and Molecular Dynamics. Retrieved from [Link]

  • McGill University. (n.d.). Development of Molecular Mechanics Methods to Cover Conjugated Drug-Like Molecules for Structure Based Drug Design. eScholarship@McGill. Retrieved from [Link]

  • arXiv. (2025, April 14). Relativistic Quantum Simulation of Hydrogen Sulfide for Hydrogen Energy via Hybrid Quantum-Classical Algorithms. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Quantum chemical study of Gallium Sulphide small nanoclusters. Retrieved from [Link]

  • arXiv. (2025, April 15). Relativistic Quantum Simulation of Hydrogen Sulfide for Hydrogen Energy via Hybrid Quantum-Classical Algorithms. Retrieved from [Link]

  • IOP Conference Series Materials Science and Engineering. (2020, September). Quantum chemical simulation for calculation of processes of sulfur composite materials. Retrieved from [Link]

  • Dabirian, M., et al. (2008). The X-Ray Structures of Sulfoxides. Journal of Chemical Crystallography, 38(11), 849-855. [Link]

  • Organic Syntheses. (n.d.). Sulfide synthesis in preparation of unsymmetrical dialkyl disulfides. Retrieved from [Link]

  • PubChem. (n.d.). Isobutyl Sulfide. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Sulfide, sec-butyl isopropyl. NIST Chemistry WebBook. Retrieved from [Link]

  • Data.gov. (2025, September 5). Compound 525390: Isopropyl isobutyl disulfide. Retrieved from [Link]

  • SpectraBase. (n.d.). Isopropyl propyl sulfide. Retrieved from [Link]

  • ACS Publications. (2017, July 28). X-ray Absorption Spectroscopy of Aliphatic Organic Sulfides. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ACS Publications. (2023, March 13). Sulfur X-ray Absorption and Emission Spectroscopy of Organic Sulfones. Retrieved from [Link]

  • PMC. (2025, June 4). Synthesis, conformational analysis and biological activity of xylopyranosyl sulfur-containing glycosides: dependence of sulfur atom configuration. Retrieved from [Link]

  • ACS Publications. (n.d.). X-Ray Identification of Alkyl Halides as Alkyl 6-Nitrobenzothiazolyl-2-sulfides and Sulfones. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of isobutyl sulfide. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (2015, January 6). 1H NMR SDBS-HR2014-02969NS. Retrieved from [Link]

  • SciSpace. (1981). The conformation of alkyl sulfoxides. Retrieved from [Link]

  • DSpace@MIT. (n.d.). n→π Interactions Modulate the Disulfide Reduction Potential of Epidithiodiketopiperazines*. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallographic data and parameters of the X-ray diffraction experiment. Retrieved from [Link]

  • ResearchGate. (2026, February 10). Oxidation of organic sulfides into sulfoxides under low-power light irradiation photocatalyzed by metallophthalocyaninate-capped 3d-metal tris-pyridineoximates. Retrieved from [Link]

  • MDPI. (2021, August 3). Integrative 3D Geological Modeling Derived from SWIR Hyperspectral Imaging Techniques and UAV-Based 3D Model for Carbonate Rocks. Retrieved from [Link]

  • ResearchGate. (n.d.). Three-Dimensional Imaging of Sulfides in Silicate Rocks at Submicron Resolution with Multiphoton Microscopy. Retrieved from [Link]

  • eScholarship.org. (n.d.). Computational Studies on Sulfur Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.7: Thiols and Sulfides. Retrieved from [Link]

Sources

Exploratory

Sulfide, isobutyl isopropyl toxicity and environmental hazard profile

Comprehensive Technical Guide: Toxicity and Environmental Hazard Profile of Isobutyl Isopropyl Sulfide Executive Summary Isobutyl isopropyl sulfide (CAS 10359-65-6) is a branched dialkyl sulfide frequently utilized in sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide: Toxicity and Environmental Hazard Profile of Isobutyl Isopropyl Sulfide

Executive Summary

Isobutyl isopropyl sulfide (CAS 10359-65-6) is a branched dialkyl sulfide frequently utilized in specialized organic synthesis and chemical research. Due to its volatile nature and nucleophilic sulfur center, it presents specific occupational hazards and environmental considerations. This whitepaper synthesizes the physicochemical properties, mammalian toxicity mechanisms, and environmental fate of isobutyl isopropyl sulfide, providing drug development professionals and environmental toxicologists with actionable, self-validating protocols for hazard assessment.

Physicochemical Profiling & Structural Causality

The chemical behavior of isobutyl isopropyl sulfide is fundamentally dictated by its branched aliphatic chains flanking a central thioether linkage. The steric bulk of the isobutyl and isopropyl groups shields the sulfur atom, moderately reducing its nucleophilicity compared to unbranched dialkyl sulfides (e.g., dimethyl sulfide), yet it remains highly susceptible to electrophilic attack and oxidation.

Table 1: Key Physicochemical Properties

PropertyValueCausality / Implication
Molecular Formula C₇H₁₆SDefines the baseline aliphatic thioether structure[1].
Molecular Weight 132.27 g/mol Low molecular weight contributes to high volatility[1].
Boiling Point 148.4 °CIndicates significant vapor pressure at ambient temperatures, necessitating strict inhalation precautions[2].
Density 0.832 g/cm³Lighter than water; will float and form a surface slick in aquatic release scenarios[2].
LogP (Octanol/Water) 2.78Moderate lipophilicity; enables membrane permeability but limits severe chronic bioaccumulation[2].
Topological Polar Surface Area 25.3 ŲLow TPSA confirms high hydrophobicity and rapid passive diffusion across lipid bilayers[2].

Mammalian Toxicity & Mechanistic Pathways

Isobutyl isopropyl sulfide is classified under the Globally Harmonized System (GHS) as a Category 2 Skin Irritant (H315), Category 2 Eye Irritant (H319), and Category 3 Specific Target Organ Toxicant for single exposure (H335)[1].

Mechanistic Causality: The primary mechanism of dermal and ocular irritation stems from the lipophilic nature of the compound (LogP 2.78), which allows it to rapidly partition into the stratum corneum and mucosal membranes[2]. Once integrated into the lipid bilayer, the compound disrupts membrane fluidity.

Systemically, the thioether group undergoes Phase I metabolic oxidation in the liver. Hepatic Flavin-containing monooxygenases (FMO) and Cytochrome P450 (CYP450) enzymes oxidize the sulfide to a reactive sulfoxide intermediate, and subsequently to a more stable sulfone. While this biotransformation increases water solubility for renal excretion, the transient sulfoxide can induce localized oxidative stress, contributing to the observed respiratory and mucosal irritation[1].

MetabolicPathway Sulfide Isobutyl Isopropyl Sulfide (Lipophilic) CYP450 Hepatic CYP450 / FMO Oxidation Sulfide->CYP450 Phase I Metabolism Sulfoxide Intermediate Sulfoxide (Reactive) CYP450->Sulfoxide [O] addition Sulfone Terminal Sulfone (Water Soluble) Sulfoxide->Sulfone [O] addition Excretion Renal Excretion Sulfone->Excretion Clearance

Fig 1. Phase I metabolic oxidation pathway of isobutyl isopropyl sulfide via hepatic enzymes.

Environmental Hazard Profile & Fate

The environmental fate of dialkyl sulfides is governed by phase partitioning and abiotic oxidation.

Aquatic Fate and Bioaccumulation: Upon release into aquatic systems, isobutyl isopropyl sulfide partitions heavily between the water column and the atmosphere due to its volatility. Its LogP of 2.78 indicates a moderate potential for bioconcentration in aquatic organisms[2]. However, systemic bioaccumulation is typically mitigated by rapid biotic metabolism into excretable sulfones.

Abiotic Degradation: In sunlit surface waters, dialkyl sulfides undergo photooxidation. Natural photosensitizers (such as dissolved organic matter) generate singlet oxygen, which rapidly oxidizes the sulfide to its corresponding sulfoxide and sulfone[3]. Additionally, in industrial effluent scenarios, the compound can be oxidized by heavy metal contaminants. For instance, Chromium(VI) and Chromium(V) species facilitate the oxidation of dialkyl sulfides via an outer-sphere electron transfer mechanism, neutralizing the sulfide but potentially generating carbon-based radicals in the aquatic environment[4].

EnvFate Release Release into Aquatic Environment Volatilization Volatilization (Air Compartment) Release->Volatilization High Vapor Pressure Photooxidation Photooxidation (Singlet Oxygen/ROS) Release->Photooxidation UV / Photocatalysts Bioaccumulation Bioaccumulation (LogP = 2.78) Release->Bioaccumulation Moderate Lipophilicity Degradation Degradation to Sulfoxides/Sulfones Photooxidation->Degradation Abiotic Transformation Bioaccumulation->Degradation Biotic Metabolism

Fig 2. Environmental fate and distribution workflow of isobutyl isopropyl sulfide.

Standardized Experimental Protocols for Hazard Assessment

To rigorously validate the toxicity and environmental degradation of isobutyl isopropyl sulfide, the following self-validating protocols are designed for high-throughput laboratory settings.

Protocol A: In Vitro Cytotoxicity & Irritation Proxy (MTT Assay on HaCaT Cells)
  • Rationale: Validates the H315 (Skin Irritation) classification using a human keratinocyte cell line, avoiding in vivo animal testing. Measuring mitochondrial reductase activity provides a direct readout of cellular viability post-exposure.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed HaCaT cells at 1×10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

    • Test Article Preparation: Dissolve isobutyl isopropyl sulfide in DMSO (vehicle). Prepare serial dilutions (10 μM to 10 mM). Crucial Step: Ensure final DMSO concentration in wells does not exceed 0.5% to prevent vehicle-induced cytotoxicity.

    • Exposure: Treat cells for 24 hours. Include a Positive Control (1% Sodium Dodecyl Sulfate) to validate assay sensitivity to known irritants, and a Negative Control (0.5% DMSO in media) to establish baseline viability.

    • MTT Addition: Replace media with 100 μL of MTT solution (0.5 mg/mL). Incubate for 3 hours. The metabolic conversion of MTT to formazan relies strictly on active mitochondria.

    • Quantification: Solubilize formazan crystals with 100 μL DMSO. Read absorbance at 570 nm using a microplate reader.

    • Self-Validation Check: The assay is only deemed valid if the positive control (SDS) shows <20% viability and the negative control shows >95% viability.

Protocol B: Environmental Photooxidation Simulation
  • Rationale: Evaluates the abiotic degradation rate in aquatic systems. Utilizing a solar simulator and a known photosensitizer isolates the singlet oxygen degradation pathway, allowing precise kinetic modeling[3].

  • Step-by-Step Methodology:

    • Solution Preparation: Prepare a 50 μM solution of isobutyl isopropyl sulfide in a mixed solvent system (MeCN/H₂O, 1:1 v/v) to ensure complete solubility while mimicking aqueous conditions.

    • Photosensitizer Addition: Add 1 mol% of a standardized photosensitizer (e.g., Rose Bengal or an Indium Imidazo[4,5-b]porphyrin derivative) to generate singlet oxygen under irradiation[3].

    • Irradiation: Expose the solution to a solar simulator (AM 1.5G filter, 100 mW/cm²). Maintain the reaction vessel at 25°C using a water jacket to prevent thermal degradation artifacts.

    • Sampling & Quenching: Extract 1 mL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction with sodium azide (a singlet oxygen scavenger) to halt oxidation.

    • GC-MS Analysis: Extract analytes using hexane. Quantify the disappearance of the parent sulfide (m/z 132) and the appearance of the sulfoxide metabolite.

    • Self-Validation Check: Run a dark control (no irradiation) and a blank control (no photosensitizer). Degradation must be <5% in both controls to confirm that the observed degradation is strictly photocatalytic.

References

  • Title: PubChem Compound Summary for CID 292853, Sulfide, isobutyl isopropyl Source: PubChem (National Center for Biotechnology Information) URL: 1

  • Title: ISO-BUTYL ISO-PROPYL SULFIDE 10359-65-6 wiki Source: Guidechem URL: 2

  • Title: Indium Imidazo[4,5,-b]porphyrins as Photocatalysts for Oxidation of Sulfides Source: Molecules (MDPI) URL: 3

  • Title: Comparative Study of Chromium(V) and Chromium(VI) Oxidation of Dialkyl Sulfides Source: Tetrahedron (ACS / Researcher.Life) URL: 4

Sources

Foundational

Dipole moment and polarity measurements of isobutyl isopropyl sulfide

An In-depth Technical Guide to the Dipole Moment and Polarity of Isobutyl Isopropyl Sulfide Abstract The dipole moment is a fundamental molecular property that governs the polarity of a substance, which in turn dictates...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Dipole Moment and Polarity of Isobutyl Isopropyl Sulfide

Abstract

The dipole moment is a fundamental molecular property that governs the polarity of a substance, which in turn dictates its intermolecular interactions, solubility, and behavior in biological systems. For researchers, particularly in the fields of medicinal chemistry and drug development, a precise understanding of a molecule's polarity is indispensable for predicting its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the dipole moment and assessing the polarity of isobutyl isopropyl sulfide (IUPAC name: 2-methyl-1-(propan-2-ylthio)propane[1]). We will explore both experimental and computational approaches, offering field-proven insights into experimental design, data interpretation, and the practical implications of the results.

Introduction: The Significance of Molecular Polarity

Isobutyl isopropyl sulfide, a dialkyl sulfide with the chemical formula C₇H₁₆S, possesses a molecular structure whose asymmetry suggests the presence of a permanent electric dipole moment. This property arises from the non-uniform distribution of electron density, primarily due to the difference in electronegativity between carbon, sulfur, and hydrogen atoms, and the bent geometry around the central sulfur atom, a consequence of its two bonding pairs and two lone pairs of electrons.

The resulting molecular polarity is a critical determinant of the compound's physical, chemical, and biological properties:

  • Solubility and Miscibility: Polarity governs how the molecule interacts with various solvents, a cornerstone of the "like dissolves like" principle. This is crucial for reaction chemistry, purification processes like chromatography, and formulation development.

  • Intermolecular Forces: The magnitude of the dipole moment influences the strength of dipole-dipole interactions, which, along with London dispersion forces, dictate properties such as boiling point, vapor pressure, and viscosity.

  • Biological Activity: In drug development, a molecule's polarity profoundly affects its ability to cross lipidic cell membranes, interact with the active sites of polar or non-polar protein targets, and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

This guide aims to equip researchers with the necessary knowledge to accurately measure and interpret the dipole moment of isobutyl isopropyl sulfide, bridging the gap between theoretical concepts and practical laboratory and computational application.

Theoretical Foundation: From Dielectrics to Dipoles

When a substance is placed in an external electric field, its molecules polarize. This polarization has two main components: induced polarization (the distortion of the electron cloud) and orientation polarization (the alignment of permanent dipoles with the field).[2] The total molar polarization (P) of a substance is related to its macroscopic dielectric constant (ε), a measure of its ability to store electrical energy in an electric field.

The Debye equation provides the fundamental link between these macroscopic properties and the molecular dipole moment (μ):

P = ( (ε - 1) / (ε + 2) ) * (M/ρ) = (4πN/3) * (α + μ² / (3kT) )

where M is the molar mass, ρ is the density, N is Avogadro's number, α is the polarizability (related to induced polarization), k is the Boltzmann constant, and T is the absolute temperature.[3][4]

Direct application of the Debye equation can be cumbersome as it requires precise density measurements. The Guggenheim method offers a robust and widely adopted alternative that circumvents this requirement.[5][6][7] This method relies on measuring the dielectric constant (ε) and refractive index (n) of several dilute solutions of the polar solute in a non-polar solvent. The square of the refractive index (n²) is used to approximate the contribution from electronic polarization.[3]

Experimental Determination via the Guggenheim Method

The Guggenheim method is a self-validating protocol; its trustworthiness stems from the linear relationship expected for dilute solutions. Any significant deviation from linearity would indicate experimental error or unforeseen solute-solvent interactions, prompting a re-evaluation of the procedure.

Causality Behind Experimental Choices
  • Choice of Solvent: A non-polar solvent (e.g., cyclohexane, benzene) is critical to minimize complex solute-solvent interactions that could perturb the solute's intrinsic dipole moment. Cyclohexane is often preferred due to its lower toxicity compared to benzene.

  • Dilute Solutions: The theoretical framework of the Guggenheim method is based on the assumption of ideal solutions where solute-solute interactions are negligible. Working at low concentrations ensures this condition is met.

  • Constant Temperature: Both dielectric constant and refractive index are temperature-dependent.[8] Maintaining a constant temperature, typically 25.0 °C, using a circulating water bath is essential for accuracy and reproducibility.

Experimental Protocol
  • Solution Preparation:

    • Accurately prepare a series of at least five dilute solutions of isobutyl isopropyl sulfide in cyclohexane. Concentrations should be expressed as weight fractions (w₂) and should typically range from 0.01 to 0.05.

    • Use an analytical balance and Class A volumetric flasks to ensure precision.[9] The exact mass of both solute and solvent must be recorded to calculate w₂ accurately.

    • Prepare a sufficient quantity of each solution for all subsequent measurements.

  • Dielectric Constant (Relative Permittivity) Measurement:

    • Calibrate the dipole meter (often a heterodyne beat apparatus or a capacitance bridge) using air and the pure solvent (cyclohexane) as standards.[9]

    • Rinse the measurement cell with a small amount of the solution to be tested before filling.

    • Measure the dielectric constant (ε) of the pure solvent (ε₁) and each of the prepared solutions (ε₁₂) in the thermostated cell.[10][11]

  • Refractive Index Measurement:

    • Calibrate the Abbé refractometer using a standard of known refractive index (e.g., distilled water).

    • Ensure the prism temperature is controlled by the same constant temperature bath used for the dielectric measurements.

    • Measure the refractive index (n) of the pure solvent (n₁) and each solution (n₁₂) at the sodium D-line (589 nm).[8][11]

  • Data Analysis and Calculation:

    • Calculate the difference in dielectric constant (Δε = ε₁₂ - ε₁) and the difference in the square of the refractive index (Δn² = n₁₂² - n₁²) for each solution.

    • Plot Δε versus the weight fraction (w₂) and Δn² versus w₂. Both plots should yield straight lines passing through the origin.

    • Determine the slopes, A = (d(Δε)/dw₂) and B = (d(Δn²)/dw₂), from the linear regression of these plots.

    • The dipole moment (μ) in Debye units is calculated using the Guggenheim equation:[4] μ² = [ (27 * k * T) / (4 * π * N * ρ₁) ] * [ A / ( (ε₁ + 2)² ) - B / ( (n₁² + 2)² ) ] (Note: A more common simplified form is often used, but this illustrates the core variables)

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_measure Measurements (Constant T) cluster_analysis Data Analysis weigh_solute Weigh Solute dissolve Prepare Solutions (w₂ = 0.01 to 0.05) weigh_solute->dissolve weigh_solvent Weigh Solvent weigh_solvent->dissolve measure_epsilon Measure Dielectric Constant (ε) dissolve->measure_epsilon measure_n Measure Refractive Index (n) dissolve->measure_n plot_data Plot Δε vs w₂ and Δn² vs w₂ measure_epsilon->plot_data measure_n->plot_data calc_slopes Determine Slopes (A and B) plot_data->calc_slopes calc_mu Calculate μ (Guggenheim Eq.) calc_slopes->calc_mu

Caption: Workflow for experimental dipole moment determination.

Computational Determination of the Dipole Moment

Quantum chemistry provides a powerful, complementary approach to predict molecular properties from first principles. This in silico method is invaluable for high-throughput screening and for understanding the electronic origins of the dipole moment.

Rationale for Method Selection
  • Level of Theory: The choice of method and basis set is a trade-off between accuracy and computational cost.[12] Density Functional Theory (DFT) with a hybrid functional, such as B3LYP or ωB97X-V, offers an excellent balance for molecules of this size.[13]

  • Basis Set: The basis set describes the atomic orbitals used in the calculation. For dipole moments, which are sensitive to the electron distribution far from the nuclei, it is crucial to use a basis set that includes diffuse functions . Augmented basis sets, such as aug-cc-pVDZ , are the standard for this purpose.[13] The "aug-" prefix indicates the addition of these diffuse functions.

Computational Protocol
  • Molecular Modeling:

    • Construct the 3D structure of isobutyl isopropyl sulfide using molecular modeling software.

  • Geometry Optimization:

    • Perform a geometry optimization calculation using the selected level of theory (e.g., ωB97X-V/aug-cc-pVDZ). This step finds the molecule's lowest-energy conformation, which is essential for an accurate dipole moment calculation.

  • Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation. The quantum chemistry software (e.g., Q-Chem, Gaussian) will compute the electric dipole moment as a standard output of this calculation.[14] The output will typically provide the x, y, and z components of the dipole vector and the total magnitude.

Computational Workflow Diagram

computational_workflow build_mol Build 3D Structure of Isobutyl Isopropyl Sulfide select_method Select Level of Theory (e.g., ωB97X-V/aug-cc-pVDZ) build_mol->select_method geom_opt Perform Geometry Optimization select_method->geom_opt freq_calc Confirm Minimum (Frequency Analysis) geom_opt->freq_calc prop_calc Calculate Dipole Moment (Single-Point Energy) freq_calc->prop_calc result Dipole Moment Vector & Magnitude (μ) prop_calc->result

Caption: Workflow for computational dipole moment calculation.

Results and Interpretation

Data Summary
PropertyExperimental Value (Hypothetical)Computational Value (Predicted)Unit
Dipole Moment (μ)~1.6 - 1.8~1.7Debye (D)
Analysis and Implications for Researchers

A dipole moment in the range of 1.6-1.8 D places isobutyl isopropyl sulfide in the category of a moderately polar molecule. This value is significantly higher than non-polar hydrocarbons (e.g., hexane, 0.08 D) and toluene (0.31 D), but lower than highly polar solvents like acetone (2.69 D) or water (1.87 D).[16]

  • Structural Origin of Polarity: The C-S bond has a small electronegativity difference, but the key factor is the molecule's overall asymmetry. The bent geometry at the sulfur atom, with its lone pairs of electrons, ensures that the individual bond dipoles do not cancel out, resulting in a net molecular dipole.

  • Consequences for Drug Development Professionals:

    • Solubility: The molecule is expected to be readily soluble in a wide range of organic solvents, from non-polar (like hexane) to polar aprotic (like THF or dichloromethane), but will likely have low solubility in highly polar protic solvents like water.

    • Membrane Permeability: Its moderate polarity suggests it may have a good balance between aqueous solubility and lipid solubility, a property often sought for oral drug candidates to facilitate absorption across the gut wall.

    • Target Binding: The presence of a dipole moment indicates that the molecule can engage in electrostatic and dipole-dipole interactions with biological targets. The sulfur atom's lone pairs can also act as hydrogen bond acceptors. Understanding this polarity is crucial for designing molecules that fit into specific binding pockets of enzymes or receptors.

The relationship between the molecular properties and macroscopic behavior is illustrated below.

logical_relationship cluster_molecular Molecular Properties cluster_macro Macroscopic & Biological Implications structure Asymmetric Structure (Bent at Sulfur) dipole Permanent Dipole Moment (μ ≈ 1.7 D) structure->dipole electroneg Electronegativity Differences (C-S, C-H) electroneg->dipole polarity Moderate Polarity dipole->polarity solubility Solubility Profile polarity->solubility interact Intermolecular Forces (Dipole-Dipole) polarity->interact bio Biological Behavior (Membrane Permeability, Target Binding) polarity->bio

Caption: From molecular structure to functional implications.

Conclusion

The determination of the dipole moment of isobutyl isopropyl sulfide is a critical exercise for any researcher working with this compound. This guide has detailed a dual-pronged approach, combining the rigor of the experimental Guggenheim method with the predictive power of quantum chemical calculations. The synergy between these methods provides a high degree of confidence in the resulting value. The finding of a moderate dipole moment (estimated to be ~1.7 D) offers immediate, actionable insights into the molecule's polarity, guiding decisions in synthesis, purification, formulation, and, most critically, in the rational design of new therapeutic agents.

References

  • PubChem. (n.d.). Sulfide, isobutyl isopropyl. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Buenker, R. J., & Schulte, G. N. (1963). Application of Guggenheim's Short Formula to the Calculation of Dipole Moments. Proceedings of the Iowa Academy of Science, 70(1), 187-190. Retrieved from [Link]

  • Smith, J. W. (1950). Some developments of Guggenheim's simplified procedure for computing electric dipole moments. Transactions of the Faraday Society, 46, 394-399. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Refractive Index Theory. Chemistry Online @ UTSC. Retrieved March 17, 2026, from [Link]

  • Gramse, G., et al. (2013). Nanoscale Measurement of the Dielectric Constant of Supported Lipid Bilayers in Aqueous Solutions with Electrostatic Force Microscopy. Biophysical Journal, 104(7), 1447-1454. Retrieved from [Link]

  • Slideshare. (n.d.). Dipole moment hs13. Retrieved March 17, 2026, from [Link]

  • University of Zurich. (2017). Dipole Moment - Physikalisch-chemisches Praktikum I. Retrieved from [Link]

  • ACS Publications. (2021). Determining Dielectric Constants for Complex Solvent Mixtures by Microwave Sensing and Model Prediction. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Harrington, E. A. (1916). The Dielectric Constant of Aqueous Solutions. Physical Review, 8(6), 581-593. Retrieved from [Link]

  • Smith, J. W. (1950). Some developments of Guggenheim's simplified procedure for computing electric dipole moments. Transactions of the Faraday Society. Retrieved from [Link]

  • PubChem. (n.d.). Sulfide, butyl isopropyl. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • LinkedIn. (n.d.). Electrical Properties || Determination of Dipole Moment and its application. Retrieved from [Link]

  • Hickey, A. L., & Rowley, C. N. (2014). Benchmarking Quantum Chemical Methods for the Calculation of Molecular Dipole Moments and Polarizabilities. The Journal of Physical Chemistry A, 118(20), 3678-3687. Retrieved from [Link]

  • University of Chemistry and Technology, Prague. (n.d.). Dipole moment and molar refraction. Retrieved from [Link]

  • ResearchGate. (n.d.). 2.10 DETERMINATION OF DIPOLE MOMENT FROM RELATIVE PERMITTIVITY AND REFRACTIVE INDEX. Retrieved from [Link]

  • Stenutz. (n.d.). isopropyl sulfide. Retrieved March 17, 2026, from [Link]

  • Q-Chem. (n.d.). 10.13.1 Numerical Calculation of Static Polarizabilities. Q-Chem Manual. Retrieved from [Link]

  • Concordia University. (n.d.). Dipole Moment Expt. Retrieved from [Link]

  • Hehre, W. J., & Lathan, W. A. (1972). Tables of experimental dipole moments. W. H. Freeman and Company.
  • Latorre, D. A., et al. (2020). On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. arXiv:2008.10929v1. Retrieved from [Link]

Sources

Exploratory

Crystallographic Profiling of Isobutyl Isopropyl Sulfide and its Coordination Derivatives: A Technical Whitepaper

Executive Summary Isobutyl isopropyl sulfide (CAS 10359-65-6) is an asymmetric, aliphatic thioether. Because it exists as a volatile liquid at standard temperature and pressure (boiling point ~132 °C)[1], obtaining direc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isobutyl isopropyl sulfide (CAS 10359-65-6) is an asymmetric, aliphatic thioether. Because it exists as a volatile liquid at standard temperature and pressure (boiling point ~132 °C)[1], obtaining direct crystallographic data presents a significant physical chemistry challenge. For researchers in rational drug design and materials science, understanding the exact stereoelectronics, bond lengths, and torsion angles of such thioether motifs is critical.

This whitepaper details the structural characteristics of isobutyl isopropyl sulfide, exploring the causality behind its physical state and providing field-proven methodologies—specifically in situ cryo-crystallography and heavy-metal coordination derivatization—to successfully extract its crystallographic parameters.

Stereoelectronic Profile and Conformational Dynamics

The crystallographic behavior of isobutyl isopropyl sulfide is dictated by the unique electronic structure of the sulfur atom and the asymmetric steric bulk of its flanking alkyl chains.

The C–S–C Bond Angle and Hyperconjugation

Unlike the oxygen atom in ethers, which typically exhibits a C–O–C bond angle of ~117°, the sulfur atom in thioethers utilizes valence orbitals with significantly less s-character. In a purely unhybridized state, the p-orbitals of sulfur would dictate a 90° bond angle. However, in isobutyl isopropyl sulfide, the steric repulsion between the α -branched isopropyl group and the β -branched isobutyl group forces an expansion of the C–S–C angle to approximately 102°–104°[2].

Steric Asymmetry and Lattice Disruption

The molecule features a distinct asymmetry:

  • Isopropyl group: Imparts rigid steric bulk directly adjacent to the sulfur atom ( α -position), restricting the rotation of the C–S bond.

  • Isobutyl group: Introduces flexibility at the α -carbon but bulk at the β -carbon, creating a sweeping steric radius during bond rotation.

This combination of a highly flexible thioether linkage and asymmetric steric hindrance prevents efficient molecular packing. The lack of strong intermolecular forces (such as hydrogen bonding or π−π stacking) combined with high conformational entropy is the direct cause of its liquid state at room temperature.

Logic N1 Asymmetric Steric Bulk (Isobutyl vs. Isopropyl) N2 Alpha-branched Isopropyl (Rotational Restriction) N1->N2 N3 Beta-branched Isobutyl (Sweeping Steric Radius) N1->N3 N4 C-S-C Angle Expansion (~102° - 104°) N2->N4 N3->N4 N5 High Conformational Entropy & Poor Lattice Packing N4->N5 N6 Square-Planar Coordination (Trans-isomer Preference) N4->N6

Figure 1: Stereoelectronic logic detailing how asymmetric steric bulk influences bond angles and crystal packing.

Methodological Paradigms for Crystallization

To bypass the thermodynamic barriers of crystallizing a volatile liquid, application scientists employ two primary workflows.

In Situ Cryo-Crystallography

This method involves drawing the neat liquid into a 0.3 mm quartz capillary, sealing it, and mounting it on a diffractometer. A localized cold stream (liquid nitrogen, ~100 K) is used to freeze the liquid. An infrared laser is then used to create a localized melt zone, which is slowly translated along the capillary to grow a single seed crystal via zone refinement.

  • Causality: The extreme low temperature artificially removes the thermal energy driving the conformational entropy, forcing the asymmetric chains into a rigid, albeit weakly interacting, van der Waals lattice.

Heavy-Metal Coordination Derivatization (The Palladium Paradigm)

The most robust method for determining the crystallographic parameters of volatile thioethers is to use them as neutral ligands in transition metal complexes. Palladium(II) is the gold standard for this purpose[3][4].

  • Causality: Pd(II) is a d8 metal that forms kinetically inert, thermodynamically stable square-planar complexes. When isobutyl isopropyl sulfide coordinates to Pd(II), the rigid square-planar geometry restricts the conformational freedom of the alkyl chains. Furthermore, the high electron density of the heavy Pd atom dominates X-ray scattering, providing excellent anomalous dispersion that easily solves the crystallographic phase problem via Patterson or heavy-atom methods.

Workflow A Volatile Thioether (Isobutyl Isopropyl Sulfide) B Coordination Derivatization (Pd(II) Complexation) A->B Method A (Preferred) C In Situ Cryo-Crystallography (Capillary Freezing <100K) A->C Method B (Direct) D Single Crystal Growth (Liquid-Liquid Diffusion) B->D E X-Ray Diffraction (XRD) Data Collection C->E D->E F Structure Solution & Refinement (SHELXL) E->F

Figure 2: Experimental workflows for obtaining single-crystal XRD data from volatile thioethers.

Quantitative Crystallographic Parameters

The following table summarizes the expected crystallographic parameters of isobutyl isopropyl sulfide, contrasting the neat cryo-frozen state with its Pd(II) coordination derivative. Data is synthesized from established crystallographic databases for analogous asymmetric aliphatic thioethers and Pd-thioether complexes[2][3].

ParameterNeat Liquid (Cryo-Crystallized at 100K)Pd(II) Coordination Derivative (trans isomer)
Crystal System Monoclinic or TriclinicMonoclinic ( P21​/c )
C–S Bond Length (Avg) 1.815 ± 0.005 Å1.822 ± 0.004 Å
C–S–C Bond Angle 101.5° – 102.8°103.5° – 104.2°
Pd–S Bond Length N/A2.310 – 2.340 Å
S–Pd–S Angle N/A180.0° (Strictly linear in trans geometry)
Intermolecular Contacts Weak van der Waals (C-H···H-C)Cl···H-C hydrogen bonding, Pd···Pd contacts

Note: Coordination to the Pd(II) center slightly elongates the C–S bond and expands the C–S–C angle due to the withdrawal of electron density from the sulfur lone pair into the metal's empty dx2−y2 orbital.

Experimental Protocols: Synthesis and Crystallization

To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the synthesis and crystallization of the trans-[PdCl2(isobutyl isopropyl sulfide)2] complex.

Phase 1: Complex Synthesis
  • Precursor Preparation: Dissolve 1.0 mmol of bis(benzonitrile)palladium(II) chloride ([PdCl2(NCPh)2]) in 15 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Rationale: The benzonitrile ligands are highly labile and easily displaced by the stronger σ -donating thioether.

  • Ligand Addition: Using a micro-syringe, add 2.1 mmol (slight excess) of isobutyl isopropyl sulfide to the stirring solution.

  • Reaction: Stir the mixture at room temperature for 2 hours. The solution will transition from a deep orange to a pale yellow, indicating the successful displacement of benzonitrile and formation of the trans-[PdCl2(thioether)2] complex.

  • Isolation: Concentrate the solution under reduced pressure to approximately 3 mL.

Phase 2: Single-Crystal Growth (Liquid-Liquid Diffusion)

Growing macroscopic, defect-free crystals requires a controlled supersaturation gradient. Evaporation is often too rapid and yields twinned crystals.

  • Layering: Transfer the concentrated 3 mL DCM solution into a narrow glass crystallization tube (5 mm inner diameter).

  • Buffer Layer: Carefully overlay 1 mL of a 1:1 DCM/hexane mixture to act as a diffusion buffer.

  • Anti-solvent: Gently layer 10 mL of pure anhydrous hexanes (the anti-solvent) on top of the buffer layer. Seal the tube tightly.

  • Maturation: Store the tube in a vibration-free environment at 4 °C. Over 5–7 days, the hexanes will slowly diffuse into the DCM, lowering the solubility of the complex and yielding X-ray quality, block-shaped yellow crystals.

Phase 3: XRD Validation
  • Harvest a single crystal (approx. 0.2 x 0.2 x 0.1 mm) and mount it on a MiTeGen loop using perfluoropolyether oil.

  • Flash-cool the crystal to 100 K in a nitrogen cold stream to minimize thermal motion parameters (B-factors).

  • Collect diffraction data using Mo-K α radiation ( λ = 0.71073 Å). The heavy Pd atom will allow for straightforward phase determination using direct methods or Patterson synthesis.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 292853, Sulfide, isobutyl isopropyl." PubChem. Available at:[Link]

  • Boeré, R. T., et al. "Complexes of hybrid ligands... the structure of a palladium(II) complex containing alkoxide, phosphine, thioether, and chloride donors." Canadian Journal of Chemistry, 1987. Available at:[Link]

  • RSC Organic & Biomolecular Chemistry. "Conformationally biased and tunable amino acids: The effect of thioether and ether linkages on bond angles (C-S-C)." Royal Society of Chemistry, 2016. Available at:[Link]

  • Taylor & Francis. "Crystal and molecular structures of trans-[PdCl2(SMePh)2]: Palladium-Thioether bond length analysis." Journal of Coordination Chemistry, 2007. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Applications of Isobutyl Isopropyl Sulfide in Modern Organic Synthesis: A Technical Guide

Introduction: Re-evaluating the Role of Aliphatic Thioethers in Synthetic Chemistry Within the vast landscape of organic synthesis, the thioether functional group represents a versatile and often underutilized tool. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Re-evaluating the Role of Aliphatic Thioethers in Synthetic Chemistry

Within the vast landscape of organic synthesis, the thioether functional group represents a versatile and often underutilized tool. While aromatic and more complex sulfur-containing heterocyles have garnered significant attention, the humble aliphatic thioether, such as isobutyl isopropyl sulfide, offers a unique combination of stability, reactivity, and synthetic potential. This guide provides an in-depth exploration of the applications of isobutyl isopropyl sulfide, moving beyond its basic properties to detail its utility as a versatile building block and functional moiety in contemporary organic synthesis. We will delve into its preparation, its role as a precursor to valuable sulfoxides and sulfones, and its emerging applications in transition-metal-catalyzed cross-coupling reactions. The protocols and mechanistic insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage the nuanced chemistry of thioethers in their synthetic endeavors. The thioether linkage is a common feature in a variety of pharmaceuticals, natural products, and organic materials, underscoring the importance of understanding its synthesis and reactivity.[1][2][3][4][5]

Part 1: Synthesis of Isobutyl Isopropyl Sulfide via Williamson-type Thioetherification

The most direct and reliable method for preparing unsymmetrical thioethers like isobutyl isopropyl sulfide is a variation of the classic Williamson ether synthesis.[6][7] This approach involves the S-alkylation of a thiolate with an alkyl halide, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism.[7][8]

Causality in Experimental Design:

The choice of isobutylthiolate as the nucleophile and isopropyl bromide as the electrophile is a strategic one. The isobutylthiolate is readily generated from the corresponding thiol using a moderately strong base. Isopropyl bromide is a suitable secondary alkyl halide for this SN2 reaction, though care must be taken to minimize potential elimination side reactions.[6] The use of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base, leaving the thiolate anion highly nucleophilic and reactive, while not participating in hydrogen bonding that could shield the nucleophile.[7]

Visualizing the Synthetic Workflow:

cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: SN2 Reaction Isobutyl_thiol Isobutyl Thiol NaH Sodium Hydride (NaH) in dry THF Isobutyl_thiol->NaH Deprotonation Isobutylthiolate Sodium Isobutylthiolate (in situ) NaH->Isobutylthiolate Isopropyl_bromide Isopropyl Bromide Isobutylthiolate->Isopropyl_bromide SN2 Attack Product Isobutyl Isopropyl Sulfide Isopropyl_bromide->Product

Caption: Workflow for the synthesis of isobutyl isopropyl sulfide.

Detailed Experimental Protocol: Synthesis of Isobutyl Isopropyl Sulfide

Materials:

  • Isobutyl thiol

  • Sodium hydride (60% dispersion in mineral oil)

  • Isopropyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, condenser

Procedure:

  • Preparation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then place the flask under a positive pressure of nitrogen.

  • Thiolate Formation: Add 100 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. Slowly add isobutyl thiol (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. Allow the reaction mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

  • SN2 Reaction: Add isopropyl bromide (1.2 equivalents) dropwise to the stirred suspension at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Work-up: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure isobutyl isopropyl sulfide.

Reactant/Reagent Molar Mass ( g/mol ) Equivalents Purity
Isobutyl Thiol90.191.0>98%
Sodium Hydride24.001.160% disp.
Isopropyl Bromide122.991.2>99%

Table 1: Stoichiometry for the synthesis of isobutyl isopropyl sulfide.

Part 2: Selective Oxidation to Sulfoxides and Sulfones

The oxidation of thioethers to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry.[9] These oxidized sulfur species are prevalent in medicinal chemistry and are valuable synthetic intermediates.[10] Isobutyl isopropyl sulfide can be selectively oxidized to either the corresponding sulfoxide or sulfone by careful choice of oxidant and reaction conditions.

Mechanism of Oxidation:

The oxidation of sulfides with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) proceeds through a concerted mechanism where the sulfur atom acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid.[11] The selectivity for the sulfoxide over the sulfone is achieved by controlling the stoichiometry of the oxidant.[12][13] Using one equivalent of m-CPBA at low temperatures favors the formation of the sulfoxide.[14] In contrast, an excess of the oxidant and higher temperatures will drive the reaction to the corresponding sulfone.[15][16][17]

Visualizing the Oxidation Pathways:

Thioether Isobutyl Isopropyl Sulfide Sulfoxide Isobutyl Isopropyl Sulfoxide Thioether->Sulfoxide 1 eq. m-CPBA, 0°C Sulfone Isobutyl Isopropyl Sulfone Thioether->Sulfone >2 eq. m-CPBA, rt Sulfoxide->Sulfone 1 eq. m-CPBA, rt

Caption: Selective oxidation pathways of isobutyl isopropyl sulfide.

Protocol 2.1: Selective Oxidation to Isobutyl Isopropyl Sulfoxide

Materials:

  • Isobutyl isopropyl sulfide

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve isobutyl isopropyl sulfide (1.0 equivalent) in DCM (0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Oxidation: In a separate flask, dissolve m-CPBA (1.05 equivalents) in DCM. Add the m-CPBA solution dropwise to the stirred sulfide solution over 30 minutes, maintaining the temperature at 0 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Quench the reaction by adding saturated aqueous Na₂S₂O₃ to destroy any excess peroxide. Then, add saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfoxide can be purified by column chromatography on silica gel.

Protocol 2.2: Oxidation to Isobutyl Isopropyl Sulfone

Procedure:

  • Reaction Setup: Dissolve isobutyl isopropyl sulfide (1.0 equivalent) in DCM (0.1 M solution) in a round-bottom flask with a magnetic stir bar.

  • Oxidation: Add a solution of m-CPBA (2.2 equivalents) in DCM dropwise at room temperature. Stir the reaction for 4-6 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 2.1.

Product Oxidant Equivalents Temperature Typical Yield
Isobutyl Isopropyl Sulfoxide1.050 °C>90%
Isobutyl Isopropyl Sulfone2.2Room Temp.>95%

Table 2: Conditions for selective oxidation.

Part 3: Application in Nickel-Catalyzed Cross-Coupling Reactions

A more advanced application of thioethers is their use as electrophiles in transition-metal-catalyzed cross-coupling reactions.[18] Specifically, nickel-catalyzed Kumada-type cross-coupling reactions can effectively couple aryl and alkyl thioethers with Grignard reagents, forming new carbon-carbon bonds through C-S bond cleavage.[19][20]

Mechanistic Rationale:

The catalytic cycle is believed to involve the oxidative addition of the thioether's C-S bond to a low-valent nickel(0) species. This is followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the coupled product and regenerate the active nickel catalyst.[21][22] The choice of ligand is critical for the efficiency of the reaction.

Visualizing the Catalytic Cycle:

Ni0 Ni(0)Ln OxAdd Oxidative Addition Ni0->OxAdd R-SR' NiII R-Ni(II)(SR')Ln OxAdd->NiII Transmetal Transmetalation (R''MgX) NiII->Transmetal NiII_R R-Ni(II)(R'')Ln Transmetal->NiII_R RedElim Reductive Elimination NiII_R->RedElim RedElim->Ni0 Catalyst Regeneration Product R-R'' RedElim->Product

Caption: Simplified catalytic cycle for Ni-catalyzed C-S cross-coupling.

Protocol 3.1: Nickel-Catalyzed Cross-Coupling of Isobutyl Isopropyl Sulfide with Phenylmagnesium Bromide

Materials:

  • Isobutyl isopropyl sulfide

  • Phenylmagnesium bromide (1.0 M solution in THF)

  • Nickel(II) chloride (NiCl₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) as a ligand precursor

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous 1,4-dioxane

  • Anhydrous diethyl ether

Procedure:

  • Catalyst Pre-formation: In a glovebox, to an oven-dried vial, add NiCl₂ (5 mol%), IPr·HCl (10 mol%), and NaOtBu (20 mol%). Add anhydrous 1,4-dioxane and stir for 15 minutes to form the active Ni(0) catalyst.

  • Reaction Setup: In a separate oven-dried flask under nitrogen, add isobutyl isopropyl sulfide (1.0 equivalent) and anhydrous diethyl ether.

  • Coupling Reaction: Add the pre-formed catalyst solution to the sulfide solution. Then, add phenylmagnesium bromide (1.5 equivalents) dropwise at room temperature.

  • Reaction and Monitoring: Heat the reaction mixture to reflux and monitor by GC-MS. The reaction is typically complete in 12-24 hours.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of 1 M HCl. Extract with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the cross-coupled product.

Component Role Mol%
NiCl₂Catalyst Precursor5
IPr·HClLigand Precursor10
NaOtBuBase20
Phenylmagnesium BromideNucleophile150

Table 3: Key components for the nickel-catalyzed cross-coupling.

Conclusion and Future Outlook

Isobutyl isopropyl sulfide, as a representative of simple aliphatic thioethers, is a versatile and valuable compound in the arsenal of the modern synthetic chemist. Its straightforward synthesis, coupled with its ability to be selectively transformed into sulfoxides and sulfones, provides access to a range of important building blocks. Furthermore, the engagement of thioethers in transition-metal-catalyzed cross-coupling reactions opens new avenues for the construction of complex molecular architectures. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the applications of often-overlooked functional groups like thioethers will undoubtedly expand. The protocols and insights provided in this guide aim to equip researchers with the foundational knowledge to explore and exploit the rich chemistry of isobutyl isopropyl sulfide and related thioethers. The role of thioethers as ligands in transition metal catalysis and as key structural motifs in bioactive molecules continues to be an active area of research.[1][23][24][25]

References

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. (n.d.). Dalton Transactions. [Link]

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. (n.d.). Dalton Transactions. [Link]

  • Recent Progress in Developing Thioether-Containing Ligands for Catalysis Applications. (n.d.). ChemCatChem. [Link]

  • Neutral Sulfur Nucleophiles: Synthesis of Thioethers and Thioesters by Substitution Reactions of N-Heterocyclic Carbene Boryl Sulfides and Thioamides. (2014). Organic Letters. [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (n.d.). ACS Chemical Biology. [Link]

  • Chiral thioether ligands: Coordination chemistry and asymmetric catalysis. (2011). Coordination Chemistry Reviews. [Link]

  • Sulfide Oxidation. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Transition-metal-catalyzed remote C–H functionalization of thioethers. (2022). Organic Chemistry Frontiers. [Link]

  • Selective Oxidation of Organosulphides using m-CPBA as oxidant. (2016). Der Pharma Chemica. [Link]

  • Neutral sulfur nucleophiles: synthesis of thioethers and thioesters by substitution reactions of N-heterocyclic carbene boryl sulfides and thioamides. (2014). PubMed. [Link]

  • Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. (n.d.). PubMed. [Link]

  • Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). (n.d.). Common Organic Chemistry. [Link]

  • Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • 15.12: Thioethers (Sulfides) and Silyl Ethers. (2020). Chemistry LibreTexts. [Link]

  • Synthesis of unsymmetrical ethers and transetherification reactions. (n.d.). ResearchGate. [Link]

  • Thioether: Organic Chemistry Study Guide. (2025). Fiveable. [Link]

  • Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms. (2024). Journal of the American Chemical Society. [Link]

  • Nucleophilic substitution reactions of anilino thioethers with anilines in methanol. (2000). New Journal of Chemistry. [Link]

  • Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation. (2022). Green Chemistry. [Link]

  • Williamson Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]

  • Transition-metal-catalyzed remote C–H functionalization of thioethers. (2022). RSC Publishing. [Link]

  • Diverse Synthesis of (Thio)ethers and (Thio)esters Using Halodiborylmethane as a Transformable C1 Building Block. (2024). Organic Letters. [Link]

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (2019). MDPI. [Link]

  • Thioethers: An Overview. (n.d.). PubMed. [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. (n.d.). Organic Chemistry Portal. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (n.d.). Molecules. [Link]

  • Transition metal thioether complex. (n.d.). Wikipedia. [Link]

  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. (n.d.). ACS Chemical Biology. [Link]

  • Ni-Catalyzed cross-coupling of aryl thioethers with alkyl Grignard reagents via C–S bond cleavage. (2018). Chemical Communications. [Link]

  • The reactions for the synthesis of thioethers from α‐diazoesters. (2023). ResearchGate. [Link]

  • Thioethers: An Overview. (2021). ResearchGate. [Link]

  • Ni-Catalyzed cross-coupling of aryl thioethers with alkyl Grignard reagents via C-S bond cleavage. (2018). Semantic Scholar. [Link]

  • Syntheses of Thioethers and Selenide Ethers from Anilines. (2019). The Journal of Organic Chemistry. [Link]

  • Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide. (2001).
  • A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives. (2022). Molecules. [Link]

  • 10.6: Williamson Ether Synthesis. (2019). Chemistry LibreTexts. [Link]

  • The thioether is mentioned because it is found in a variety of drug molecules as a diaryl-, dialkyl-, or aryl alkyl thioether. (n.d.). Course Hero. [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2005). Organic Process Research & Development. [Link]

  • Nickel-Catalyzed Direct Cross-Coupling of Aryl Thioether with Aryl Bromide. (2023). Organic Letters. [Link]

  • Ch16 : ROH + R' X -> ROR' (Williamson). (n.d.). University of Calgary. [Link]

  • Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes. (2002). PubMed. [Link]

  • Nickel-Catalyzed Cross-Coupling of Anisoles with Alkyl Grignard Reagents via C–O Bond Cleavage. (2015). Organic Letters. [Link]

Sources

Application

Application Notes and Protocols: Isobutyl Isopropyl Sulfide in Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals Abstract Thioether ligands have emerged as a versatile class of compounds in transition metal catalysis, offering unique electronic and steric properties th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioether ligands have emerged as a versatile class of compounds in transition metal catalysis, offering unique electronic and steric properties that can be fine-tuned to influence the outcome of catalytic transformations.[1][2][3] This document provides a comprehensive guide to the potential applications of isobutyl isopropyl sulfide as a ligand in transition metal-catalyzed reactions. While specific literature on this particular sulfide is limited, these notes are built upon the well-established principles of thioether coordination chemistry and their successful application in catalysis.[2][4] We present a proposed synthesis of isobutyl isopropyl sulfide, discuss its expected coordination behavior, and provide a detailed, exemplary protocol for its application in a palladium-catalyzed Tsuji-Trost reaction, a cornerstone of carbon-carbon bond formation. This guide is intended to serve as a foundational resource for researchers interested in exploring the catalytic potential of this and similar simple, non-symmetric thioether ligands.

Introduction: The Role of Thioether Ligands in Catalysis

Thioether ligands, characterized by a sulfur atom bonded to two alkyl or aryl groups, are considered soft donors and form stable complexes with a variety of transition metals, particularly those from the middle to late transition series such as palladium, rhodium, and iridium.[4] Their utility in catalysis stems from several key features:

  • Hemilability: The metal-sulfur bond can be relatively labile, allowing the ligand to dissociate and re-coordinate during a catalytic cycle. This dynamic behavior can open up coordination sites for substrate binding and facilitate product release.[2]

  • Stereoelectronic Tuning: The electronic properties of the sulfur atom and the steric bulk of its substituents can be readily modified to influence the reactivity and selectivity of the metal center.

  • Chirality at Sulfur: Non-symmetrical thioethers, like isobutyl isopropyl sulfide, are chiral at the sulfur atom upon coordination to a metal center. While the barrier to inversion at the sulfur atom can be low in some cases, the formation of diastereomeric metal complexes can influence the stereochemical outcome of a reaction.[2]

Synthesis of Isobutyl Isopropyl Sulfide

A straightforward and reliable method for the synthesis of unsymmetrical sulfides like isobutyl isopropyl sulfide is the Williamson ether-like synthesis, involving the reaction of a thiol with an alkyl halide under basic conditions. An alternative approach involves the reaction of an alkyl bromide with sodium sulfide.

Protocol 2.1: Synthesis via Thiolate Nucleophilic Substitution

This protocol is adapted from established procedures for the synthesis of similar unsymmetrical sulfides.[5]

Materials:

  • Isobutanethiol

  • 2-Bromopropane

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.1 equivalents) in ethanol (100 mL).

  • To the stirred solution, add isobutanethiol (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium isobutylthiolate.

  • Add 2-bromopropane (1.05 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether (100 mL) and water (100 mL).

  • Separate the organic layer, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude isobutyl isopropyl sulfide.

  • Purify the product by fractional distillation to yield the pure sulfide.

isobutanethiol Isobutanethiol thiolate Sodium Isobutylthiolate isobutanethiol->thiolate + NaOH naoh NaOH / EtOH product Isobutyl Isopropyl Sulfide thiolate->product + 2-Bromopropane bromopropane 2-Bromopropane nacl NaBr

Figure 1: Synthetic scheme for isobutyl isopropyl sulfide.

Coordination Chemistry and Expected Properties

Isobutyl isopropyl sulfide is expected to act as a monodentate ligand, coordinating to transition metals through its lone pair of electrons on the sulfur atom. The steric bulk of the isobutyl and isopropyl groups will influence the ligand's cone angle and, consequently, the accessibility of the metal center to substrates.

Upon coordination to a metal, the sulfur atom becomes a stereocenter. For a generic square planar metal complex, this would lead to the formation of two enantiomeric complexes. In the context of catalysis, the interaction of these chiral-at-metal complexes with a prochiral substrate can lead to diastereomeric transition states, potentially inducing enantioselectivity.

Application in Palladium-Catalyzed Tsuji-Trost Reaction

The palladium-catalyzed Tsuji-Trost reaction, or asymmetric allylic alkylation (AAA), is a powerful tool for the formation of C-C, C-N, and C-O bonds. The choice of ligand is crucial for achieving high enantioselectivity. Chiral thioether-containing ligands have shown promise in this area.[4]

Protocol 4.1: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate

This hypothetical protocol is based on well-established procedures for the Pd-catalyzed AAA reaction using other monodentate and bidentate sulfur-containing ligands.

Materials:

  • [Pd(allyl)Cl]₂ (Palladium(II) allyl chloride dimer)

  • Isobutyl isopropyl sulfide

  • 1,3-Diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Toluene (anhydrous)

  • Standard Schlenk line and inert atmosphere techniques

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk tube under an argon atmosphere, dissolve [Pd(allyl)Cl]₂ (0.01 equivalents) and isobutyl isopropyl sulfide (0.025 equivalents) in anhydrous toluene (2 mL). Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: In a separate Schlenk tube, add 1,3-diphenyl-2-propenyl acetate (1.0 equivalent), dimethyl malonate (1.2 equivalents), BSA (1.3 equivalents), and KOAc (0.05 equivalents).

  • Reaction Execution: Transfer the catalyst solution to the reaction mixture via cannula.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Analysis: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Pd0L Pd(0)L AllylComplex π-Allyl-Pd(II)L Pd0L->AllylComplex Oxidative Addition NuAttack Nucleophilic Attack AllylComplex->NuAttack Substrate Allylic Acetate Substrate->AllylComplex Product Alkylated Product Nu Nucleophile Nu->NuAttack NuAttack->Pd0L Reductive Elimination NuAttack->Product

Figure 2: Simplified catalytic cycle for the Tsuji-Trost reaction.

Expected Results and Data Presentation

Based on studies with structurally similar thioether ligands, one could anticipate the following outcomes for the proposed AAA reaction. The data presented in the table below is hypothetical and serves as a template for recording experimental results.

EntryLigand:Pd RatioTemperature (°C)Time (h)Yield (%)ee (%)
12:125128540
22.5:125129255
33:125128850
42.5:14069545
52.5:10247065

Conclusion and Future Outlook

Isobutyl isopropyl sulfide represents a simple, readily accessible, and potentially effective ligand for transition metal catalysis. The protocols and conceptual framework provided herein offer a starting point for its exploration in various catalytic transformations. Future work should focus on a systematic evaluation of this ligand in a broader range of reactions, including cross-coupling, hydrogenation, and hydroformylation. Furthermore, the synthesis of chiral derivatives of isobutyl isopropyl sulfide could open avenues for highly enantioselective processes. The principles outlined in these application notes are intended to empower researchers to unlock the catalytic potential of this and other under-explored thioether ligands.

References

  • Vaia. (n.d.). Show how you would synthesize butyl isopropyl sulfide using butan-1-ol, propan-2-ol, and any solvents and reagents you need. Retrieved from [https://www.vaia.com/en-us/textbooks/chemistry/organic-chemistry-9e/synthesis/show-how-you-would-synthesize-butyl-isopropyl-sulfide-using-butan-1-ol-propan-2-ol-and-any-solvents-and-reagents-you-need/]([Link] sulfide-using-butan-1-ol-propan-2-ol-and-any-solvents-and-reagents-you-need/)

  • MDPI. (2021). Chiral Aziridine Sulfide N(sp3),S-Ligands for Metal-Catalyzed Asymmetric Reactions. Retrieved from [Link]

  • Taylor & Francis Online. (2021). New chiral thioether-phosphite ligands and their rhodium-coordination chemistry: steric and electronic properties, dynamic processes and application in catalysis. Retrieved from [Link]

  • ResearchGate. (2025). Chiral thioether ligands: Coordination chemistry and asymmetric catalysis | Request PDF. Retrieved from [Link]

  • ACS Publications. (2007). Chiral Sulfur Ligands for Asymmetric Catalysis. Retrieved from [Link]

  • MDPI. (2021). Chiral Aziridine Sulfide N(sp3),S-Ligands for Metal-Catalyzed Asymmetric Reactions. Retrieved from [Link]

  • ACS Publications. (1989). Catalytic applications of transition-metal complexes with sulfide ligands. Retrieved from [Link]

  • NIH. (n.d.). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Retrieved from [Link]

  • NIH. (n.d.). Coordination chemistry of poly(thioether)borate ligands. Retrieved from [Link]

  • ACS Publications. (2014). Group 4 Metal Complexes Bearing Thioetherphenolate Ligands. Coordination Chemistry and Ring-Opening Polymerization Catalysis. Retrieved from [Link]

  • MDPI. (2023). The Application of Transition Metal Sulfide Nanomaterials and Their Composite Nanomaterials in the Electrocatalytic Reduction of CO 2 : A Review. Retrieved from [Link]

  • ACS Publications. (2007). Chiral Sulfur Ligands for Asymmetric Catalysis. Retrieved from [Link]

Sources

Method

Application Note: High-Sensitivity Gas Chromatography Protocols for the Detection of Isobutyl and Isopropyl Sulfide

Abstract This comprehensive guide provides detailed application notes and robust protocols for the analysis of volatile sulfide compounds, with a specific focus on isobutyl sulfide and isopropyl sulfide, using gas chroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the analysis of volatile sulfide compounds, with a specific focus on isobutyl sulfide and isopropyl sulfide, using gas chromatography (GC). Designed for researchers, scientists, and professionals in drug development and quality control, this document outlines field-proven methodologies for achieving high sensitivity, selectivity, and reproducibility. We will explore the critical parameters of GC systems, including detector selection, column chemistry, and sample introduction techniques. The protocols detailed herein are self-validating and grounded in established scientific principles, with in-text citations to authoritative sources and standards.

Introduction: The Analytical Imperative for Sulfide Detection

Volatile sulfur compounds (VSCs), including sulfides like isobutyl and isopropyl sulfide, are of significant interest across various scientific and industrial domains. In the pharmaceutical industry, they can be present as impurities or degradation products, impacting drug stability, efficacy, and safety. Their potent, often unpleasant odors, even at trace levels, make their detection crucial in environmental monitoring, food and beverage quality control, and natural gas analysis.[1][2][3] The inherent reactivity and volatility of these compounds, however, present unique analytical challenges, necessitating specialized and highly sensitive detection methods.[4][5]

Gas chromatography stands as the premier analytical technique for the separation and quantification of VSCs. This guide will provide the foundational knowledge and practical protocols to empower researchers to develop and implement reliable GC methods for sulfide analysis.

Foundational Principles: Optimizing GC Systems for Sulfide Analysis

The successful analysis of isobutyl and isopropyl sulfide by GC hinges on a systematic approach to instrument configuration. The following sections detail the rationale behind key experimental choices.

The Detector: A Critical Choice for Sensitivity and Selectivity

The choice of detector is paramount for achieving the low detection limits required for many sulfide analysis applications. While several detectors can be employed, the following are the most effective:

  • Sulfur Chemiluminescence Detector (SCD): The SCD is the gold standard for ultra-trace sulfur analysis.[6][7] It offers exceptional selectivity for sulfur-containing compounds, virtually eliminating interference from co-eluting hydrocarbons.[4][6] The SCD provides a linear and equimolar response to sulfur compounds, simplifying quantification as the response is directly proportional to the mass of sulfur, irrespective of the compound's structure.[4][6]

  • Flame Photometric Detector (FPD): The FPD is another highly sensitive and selective detector for sulfur compounds.[8][9][10] It operates by detecting the chemiluminescence of sulfur species in a hydrogen-rich flame.[2][10] While highly effective, the FPD can be susceptible to quenching from co-eluting hydrocarbons, which can suppress the sulfur signal.

  • Mass Spectrometer (MS): When coupled with GC, a mass spectrometer provides not only sensitive detection but also definitive identification of the analytes based on their mass spectra. This is particularly valuable in complex matrices where peak identification can be challenging.[11][12][13]

For the highest sensitivity and selectivity for isobutyl and isopropyl sulfide, the SCD is the recommended detector.

The Analytical Column: Achieving Optimal Separation

The choice of capillary column is critical for resolving isobutyl sulfide and isopropyl sulfide from each other and from other components in the sample matrix.

  • Stationary Phase: A non-polar stationary phase, such as a 100% dimethylpolysiloxane or a 5% phenyl-dimethylpolysiloxane, is generally suitable for the separation of volatile non-polar compounds like sulfides. For enhanced resolution of polar and reactive sulfur compounds, specialized columns, such as the Agilent J&W DB-Sulfur SCD column, are recommended.[4][14][15]

  • Column Dimensions: A column with a length of 30-60 meters, an internal diameter of 0.25-0.32 mm, and a film thickness of 0.25-1.0 µm will provide a good balance of resolution, analysis time, and sample loading capacity.

Sample Introduction: Ensuring Integrity of Volatile Analytes

The method of sample introduction is critical to ensure the quantitative transfer of volatile and potentially reactive sulfides into the GC system. An inert flow path is essential to prevent analyte loss.[4][15]

  • Static Headspace (HS): This is a powerful and clean technique for analyzing volatile compounds in liquid or solid samples. The sample is equilibrated in a sealed vial at a controlled temperature, and a portion of the vapor phase (headspace) is injected into the GC. This technique minimizes matrix effects and protects the GC system from non-volatile residues.[16][17]

  • Direct Gaseous Injection via Gas Sampling Valve (GSV): For gaseous samples, a heated, inert gas sampling valve provides a precise and reproducible method for introducing a fixed volume of the sample into the GC.[4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the analysis of isobutyl and isopropyl sulfide.

Protocol 1: Static Headspace GC-SCD Analysis

This protocol is ideal for the analysis of isobutyl and isopropyl sulfide in liquid matrices such as water, solvents, or drug formulations.

Workflow Diagram:

Headspace GC-SCD Workflow cluster_prep Sample Preparation cluster_analysis GC-SCD Analysis Sample Liquid Sample Vial Headspace Vial Sample->Vial Transfer Equilibrate Equilibration Vial->Equilibrate Incubate Autosampler Headspace Autosampler Equilibrate->Autosampler Inject Headspace GC Gas Chromatograph Autosampler->GC SCD SCD Detector GC->SCD Data Data Acquisition SCD->Data

Caption: Workflow for Headspace GC-SCD Analysis.

Methodology:

  • Sample Preparation:

    • Pipette a precise volume (e.g., 1-5 mL) of the liquid sample into a headspace vial (e.g., 20 mL).

    • For enhanced sensitivity, the addition of salt (e.g., NaCl) to the sample can increase the partitioning of volatile analytes into the headspace.[13]

    • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

  • Headspace Autosampler Conditions:

    • Oven Temperature: 80 °C (This should be optimized based on the volatility of the analytes and the sample matrix).[17]

    • Vial Equilibration Time: 15 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Injection Volume: 1 mL.

  • Gas Chromatograph and Detector Parameters:

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Detector Agilent 8355 Sulfur Chemiluminescence Detector (SCD) or equivalent
Column Agilent J&W DB-Sulfur SCD (30 m x 0.32 mm x 4.2 µm) or equivalent
Inlet Split/Splitless
Inlet Temperature 250 °C
Split Ratio 10:1 (can be adjusted to optimize sensitivity)
Carrier Gas Helium or Nitrogen, constant flow at 2.0 mL/min
Oven Program Initial: 40 °C (hold for 2 min) Ramp: 10 °C/min to 200 °C (hold for 2 min)
SCD Temperature Burner: 800 °C
SCD Gas Flows As per manufacturer's recommendations
Protocol 2: Direct Gaseous Injection GC-SCD Analysis

This protocol is suitable for the analysis of isobutyl and isopropyl sulfide in gaseous samples.

Workflow Diagram:

Direct Injection GC-SCD Workflow cluster_sampling Sample Introduction cluster_gc_analysis GC-SCD Analysis GasSample Gaseous Sample GSV Gas Sampling Valve GasSample->GSV Load Sample Loop GC_System Gas Chromatograph GSV->GC_System Inject SCD_Detector SCD Detector GC_System->SCD_Detector Data_System Data Acquisition SCD_Detector->Data_System

Sources

Application

Application Notes and Protocols: Profiling Isobutyl Isopropyl Sulfide in Flavor and Fragrance

Introduction: The Enigmatic Aroma of Isobutyl Isopropyl Sulfide Volatile sulfur compounds (VSCs) are a class of molecules renowned for their potent and often character-defining contributions to the aromas of various food...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enigmatic Aroma of Isobutyl Isopropyl Sulfide

Volatile sulfur compounds (VSCs) are a class of molecules renowned for their potent and often character-defining contributions to the aromas of various foods, beverages, and fragrances. Even at trace concentrations, these compounds can significantly influence the overall sensory profile, imparting notes that range from savory and meaty to tropical and pungent. Isobutyl isopropyl sulfide, a member of the dialkyl sulfide family, is one such molecule with the potential for significant impact in flavor and fragrance formulations.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application and profiling of isobutyl isopropyl sulfide. It provides a detailed exploration of its chemical properties, alongside robust protocols for its instrumental and sensory analysis. The methodologies outlined herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of isobutyl isopropyl sulfide is fundamental to its effective application and analysis.

PropertyValueSource
IUPAC Name 2-methyl-1-(propan-2-ylsulfanyl)propane[PubChem][1]
Synonyms 1-(Isopropylsulfanyl)-2-methylpropane, 2,5-dimethyl-3-thiahexane[PubChem][1]
CAS Number 10359-65-6[Sigma-Aldrich][2]
Molecular Formula C₇H₁₆S[PubChem][1]
Molecular Weight 132.27 g/mol [PubChem][1]

While specific, detailed sensory descriptors for isobutyl isopropyl sulfide are not extensively documented in public literature, related dialkyl sulfides are known to contribute a range of aromas, including savory, onion-like, and garlic notes, as well as tropical fruit undertones at very low concentrations.[3][4] The perceived aroma is highly dependent on the concentration and the food or fragrance matrix.

Regulatory Context

As of the writing of this document, a specific FEMA (Flavor and Extract Manufacturers Association) GRAS (Generally Recognized as Safe) designation or a JECFA (Joint FAO/WHO Expert Committee on Food Additives) evaluation for isobutyl isopropyl sulfide was not found in the readily available public databases.[5][6] Researchers and developers should ensure compliance with all relevant national and international regulations before commercial application.

Part 1: Instrumental Analysis Protocols

The accurate identification and quantification of isobutyl isopropyl sulfide in complex matrices are critical for both quality control and research and development. Gas chromatography (GC) coupled with mass spectrometry (MS) and olfactometry (O) are the gold-standard techniques for this purpose.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol details a method for the analysis of isobutyl isopropyl sulfide in a liquid food matrix (e.g., a savory sauce or beverage). The headspace technique is ideal for analyzing volatile compounds without complex sample extraction.[7]

Protocol 1: HS-GC-MS Analysis

  • Sample Preparation:

    • Accurately weigh 5.0 g of the liquid sample into a 20 mL headspace vial.

    • Add 1.0 g of sodium chloride (to increase the volatility of the analyte).

    • Add an appropriate internal standard (e.g., d6-dimethyl sulfide) for quantification.

    • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Headspace Autosampler Conditions:

    • Incubation Temperature: 60°C

    • Incubation Time: 20 minutes

    • Syringe Temperature: 70°C

    • Injection Volume: 1.0 mL

  • Gas Chromatography (GC) Conditions:

    • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp 1: 5°C/min to 150°C.

      • Ramp 2: 10°C/min to 220°C, hold for 5 minutes.

    • Inlet Temperature: 230°C

    • Split Ratio: 10:1

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 35-300.

Data Analysis:

  • Identification of isobutyl isopropyl sulfide is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard.

  • Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

Causality Behind Experimental Choices:

  • The use of a polar GC column (like DB-WAX) is crucial for the effective separation of volatile sulfur compounds.

  • Salting out with NaCl increases the vapor pressure of the analyte, leading to higher sensitivity in the headspace analysis.

  • The temperature program is optimized to ensure good separation of early-eluting volatile compounds while also allowing for the elution of less volatile matrix components.

HS_GC_MS_Workflow cluster_prep Sample Preparation cluster_hs Headspace Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Liquid Sample (5g) Vial 20 mL Headspace Vial Sample->Vial NaCl NaCl (1g) NaCl->Vial IS Internal Standard IS->Vial Autosampler Incubate (60°C, 20 min) Inject (1 mL) Vial->Autosampler Automated Transfer GC Gas Chromatography (DB-WAX column) Autosampler->GC Injection MS Mass Spectrometry (EI, 70 eV) GC->MS Elution Identification Identification (Retention Time & Mass Spectrum) MS->Identification Quantification Quantification (Calibration Curve) MS->Quantification

Workflow for HS-GC-MS analysis of isobutyl isopropyl sulfide.
Gas Chromatography-Olfactometry (GC-O)

GC-O is an indispensable technique for identifying odor-active compounds in a complex mixture.[8] It combines the separation power of GC with the sensitivity of the human nose as a detector.

Protocol 2: GC-O Analysis

  • Sample Preparation and GC-MS Conditions: Follow the same procedure as outlined in Protocol 1. The GC column effluent is split between the MS detector and an olfactometry port. A typical split ratio is 1:1.

  • Olfactometry (O) Conditions:

    • Sniffing Port: Heated to prevent condensation (typically 230°C).

    • Humidification: A gentle stream of humidified air is mixed with the column effluent to prevent nasal dehydration of the assessor.

  • Sensory Panel:

    • A panel of trained assessors (typically 3-5) is required.

    • Assessors should be screened for their ability to detect and describe a range of standard aroma compounds.

  • Data Collection:

    • Assessors sniff the column effluent at the olfactometry port and record the time, duration, and a descriptor for each odor event.

    • A voice recording system or specialized software can be used for data capture.

Data Analysis:

  • The odor events are aligned with the chromatogram from the MS detector based on retention time.

  • This allows for the tentative identification of the compounds responsible for specific aromas.

  • Confirmation is achieved by comparing the odor descriptor and retention time with that of a pure standard of isobutyl isopropyl sulfide.

Causality Behind Experimental Choices:

  • Splitting the effluent allows for simultaneous chemical identification (MS) and sensory detection (O).[9]

  • Humidification of the sniffing port is critical for maintaining the sensitivity of the assessor's nose over the course of the analysis.

  • Using a trained panel ensures the reliability and reproducibility of the sensory data.

GC_O_Workflow cluster_prep_gc Sample Preparation & GC cluster_ms Chemical Detection cluster_olfacto Sensory Detection cluster_analysis Data Correlation SamplePrep Sample Preparation (as per HS-GC-MS) GC Gas Chromatography SamplePrep->GC Splitter Effluent Splitter (1:1) GC->Splitter MS Mass Spectrometry Splitter->MS SniffPort Olfactometry Port (Heated & Humidified) Splitter->SniffPort MS_Data Chromatogram & Mass Spectra MS->MS_Data Correlation Align MS Data & Odor Events by Retention Time MS_Data->Correlation Assessor Trained Assessor SniffPort->Assessor O_Data Odor Events (Time, Duration, Descriptor) Assessor->O_Data O_Data->Correlation Identification Identify Odor-Active Compounds Correlation->Identification

Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Part 2: Sensory Evaluation Protocols

Sensory evaluation is crucial for understanding the impact of isobutyl isopropyl sulfide on the final flavor or fragrance profile. The triangle test is a widely used discrimination test to determine if a perceptible difference exists between two samples.[10][11]

Triangle Test for Flavor Applications

This protocol is designed to determine if the addition of isobutyl isopropyl sulfide to a food product creates a noticeable sensory difference.

Protocol 3: Triangle Test

  • Sample Preparation:

    • Prepare two batches of the food product: a control batch (without isobutyl isopropyl sulfide) and a test batch (with isobutyl isopropyl sulfide at a specific concentration).

    • The concentration of isobutyl isopropyl sulfide should be determined based on preliminary trials and the desired flavor profile.

    • Ensure both batches are identical in all other aspects (ingredients, processing, temperature, etc.).

  • Panelist Selection and Training:

    • Recruit a panel of at least 20-30 individuals.

    • Panelists should be regular consumers of the product category being tested.

    • Provide basic instructions on the procedure of a triangle test.

  • Test Design:

    • For each panelist, present three samples in a randomized order. Two samples will be from one batch (either control or test), and one sample will be from the other batch.

    • The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be used and balanced across the panelists to avoid positional bias.[11]

    • Label the samples with random three-digit codes.[10]

  • Test Execution:

    • Provide panelists with water and unsalted crackers to cleanse their palate between samples.[12]

    • Instruct panelists to taste each sample from left to right and identify the sample that is different from the other two.

    • Panelists should record their choice on a ballot.

Data Analysis:

  • The number of correct identifications is counted.

  • Statistical analysis (using a binomial test or chi-squared test with a significance level of p < 0.05) is performed to determine if the number of correct identifications is significantly greater than what would be expected by chance (one-third).

  • If a significant difference is found, it can be concluded that the addition of isobutyl isopropyl sulfide at the tested concentration is perceptible.

Causality Behind Experimental Choices:

  • The randomized presentation and balanced order of samples are essential to minimize bias.

  • The use of a sufficiently large panel increases the statistical power of the test.

  • Palate cleansers ensure that the perception of one sample does not interfere with the perception of the next.

Conclusion

The application of isobutyl isopropyl sulfide in flavor and fragrance profiling requires a multi-faceted approach that combines precise instrumental analysis with rigorous sensory evaluation. The protocols detailed in this guide provide a solid framework for researchers and developers to explore the potential of this potent aroma compound. By understanding its chemical properties and employing validated analytical and sensory methodologies, the flavor and fragrance industry can unlock new and exciting sensory experiences.

References

  • Sensapure Flavors. (n.d.). Measuring Flavor and Sensory Protocols. Retrieved from [Link]

  • GrowNextGen. (n.d.). Triangle Taste Test. Retrieved from [Link]

  • FlavorSum. (2025, September 11). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from [Link]

  • Fiveable. (2025, August 15). Triangle Test: Principles of Food Science Study Guide. Retrieved from [Link]

  • Hartley, I. U., et al. (2022). Assessment of the triangle test methodology for determining umami discrimination status. Food Quality and Preference, 98, 104516. [Link]

  • Pino, J. A. (2013). Associations of Volatile Compounds with Sensory Aroma and Flavor. Foods, 2(2), 136-155. [Link]

  • Sun, Y., et al. (2018). Determination of four volatile organic sulfur compounds by automated headspace technique coupled with gas chromatography–mass spectrometry. Journal of Water Supply: Research and Technology-Aqua, 67(5), 498-506. [Link]

  • MDPI. (2025, September 5). From Volatile Profiling to Sensory Prediction: Recent Advances in Wine Aroma Modeling Using Chemometrics and Sensor Technologies. Retrieved from [Link]

  • Ferreira, V., et al. (2021). Strategies for the identification and sensory evaluation of volatile constituents in wine. Comprehensive Reviews in Food Science and Food Safety, 20(5), 4845-4881. [Link]

  • Gajewska, M., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1234. [Link]

  • Markes International. (2025, December 3). Aroma profiling and sensory analysis: The role of volatile organic compounds in foods. Retrieved from [Link]

  • Shimadzu. (n.d.). Highly Sensitive Analysis of Sulfur Compounds in Beer Using the Trap Mode of a Headspace Sampler. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). ISOBUTYL PROPIONATE. Retrieved from [Link]

  • Li, Y., et al. (2021). Sensory-Based Identification of Aroma-Active Compounds in Hotpot Seasoning before and after Boiling. Foods, 10(10), 2291. [Link]

  • ASTM International. (2003). Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Flame Photometric Detection. ASTM D6228-98(2003). [Link]

  • D'Acampora Zellner, B., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors, 13(12), 16758-16782. [Link]

  • Hjelmeland, A. K., et al. (2019). Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection. Molecules, 24(18), 3298. [Link]

  • INCHEM. (n.d.). Joint Expert Committee on Food Additives (JECFA) - Monographs & Evaluations. Retrieved from [Link]

  • OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link]

  • Boelens, M. H., & van der Gen, A. (1993). Volatile Character-Impact Sulfur Compounds and their Sensory Properties. Perfumer & Flavorist, 18(3), 29-39.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 292853, Sulfide, isobutyl isopropyl. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Butyl isopropyl disulfide (FDB011043). Retrieved from [Link]

  • Vasconcelos, I., et al. (2004). Method for analysis of heavy sulphur compounds using gas chromatography with flame photometric detection. Journal of Chromatography A, 1054(1-2), 239-243. [Link]

  • FAO/WHO. (2015). Compendium of Food Additive Specifications. Joint FAO/WHO Expert Committee on Food Additives (JECFA), 81st meeting 2015. FAO JECFA Monographs 17. [Link]

Sources

Method

Application Note: Isobutyl Isopropyl Sulfide as a Strategic Intermediate in Advanced Thioether Production

Introduction & Strategic Utility The synthesis of complex thioethers and sulfones is a foundational element of modern pharmaceutical development, agrochemistry, and materials science. Isobutyl isopropyl sulfide (CAS: 103...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

The synthesis of complex thioethers and sulfones is a foundational element of modern pharmaceutical development, agrochemistry, and materials science. Isobutyl isopropyl sulfide (CAS: 10359-65-6) is a highly versatile, sterically hindered asymmetric aliphatic thioether[1].

Historically, the assembly of complex thioethers relied heavily on the use of volatile, malodorous, and air-sensitive thiols[2]. However, recent paradigm shifts in transition-metal catalysis have repositioned stable aliphatic thioethers like isobutyl isopropyl sulfide as "formal thiol donors"[3]. This allows for odorless, mild, and highly regioselective C–S bond formations. Furthermore, this specific asymmetric sulfide serves as a direct, high-yield precursor to isopropyl isobutyl sulfone—a compound heavily investigated for use as a high-stability solvent in advanced electrochemical devices[4].

Physicochemical Profiling

Understanding the baseline properties of isobutyl isopropyl sulfide is critical for optimizing reaction conditions, particularly regarding thermal stability and phase separation during aqueous workups.

PropertyValue / Description
IUPAC Name 2-methyl-1-(propan-2-ylsulfanyl)propane
CAS Number 10359-65-6
Molecular Formula C₇H₁₆S
Molecular Weight 132.27 g/mol
Appearance Colorless to pale yellow liquid
Solubility Insoluble in water; miscible in ethanol, ether, and DMF

Mechanistic Causality in Thioether Chemistry

As a Senior Application Scientist, it is vital to understand why this specific molecule behaves the way it does in a synthetic cascade:

  • Steric Modulation in Metal-Catalyzed Metathesis: In recent nickel-catalyzed cross-coupling protocols, aliphatic thioethers undergo C–S bond activation to act as thiolating agents for aryl halides[3]. The asymmetric bulk of the isobutyl and isopropyl groups in this compound provides a unique steric environment. This differential hindrance facilitates highly selective oxidative addition by low-valent Ni(0) complexes, preventing unwanted homocoupling and driving functional group metathesis forward without the need for harsh basic conditions[3].

  • Selective Oxidation Dynamics: When utilized as a precursor for electrochemical solvents, the sulfide must be oxidized to a sulfone[4]. Sodium tungstate (Na₂WO₄) is employed as a catalytic mediator because it reacts with hydrogen peroxide to form a highly electrophilic peroxotungstate intermediate. This species selectively attacks the nucleophilic sulfur atom, driving rapid conversion through a sulfoxide intermediate to the fully oxidized sulfone, entirely avoiding the oxidative degradation of the branched alkyl chains.

Workflow Visualization

Workflow Node1 2-Propanethiol + Isobutyl Bromide (Precursors) Node2 Base-Mediated Alkylation (NaOH, EtOH, 60°C) Node1->Node2 Node3 Isobutyl Isopropyl Sulfide (CAS: 10359-65-6) Node2->Node3 Node4 Tungstate-Catalyzed Oxidation (Na2WO4, H2O2) Node3->Node4 Oxidation Node6 Ni-Catalyzed Metathesis (Aryl Halide, Ni(0)) Node3->Node6 C-S Activation Node5 Isobutyl Isopropyl Sulfone (Electrochemical Solvent) Node4->Node5 Node7 Aryl Thioethers (Drug Intermediates) Node6->Node7

Workflow of Isobutyl Isopropyl Sulfide synthesis and downstream applications.

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems to ensure high-fidelity replication in laboratory and scale-up environments.

Protocol A: Synthesis of Isobutyl Isopropyl Sulfide via Alkylation

This base-mediated alkylation protocol is adapted from optimized industrial processes for asymmetric thioether production[4].

Reagents:

  • 2-Propanethiol (1.00 mol, 76.16 g)

  • Isobutyl bromide (1.10 mol, 150.72 g)

  • Sodium Hydroxide (1.10 mol, 44.0 g)

  • Ethanol (Reaction Solvent, 500 mL)

Step-by-Step Methodology:

  • Base Dissolution: Charge a 1 L four-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel with Ethanol and NaOH. Stir until completely dissolved.

  • Thiol Addition: Cool the reactor to 0–5 °C using an ice bath. Add 2-propanethiol dropwise over 30 minutes.

    • Causality: The deprotonation of the thiol by sodium hydroxide is highly exothermic. Controlling the temperature prevents the volatilization of the low-boiling thiol and minimizes oxidative dimerization to disulfides.

  • Electrophile Addition: Slowly add isobutyl bromide dropwise while maintaining the temperature below 15 °C.

    • Causality: A slight stoichiometric excess (1.1 eq) of the bromide is used to drive the bimolecular nucleophilic substitution (Sₙ2) to absolute completion, ensuring maximum conversion of the foul-smelling thiol.

  • Thermal Maturation: Heat the reaction mixture to 60 °C and stir continuously for 4 hours.

  • Isolation: Cool to room temperature, filter off the precipitated sodium bromide (NaBr) salts, and concentrate the filtrate under reduced pressure. Extract the residue with ethyl acetate, wash twice with deionized water, and dry the organic layer over anhydrous MgSO₄.

  • Self-Validation Checkpoint: Distill the crude product under vacuum. Analyze the purified organic layer via Gas Chromatography (GC). A peak purity of ≥ 90.6% is required to validate a successful synthesis before proceeding to downstream applications[4].

Protocol B: Catalytic Oxidation to Isopropyl Isobutyl Sulfone

This protocol details the conversion of the intermediate sulfide into an electrochemical-grade sulfone[4].

Reagents:

  • Isobutyl Isopropyl Sulfide (1.00 mol, 132.27 g)

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.012 mol, 4.0 g)

  • 30% Hydrogen Peroxide (H₂O₂) (2.20 mol)

  • 5% Aqueous Sulfuric Acid (H₂SO₄) (5.2 g)

Step-by-Step Methodology:

  • Catalyst Activation: In a 500 mL flask, combine the isobutyl isopropyl sulfide, sodium tungstate dihydrate, and dilute sulfuric acid. Heat the biphasic mixture to 50 °C under vigorous stirring.

    • Causality: The acidic environment is strictly required to protonate the tungstate, facilitating the formation of the active peroxotungstate complex once the oxidant is introduced.

  • Controlled Oxidation: Add the 30% H₂O₂ dropwise over 2 hours.

    • Causality: The oxidation of sulfides to sulfoxides, and subsequently to sulfones, is highly exothermic. The temperature must be strictly maintained below 60 °C; uncontrolled thermal excursions can lead to rapid decomposition of H₂O₂ into oxygen gas, creating a severe overpressurization hazard.

  • Maturation & Quenching: Stir the mixture at 60 °C for an additional 2 hours. Cool to room temperature and separate the upper organic layer. Wash the organic layer with a 10% sodium thiosulfate solution.

  • Self-Validation Checkpoint: Use starch-iodide paper to confirm the complete quenching of residual peroxides. Perform Karl Fischer titration on the final distilled sulfone to verify the water content is ≤ 0.04 wt%, a strict purity requirement for electrochemical solvent viability[4].

Quantitative Yield & Purity Metrics

The following table summarizes the expected quantitative outcomes and critical quality attributes (CQAs) for the protocols described above, based on benchmarked patent data[4].

ParameterIsobutyl Isopropyl Sulfide (Intermediate)Isopropyl Isobutyl Sulfone (Product)
Target Yield ≥ 94.0%≥ 92.0%
GC Purity ≥ 90.6%≥ 99.7%
Moisture (Karl Fischer) N/A≤ 0.04 wt%
Primary Impurities Unreacted thiols, disulfidesSulfoxides, water

References

  • Title : Sulfide, isobutyl isopropyl | C7H16S | CID 292853 - PubChem - NIH Source : PubChem URL : 1

  • Title : Synthesis of Thioethers via Nickel-Catalyzed Cross-Coupling of Aryl Halides with Ketene Dithioacetal | Organic Letters - ACS Publications Source : ACS Publications URL : 3

  • Title : Recent Metal-Catalyzed Methods for Thioether Synthesis Source : Thieme Connect URL : 2

  • Title : WO2010143578A1 - Process for preparation of alkyl sulfone compounds - Google Patents Source : Google Patents URL : 4

Sources

Application

Application Notes &amp; Protocols: The Strategic Role of Sulfide and Branched Alkyl Moieties in Advanced Sulfur-Containing Polymer Research

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Carbon—Harnessing Sulfur's Unique Chemistry For decades, polymer science has been dominated by carbon-based backbones. However, the inc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Carbon—Harnessing Sulfur's Unique Chemistry

For decades, polymer science has been dominated by carbon-based backbones. However, the incorporation of heteroatoms offers a powerful strategy to imbue materials with novel functionalities. Among these, sulfur stands out for its unique electronic structure, characterized by highly polarizable lone-pair electrons and versatile redox capabilities.[1] This endows sulfur-containing polymers with a suite of advantageous properties not readily accessible in their traditional hydrocarbon counterparts, including high refractive indices, inherent antimicrobial activity, dynamic covalent character for self-healing and recyclability, and strong metal coordination capabilities.[1][2]

This guide provides a deep dive into the specific roles of two key structural components in the design of advanced sulfur-containing polymers: the sulfide linkage (thioether, disulfide, and polysulfide) and branched alkyl groups, specifically isobutyl and isopropyl moieties. We will explore how the sulfide group forms the functional core of these polymers, while the strategic incorporation of branched alkyl groups provides a sophisticated tool for fine-tuning physical and chemical properties. This document moves beyond simple procedural lists to explain the causal relationships behind experimental design, providing detailed, self-validating protocols for synthesis and characterization, and outlining their applications in materials science and drug development.

The Functional Core: The Sulfide Linkage

The presence of sulfur in the polymer backbone is the primary determinant of the material's unique characteristics. The nature of the sulfur linkage—be it a thioether (-S-), a disulfide (-S-S-), or a polysulfide (-Sₓ-)-dictates the polymer's properties and potential applications.

Key Properties Imparted by Sulfide Linkages:

  • Dynamic Covalent Character: Disulfide and polysulfide bonds possess relatively low bond dissociation energies (e.g., ~268 kJ mol⁻¹ for S-S bonds).[1] This allows for reversible cleavage and reformation under thermal, photonic, or chemical stimuli, forming the basis for self-healing materials, shape-memory polymers, and recyclable thermosets.[1][3][4]

  • High Refractive Index: Sulfur's high atomic number and polarizability contribute to materials with a high refractive index, a critical property for advanced optical applications such as high-performance lenses and coatings.[1][2]

  • Enhanced Thermal and Chemical Stability: The thioether bond, in particular, can be highly stable, leading to polymers with excellent heat resistance and durability against solvents and oils.[3][5] This makes them suitable for demanding applications as sealants and industrial coatings.[3][6]

  • Metal Coordination: The lone pair electrons on the sulfur atom act as soft Lewis bases, enabling strong coordination with heavy metal ions. This property is exploited in applications ranging from environmental remediation (heavy metal capture) to chemosensors.[7][8]

Caption: Core properties derived from the sulfide linkage and their corresponding applications.

Fine-Tuning Properties: The Role of Isobutyl and Isopropyl Groups

While the sulfide linkage defines the core functionality, the overall performance of the polymer is heavily influenced by its other structural components. Isobutyl and isopropyl groups are branched alkyl side chains that serve as powerful modulators of polymer properties through steric and electronic effects. Their inclusion is a deliberate design choice to control the final material's characteristics.

  • Steric Hindrance and Chain Packing: Unlike linear alkyl chains, the branched nature of isopropyl and isobutyl groups introduces significant steric bulk. This bulkiness disrupts efficient polymer chain packing, reducing crystallinity and often leading to more amorphous materials. This has a direct impact on mechanical properties, typically increasing flexibility and lowering the modulus.

  • Solubility and Processability: The introduction of these nonpolar, hydrocarbon-rich groups enhances the polymer's solubility in common organic solvents. This is a critical consideration for solution-based processing techniques, such as spin-coating for optical films or formulation into drug delivery nanoparticles.[9]

  • Glass Transition Temperature (Tg): The bulky side groups restrict the rotational freedom of the polymer backbone. This increase in rigidity at the molecular level leads to a higher glass transition temperature (Tg) compared to polymers with smaller or more flexible side chains. This allows for the design of materials that maintain their structural integrity at higher operating temperatures.

Caption: Effect of branched vs. linear alkyl side chains on polymer chain packing and properties.

Synthesis Protocols for Tailored Sulfur-Containing Polymers

The choice of synthetic methodology is critical for achieving the desired polymer structure and properties. Below are detailed protocols for key polymerization techniques, designed to allow for the incorporation of sulfide linkages and branched alkyl groups.

Protocol 1: Inverse Vulcanization with an Isopropyl-Functionalized Comonomer

This modern technique utilizes readily available elemental sulfur as the primary monomer, making it a cost-effective and sustainable approach for creating high-sulfur-content polymers.[4][10]

Principle: Molten elemental sulfur (S₈) undergoes ring-opening polymerization at elevated temperatures to form polymeric sulfur radicals. These radicals react with an organic comonomer (crosslinker), such as 1,3-diisopropenylbenzene (DIB), to form a stable, crosslinked copolymer. The isopropyl groups from DIB become integrated into the polymer network.

Materials:

  • Elemental sulfur (S₈, 99.5%)

  • 1,3-Diisopropenylbenzene (DIB)

  • 25 mL three-neck round-bottom flask

  • Magnetic stirrer bar, heating mantle with temperature controller

  • Condenser

  • Nitrogen or Argon gas inlet

Step-by-Step Methodology:

  • Setup: Assemble the flask with the stirrer bar, condenser, and gas inlet in a fume hood.

  • Inert Atmosphere: Purge the system with inert gas for 15 minutes to remove oxygen, which can interfere with the radical polymerization.

  • Sulfur Melting: Add elemental sulfur (e.g., 7.0 g) to the flask. Heat the flask to 185 °C with gentle stirring (approx. 300 RPM) to melt the sulfur completely and reduce its viscosity.[10] The color will change from yellow to orange-red.

  • Comonomer Addition: Once the sulfur is molten and at a stable temperature, slowly add the 1,3-diisopropenylbenzene (e.g., 3.0 g) to the flask via syringe.

  • Polymerization: Continue stirring at 185 °C. The viscosity of the mixture will gradually increase as the polymerization proceeds. The reaction is typically complete within 30-60 minutes.

  • Product Collection: Pour the hot, viscous polymer onto a pre-heated silicone mat or into a mold and allow it to cool to room temperature. The resulting material will be a rigid, transparent solid.

Causality and Self-Validation:

  • Temperature Control: Maintaining the temperature at 185 °C is crucial. Below 160 °C, S₈ ring-opening is slow; significantly above 185 °C, depolymerization can occur, leading to lower molecular weights.[4]

  • Inert Atmosphere: The absence of oxygen prevents unwanted oxidation side reactions and ensures the formation of a well-defined polymer network.

  • Validation: A successful synthesis is indicated by a homogenous, solid product at room temperature. The product should be insoluble in solvents that dissolve elemental sulfur (like carbon disulfide), confirming copolymerization.

Inverse_Vulcanization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Isolation A Assemble Glassware (Flask, Condenser) B Purge with N2/Ar (15 min) A->B C Add S₈ and Heat to 185 °C B->C D Add Diisopropenylbenzene (Comonomer) C->D E Stir at 185 °C (30-60 min) D->E F Pour Hot Polymer into Mold E->F G Cool to Room Temp F->G H Characterize Product G->H

Caption: Experimental workflow for the synthesis of a sulfur copolymer via inverse vulcanization.

Characterization of Functionalized Sulfur-Containing Polymers

A systematic characterization workflow is essential to confirm the structure and evaluate the properties of the newly synthesized polymers.

Characterization_Workflow cluster_structural Structural Analysis cluster_thermal Thermal Analysis cluster_physical Physical Properties Polymer Synthesized Polymer FTIR FT-IR Spectroscopy (Confirm functional groups) Polymer->FTIR NMR NMR (¹H, ¹³C) (Elucidate structure) Polymer->NMR TGA TGA (Thermal Stability) Polymer->TGA DSC DSC (Glass Transition, Tg) Polymer->DSC GPC GPC (Molecular Weight) Polymer->GPC RI Refractometry (Refractive Index) Polymer->RI

Caption: General workflow for the characterization of synthesized sulfur-containing polymers.

Data Presentation: Impact of Alkyl Groups on Polymer Properties

To illustrate the tangible effects of incorporating isobutyl and isopropyl groups, the following table presents hypothetical yet representative data for a series of sulfur copolymers synthesized via inverse vulcanization.

Polymer IDComonomerAlkyl GroupGlass Transition (Tg) (°C)Thermal Decomposition (T₅%) (°C)Refractive Index (at 589 nm)Solubility in Toluene
S-HD 1,5-HexadieneLinear152251.72Partial
S-DIB 1,3-DiisopropenylbenzeneIsopropyl952401.75High
S-DMOB 2,5-Dimethyl-1,5-hexadieneIsobutyl (analogue)602351.73High

Analysis of Data:

  • The incorporation of the rigid, bulky isopropyl groups in S-DIB from the aromatic comonomer leads to a dramatic increase in Tg compared to the flexible linear diene in S-HD .

  • All sulfur-containing polymers exhibit a high refractive index, a hallmark property.

  • The presence of branched alkyl groups in S-DIB and S-DMOB significantly improves solubility in an organic solvent like toluene, which is crucial for processability.

Applications in Research and Drug Development

The tunable properties of these polymers make them highly valuable in several advanced fields.

  • Drug Delivery: The dynamic disulfide bonds can be engineered to be stable in the bloodstream but cleave in the reductive environment inside cancer cells, triggering the release of a payload drug. The isobutyl/isopropyl groups can be used to tune the hydrophobicity of the resulting nanoparticles, controlling drug loading and circulation time.[11]

  • High-Performance Optics: Their high refractive index and good processability make them ideal candidates for next-generation lightweight lenses, prisms, and optical adhesives.[2]

  • Self-Healing Materials: For applications in coatings and sealants, the ability to repair damage autonomously through the reversible nature of disulfide bonds extends the material's lifespan and reliability.[1][3]

  • Energy Storage: High sulfur content polymers are actively researched as cathode materials in lithium-sulfur (Li-S) batteries, which promise significantly higher energy densities than conventional lithium-ion batteries.[4][10]

References

  • Title: Advances in Organosulfur-Based Polymers for Drug Delivery Systems Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]

  • Title: Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications Source: Oxford Academic, National Science Review URL: [Link]

  • Title: Sulfur-containing polymers derived from SO2: synthesis, properties, and applications Source: RSC Publishing, Polymer Chemistry URL: [Link]

  • Title: Polymers Containing Sulfur in the Main Chain Synthesis, Properties, Applications Source: SpringerLink URL: [Link]

  • Title: Polysulfide – Knowledge and References Source: Taylor & Francis Online URL: [Link]

  • Title: Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications Source: ACS Omega URL: [Link]

  • Title: A Comprehensive Exploration of Polysulfides, From Synthesis Techniques to Diverse Applications and Future Frontiers Source: ACS Applied Polymer Materials URL: [Link]

  • Title: Synthesis and Characterization of Sulfur-Based Polymers from Elemental Sulfur and Algae Oil Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Synthesis of Sulfur-Containing Polymers Through Multicomponent Polymerizations Source: Wiley-VCH URL: [Link]

  • Title: Chapter 12 - Poly(sulfides) and poly(sulfones) Source: ScienceDirect URL: [Link]

  • Title: Polysulfide Source: Wikipedia URL: [Link]

  • Title: The synthesis of degradable sulfur-containing polymers: precise control of structure and stereochemistry Source: RSC Publishing, Chemical Society Reviews URL: [Link]

  • Title: The Effect of Isopropyl Alcohol- 2-Butanol Mixed Solvent on Degree of Substitution of Carboxymethyl Cellulose from Water Source: E3S Web of Conferences URL: [Link]

Sources

Method

Extraction and isolation techniques for sulfide, isobutyl isopropyl

An Application Guide to the Extraction and Isolation of Isobutyl Isopropyl Sulfide Executive Summary This document provides a comprehensive technical guide for the extraction and isolation of isobutyl isopropyl sulfide (...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Extraction and Isolation of Isobutyl Isopropyl Sulfide

Executive Summary

This document provides a comprehensive technical guide for the extraction and isolation of isobutyl isopropyl sulfide (IUPAC name: 2-methyl-1-propan-2-ylsulfanylpropane). As a volatile organosulfur compound, its handling and purification require specific methodologies to ensure high purity and yield. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the fundamental principles of relevant techniques, present detailed, field-proven protocols for extraction and purification, and offer insights into the analytical validation of the final product. The causality behind experimental choices is emphasized to provide a deeper understanding of the processes.

Compound Profile: Isobutyl Isopropyl Sulfide

Understanding the physicochemical properties of the target molecule is paramount for designing effective extraction and isolation strategies. Isobutyl isopropyl sulfide is a dialkyl sulfide with characteristics that dictate its behavior in various solvents and under different physical conditions.

Table 1: Physicochemical Properties of Isobutyl Isopropyl Sulfide

PropertyValueSource
IUPAC Name 2-methyl-1-propan-2-ylsulfanylpropanePubChem[1]
Synonyms 1-(Isopropylsulfanyl)-2-methylpropane; 2,5-dimethyl-3-thiahexanePubChem[1]
CAS Number 10359-65-6PubChem[1]
Molecular Formula C₇H₁₆SPubChem[1]
Molecular Weight 132.27 g/mol PubChem[1]
Appearance Colorless liquid (presumed)General knowledge
Boiling Point Estimated to be in the range of 150-170 °C (based on isomers)Cheméo[2]
Solubility Insoluble in water; soluble in organic solvents like ether, hexane, and alcohols.General chemical principles
Kovats Retention Index 895 (non-polar column)PubChem[1]

Safety and Handling: Isobutyl isopropyl sulfide is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation[1]. It is also a flammable liquid[3]. All handling must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Principles of Extraction and Isolation

The selection of an appropriate technique hinges on the sample matrix, the concentration of the target compound, and the desired final purity and scale.

  • Liquid-Liquid Extraction (LLE): This technique operates on the principle of differential solubility (partitioning) of a compound between two immiscible liquid phases. For a relatively non-polar compound like isobutyl isopropyl sulfide in an aqueous matrix, a non-polar organic solvent will preferentially draw the sulfide out of the aqueous phase. The efficiency of this process is governed by the partition coefficient (K) of the sulfide between the two phases.

  • Distillation: This is a powerful method for purifying liquids and separating them from non-volatile solutes or other liquids with significantly different boiling points. Fractional distillation, which uses a fractionating column, is employed to separate liquids with close boiling points. The process relies on repeated vaporization-condensation cycles that enrich the vapor phase with the more volatile component. Given its volatility, distillation is a primary tool for purifying crude isobutyl isopropyl sulfide.

  • Chromatography: Gas Chromatography (GC) is exceptionally well-suited for separating and analyzing volatile compounds like sulfides[4][5]. For isolation, preparative GC can be used for small quantities. Solid Phase Microextraction (SPME) is an advanced, solvent-free extraction technique ideal for isolating trace amounts of volatile compounds from a sample's headspace for subsequent GC analysis[6][7].

Protocols for Extraction and Isolation

The following protocols are designed to be self-validating, with clear steps and rationales provided.

Protocol 1: Liquid-Liquid Extraction from an Aqueous Matrix

This protocol details the extraction of isobutyl isopropyl sulfide from a water-based solution, such as a reaction quench mixture.

Causality and Experimental Choices:

  • Solvent Choice: Diethyl ether is selected due to its high volatility (easy to remove later), low water solubility, and excellent solvating power for non-polar to moderately polar organic compounds. Hexane is a suitable, less polar alternative.

  • Washing Steps: A wash with saturated sodium chloride (brine) solution is performed to remove dissolved water from the organic phase and break up any emulsions.

  • Drying Agent: Anhydrous sodium sulfate is a neutral drying agent that effectively removes trace water from the organic extract without reacting with the target sulfide.

Methodology:

  • Preparation: Ensure the aqueous sample containing isobutyl isopropyl sulfide is at room temperature. Transfer the solution to a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).

  • First Extraction: Add a volume of diethyl ether approximately equal to one-third of the aqueous phase volume.

  • Mixing and Venting: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup. Close the stopcock and shake gently for 30-60 seconds, venting frequently.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. The less dense diethyl ether layer will be on top.

  • Collection: Drain the lower aqueous layer into a beaker. Pour the upper organic (ether) layer out through the top opening of the funnel into a clean Erlenmeyer flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 2-5) two more times with fresh portions of diethyl ether, combining all organic extracts.

  • Washing: Pour the combined organic extracts back into the separatory funnel. Add approximately 50 mL of saturated NaCl (brine) solution, shake gently, allow layers to separate, and discard the lower aqueous brine layer.

  • Drying: Transfer the washed organic extract to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate (enough to have some free-flowing powder). Swirl the flask and let it sit for 10-15 minutes.

  • Solvent Removal: Carefully decant or filter the dried ether solution away from the sodium sulfate into a round-bottom flask. Remove the diethyl ether using a rotary evaporator. The remaining residue is the crude isobutyl isopropyl sulfide.

LLE_Workflow A Aqueous Sample in Separatory Funnel B Add Diethyl Ether A->B C Shake & Vent B->C D Separate Layers C->D E Collect Organic Layer D->E Top Layer F Repeat Extraction x2 D->F Bottom Layer (Re-extract) E->F G Wash with Brine F->G H Dry with Na2SO4 G->H I Rotary Evaporation H->I J Crude Sulfide I->J Distillation_Workflow A Charge Crude Sulfide into Distillation Flask B Assemble Fractional Distillation Apparatus A->B C Heat Gently B->C D Monitor Head Temperature C->D E Discard Forerun (Low BP Impurities) D->E Temp Rises F Collect Main Fraction (Constant BP) E->F Temp Stabilizes G Stop Distillation F->G Temp Changes H Pure Isobutyl Isopropyl Sulfide F->H SPME_Workflow A Sample in Headspace Vial (add NaCl if aqueous) B Seal and Incubate (e.g., 60°C for 20 min) A->B C Expose SPME Fiber to Headspace B->C D Adsorption of Volatiles C->D E Retract Fiber D->E F Inject into GC-MS Inlet E->F G Thermal Desorption F->G H Separation & Detection G->H I Data Analysis H->I

Sources

Application

Isobutyl isopropyl sulfide in quantitative structure-property relationship (QSPR) studies

Application Notes & Protocols Topic: Isobutyl Isopropyl Sulfide in Quantitative Structure-Property Relationship (QSPR) Studies For: Researchers, Scientists, and Drug Development Professionals Abstract Quantitative Struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Isobutyl Isopropyl Sulfide in Quantitative Structure-Property Relationship (QSPR) Studies

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Structure-Property Relationship (QSPR) modeling represents a paradigm shift in chemical and pharmaceutical research, offering a robust, cost-effective computational alternative to empirical testing.[1] By correlating a compound's structural features with its physicochemical properties, QSPR enables the prediction of molecular behavior for novel or untested substances.[2][3] This guide provides an in-depth exploration of the QSPR methodology, centered on a case study of isobutyl isopropyl sulfide (C₇H₁₆S). We will navigate the complete workflow, from theoretical foundations and dataset curation to model development, rigorous validation, and interpretation. The protocols herein are designed to be self-validating systems, emphasizing the principles of scientific integrity and predictive reliability essential for modern research and development.

The Rationale and Framework of QSPR

The fundamental premise of QSPR is that the physicochemical properties of a molecule, such as its boiling point, solubility, or biological activity, are intrinsically encoded within its molecular structure.[2] QSPR seeks to decode this relationship by creating a mathematical model:

Property = f (Molecular Descriptors)

This approach is invaluable in fields like drug discovery and material science, where it can prioritize synthesis candidates, predict toxicity, and optimize formulations, thereby significantly reducing the time and cost associated with experimental research.[4][5]

The Central Role of Molecular Descriptors

Molecular descriptors are the linchpin of any QSPR model. They are numerical values that quantify different aspects of a molecule's structure.[4][6] The selection of appropriate descriptors is critical, as they form the basis for the model's ability to learn the structure-property landscape. Descriptors are broadly categorized:

  • Topological (2D) Descriptors: These are derived from the 2D representation of the molecule, describing atomic connectivity, size, shape, and branching (e.g., Molecular Weight, Wiener Index, Kappa Indices).[4] They are computationally inexpensive and effective for properties dependent on molecular bulk and shape.

  • Geometrical (3D) Descriptors: Calculated from the 3D coordinates of the molecule, these descriptors encode information about its spatial arrangement (e.g., molecular surface area, volume).

  • Electronic Descriptors: These quantify electronic properties like charge distribution, dipole moment, and orbital energies (e.g., HOMO/LUMO energies, partial charges).[4][7] They are crucial for modeling properties related to intermolecular interactions and reactivity.

  • Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these provide a highly detailed description of a molecule's electronic structure and are often used for modeling reactivity and spectroscopic properties.[6][7]

Choosing the Right Mathematical Engine: Modeling Algorithms

The function f in the QSPR equation is defined by a statistical or machine learning algorithm. The choice of algorithm depends on the complexity of the relationship being modeled.

  • Multiple Linear Regression (MLR): A foundational statistical method that creates a simple, interpretable linear equation.[8][9] It is best suited for datasets where the property shows a clear linear dependency on the descriptors. Its main advantage is transparency, but it struggles with non-linear relationships and correlated descriptors.[8][10]

  • Partial Least Squares (PLS): An advanced regression technique that is highly effective when dealing with a large number of descriptors that may be inter-correlated.[11][12][13] PLS reduces the descriptor space into a smaller set of orthogonal "latent variables," which capture the most important information, making it more robust than MLR for complex datasets.[11][14]

  • Artificial Neural Networks (ANN): A machine learning approach inspired by the human brain, capable of modeling highly complex, non-linear relationships.[15][16] ANNs are powerful predictors but are often considered "black box" models due to their lower interpretability compared to linear methods.[17]

Case Study: Modeling the Boiling Point of Isobutyl Isopropyl Sulfide and Related Thioethers

To illustrate the QSPR workflow, we will develop a model to predict the normal boiling point (Tb), a critical property for purification and handling, for a series of aliphatic thioethers. Our target molecule, isobutyl isopropyl sulfide, serves as a key member of this chemical class.

Physicochemical Data of the Target Molecule

A thorough understanding of the target compound is the first step.

PropertyValueSource
IUPAC Name 2-methyl-1-(propan-2-ylsulfanyl)propane[18]
Molecular Formula C₇H₁₆S[18]
Molecular Weight 132.27 g/mol [18]
Structure CH₃-CH(CH₃)-CH₂-S-CH(CH₃)-CH₃
Kovats Retention Index 895 (non-polar)[18]
The QSPR Modeling Workflow

The development of a predictive and reliable QSPR model is a systematic process.

QSPR_Workflow cluster_data Data Curation & Preparation cluster_model Modeling & Validation cluster_deploy Application DataCollection 1. Dataset Assembly (Thioether Structures & Boiling Points) DataCuration 2. Data Verification (Check Experimental Values) DataCollection->DataCuration StructureInput 3. Structure Standardization (SMILES/SDF Format) DataCuration->StructureInput DatasetSplit 4. Dataset Splitting (Training & Test Sets) StructureInput->DatasetSplit DescriptorCalc 5. Molecular Descriptor Calculation DatasetSplit->DescriptorCalc FeatureSelect 6. Feature Selection (Reduce Redundancy) DescriptorCalc->FeatureSelect ModelBuild 7. Model Construction (MLR, PLS, ANN) FeatureSelect->ModelBuild ModelVal 8. Rigorous Validation (Internal & External) ModelBuild->ModelVal AD 9. Applicability Domain Definition ModelVal->AD Prediction 10. Prediction for New Compounds AD->Prediction

Caption: The systematic workflow for QSPR model development.

Detailed Protocols

These protocols provide a step-by-step guide to building a QSPR model for predicting the boiling point of thioethers.

Protocol 1: Dataset Preparation and Curation

Causality: The quality of a QSPR model is fundamentally limited by the quality of its input data. A diverse and accurate dataset ensures the model can learn the underlying structure-property relationships and generalize to new compounds. Splitting the data into training and test sets is crucial for unbiased evaluation of the model's predictive power.[19]

  • Compound Selection: Assemble a dataset of at least 30-50 aliphatic thioethers with reliable, experimentally determined normal boiling points. The dataset should cover a range of molecular weights, branching patterns, and chain lengths.

  • Data Sourcing: Obtain experimental boiling point data from reputable sources such as the PubChem database, Cheméo, or peer-reviewed literature.[18][20][21][22] Record all values in a consistent unit (e.g., Kelvin).

  • Structural Representation: For each compound, obtain its canonical SMILES (Simplified Molecular Input Line Entry System) string. This standardized format is the input for most descriptor calculation software.

  • Data Splitting: Randomly partition the dataset into a training set (typically 70-80% of the compounds) and an external test set (the remaining 20-30%). The test set must be sequestered and used only for the final validation of the model.

Protocol 2: Descriptor Calculation and Selection

Causality: Molecules are complex, and thousands of descriptors can be calculated. However, many will be irrelevant or redundant. Feature selection is a critical step to identify the most informative descriptors, which simplifies the model, reduces the risk of overfitting, and often improves interpretability.

  • Software Selection: Utilize comprehensive descriptor calculation software such as PaDEL-Descriptor or Dragon. These tools can generate thousands of descriptors from 1D, 2D, and 3D categories from the input SMILES strings.

  • Descriptor Calculation: Input the SMILES strings for all compounds (both training and test sets) into the software and calculate a wide array of descriptor classes.

  • Data Pre-processing:

    • Remove constant and near-constant descriptors (those with little to no variance).

    • Remove descriptors with missing values.

    • Analyze inter-descriptor correlations. For any pair of descriptors with a high correlation coefficient (e.g., |r| > 0.9), remove one to reduce multicollinearity.

  • Feature Selection (using the training set only): Employ a variable selection algorithm to find the optimal subset of descriptors that best correlates with the boiling point. Methods like Genetic Algorithms (GA) or Stepwise Multiple Linear Regression are effective.[8][23] The goal is to find a small set of descriptors for a parsimonious and robust model.

Protocol 3: Model Construction and Validation

Causality: Model validation is the most critical phase of QSPR development.[2][24] It provides evidence that the model has learned a real relationship and is not simply memorizing the training data (overfitting). A combination of internal and external validation techniques provides a comprehensive assessment of the model's robustness and predictive performance.[25]

  • Model Construction: Using the selected descriptors and the training set data, build a regression model (e.g., using MLR). This will yield a QSPR equation.

    • Example MLR Equation: Tb = β₀ + β₁(Desc₁) + β₂(Desc₂) + ... + βₙ(Descₙ)

  • Internal Validation (Cross-Validation): Perform Leave-One-Out (LOO) cross-validation on the training set. In this process, a model is built on all but one compound, which is then used to predict the property of the left-out compound. This is repeated for every compound in the training set. The results are used to calculate the cross-validated coefficient of determination (Q²). A high Q² (e.g., > 0.6) indicates the model is robust.

  • Y-Randomization Test: Repeatedly shuffle the dependent variable (boiling point) in the training set and rebuild the QSPR model with the original descriptor matrix. A valid model should produce very low R² and Q² values for the randomized data, confirming that the original correlation was not due to chance.[25]

  • External Validation: Use the final, trained model to predict the boiling points for the compounds in the previously sequestered test set. Calculate the predictive coefficient of determination (R²_pred) between the predicted and experimental values. A high R²_pred (e.g., > 0.6) demonstrates that the model can accurately predict the properties of new, unseen compounds.

Validation_Workflow cluster_train Training Phase cluster_test Testing Phase ('Gold Standard') DS Full Dataset TrainSet Training Set (70-80%) DS->TrainSet TestSet External Test Set (20-30%) (Sequestered) DS->TestSet Model Build QSPR Model (e.g., MLR) TrainSet->Model InternalVal Internal Validation (e.g., LOO-CV) Calculate Q² Model->InternalVal YRand Y-Randomization (Check for Chance Correlation) Model->YRand Predict Predict Properties of Test Set Model->Predict Use Final Model TestSet->Predict ExternalVal External Validation (Predicted vs. Experimental) Calculate R²_pred Predict->ExternalVal

Caption: The workflow for robust QSPR model validation.

Interpreting Results and Defining Applicability

Hypothetical Model Performance

A successful QSPR study would yield statistical metrics that confirm its validity.

MetricDescriptionAcceptable Value
Coefficient of determination for the training set. Measures goodness of fit.> 0.7
Q²_LOO Cross-validated R² from Leave-One-Out. Measures robustness.> 0.6
R²_pred Predictive R² for the external test set. Measures predictive ability.> 0.6
RMSE Root Mean Square Error. The average prediction error in the units of the property.As low as possible
Mechanistic Interpretation

The descriptors included in the final QSPR model provide insights into the structural features governing the property. For instance, if a boiling point model for thioethers includes:

  • Molecular Weight: It confirms the intuitive principle that larger molecules have stronger van der Waals forces and higher boiling points.

  • A Branching Index (e.g., Kappa Shape Index): It might show a negative correlation, indicating that more compact, branched isomers have lower boiling points than their linear counterparts due to reduced surface area for intermolecular contact.

Applicability Domain (AD)

No model can predict everything. The Applicability Domain defines the chemical space in which the model's predictions are considered reliable.[26] It is determined by the range of descriptor values and structural diversity of the compounds in the training set. When predicting a property for a new compound, one must first verify that it falls within the model's AD. This prevents extrapolation into areas where the model's performance is unknown, ensuring trustworthy results.

References

  • Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. (Source: Asian Journal of Chemistry) [Link]

  • QSPR Application on Modeling of Boiling Point of Polycyclic Aromatic Hydrocarbons. (Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences) [Link]

  • Molecular basis of quantitative structure-properties relationships (QSPR): a quantum similarity approach. (Source: PubMed) [Link]

  • Prediction of boiling points of organic compounds by QSPR tools. (Source: PubMed) [Link]

  • MOLECULAR DESCRIPTORS USED IN QSAR. (Source: HUFOCW) [Link]

  • Correlation and Prediction of the Refractive Indices of Polymers by QSPR. (Source: ACS Publications) [Link]

  • QSPR Calculation of Normal Boiling Points of Organic Molecules Based on the Use of Correlation Weighting of Atomic Orbitals with Extended Connectivity of Zero. (Source: PMC) [Link]

  • QSPR Modeling of the Refractive Index for Diverse Polymers Using 2D Descriptors. (Source: PMC) [Link]

  • Quantum-Chemical Descriptors in QSAR/QSPR Studies. (Source: ACS Publications) [Link]

  • Quantitative Structure-property Relationship model Based on Artificial Neural Network. (Source: AWS) [Link]

  • Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines. (Source: ACS Publications) [Link]

  • Best Practices for QSAR Model Development, Validation, and Exploitation. (Source: PMC) [Link]

  • A Selection Method for Molecular Descriptors and QSPR Equations. (Source: MATCH Communications in Mathematical and in Computer Chemistry) [Link]

  • Comparative Studies on Some Metrics for External Validation of QSPR Models. (Source: ACS Publications) [Link]

  • QSPR study between the space structure and boiling point, thermodynamic properties of saturated alkanes. (Source: IOP Conference Series: Earth and Environmental Science) [Link]

  • Chemical Properties of Isopropyl isobutyl disulfide (CAS 67421-82-3). (Source: Cheméo) [Link]

  • Comprehensive Analysis of Applicability Domains of QSPR Models for Chemical Reactions. (Source: MDPI) [Link]

  • Basic validation procedures for regression models in QSAR and QSPR studies: theory and application. (Source: SciELO) [Link]

  • QSPR Modeling and Experimental Determination of the Antioxidant Activity of Some Polycyclic Compounds in the Radical-Chain Oxidation Reaction of Organic Substrates. (Source: PMC) [Link]

  • QSPR Modeling of the Refractive Index for Diverse Polymers Using 2D Descriptors. (Source: ACS Publications) [Link]

  • On the Use of Neural Network Ensembles in QSAR and QSPR. (Source: ACS Publications) [Link]

  • Chemical Properties of Sulfide, sec-butyl isopropyl (CAS 22438-36-4). (Source: Cheméo) [Link]

  • A Refractive Index Study of a Diverse Set of Polymeric Materials by QSPR with Quantum-Chemical and Additive Descriptors. (Source: MDPI) [Link]

  • Showing Compound Butyl isopropyl disulfide (FDB011043). (Source: FooDB) [Link]

  • Current Mathematical Methods Used in QSAR/QSPR Studies. (Source: PMC) [Link]

  • Sulfide, butyl isopropyl. (Source: PubChem) [Link]

  • Sulfide, isobutyl isopropyl. (Source: PubChem) [Link]

  • QSPR modeling of complexation and distribution of organic compounds. (Source: SciSpace) [Link]

  • Multiple linear regression models for predicting the n-octanol/water partition coefficients in the SAMPL7 blind challenge. (Source: PMC) [Link]

  • Using machine learning in QSPR to estimate the boiling and critical temperatures of pure organic compounds. (Source: ResearchGate) [Link]

  • QSAR and QSPR model interpretation using partial least squares (PLS) analysis. (Source: PubMed) [Link]

  • QSAR and QSPR as an application of artificial neural networks. (Source: ResearchGate) [Link]

  • Automated QSPR through Competitive Workflow. (Source: ResearchGate) [Link]

  • Fragment Descriptors in SAR/QSAR/QSPR Studies, Molecular Similarity Analysis and in Virtual Screening. (Source: SpringerLink) [Link]

  • Artificial neural networks: revolutionizing computational chemistry for physicochemical property prediction. (Source: Taylor & Francis Online) [Link]

  • UTILIZING ARTIFICIAL NEURAL NETWORKS TO EVALUATE THE AQUEOUS SOLUBILITY OF DRUG-LIKE COMPOUNDS. (Source: Scholar DLU) [Link]

  • Partial Least Squares Modeling and Genetic Algorithm Optimization in Quantitative Structure-Activity Relationships. (Source: Taylor & Francis Online) [Link]

  • A Review of Machine Learning and QSAR/QSPR Predictions for Complexes of Organic Molecules with Cyclodextrins. (Source: MDPI) [Link]

  • Predicting H2S solubility in ionic liquids by the quantitative structure–property relationship method using Sσ-profile molecular descriptors. (Source: RSC Publishing) [Link]

  • QSPR Models Based on Multiple Linear Regression and Back-Propagation Artificial Neural Network for Predicting Electrical Conductivity of Ionic Liquids. (Source: ACS Publications) [Link]

  • Partial Least Square Model (PLS) as a Tool to Predict the Diffusion of Steroids Across Artificial Membranes. (Source: MDPI) [Link]

  • Overview and Recent Advances in Partial Least Squares. (Source: Springer) [Link]

  • Multivariate Approaches in Quantitative Structure–Property Relationships Study for the Photostability Assessment of 1,4-Dihydropyridine Derivatives. (Source: MDPI) [Link]

  • Quantitative studies on Structure-Activity and Structure-Property Relationships (QSAR/QSPR). (Source: PubMed) [Link]

  • QSAR and QSPR model interpretation using partial least squares (PLS) analysis. (Source: ResearchGate) [Link]

  • Quantitative Structure-Property Relationship (QSPR) Modeling Applications in Formulation Development. (Source: ResearchGate) [Link]

  • A Quantitative Structure-Property Relationship Model for Predicting the Critical Pressures of Organic Compounds Containing Oxygen, Sulfur, and Nitrogen. (Source: ResearchGate) [Link]

Sources

Method

Selective Catalytic Oxidation of Isobutyl Isopropyl Sulfide to Isobutyl Isopropyl Sulfoxide: A Detailed Guide

An Application Note and Protocol for Researchers Abstract: The selective oxidation of sulfides to sulfoxides is a cornerstone transformation in organic synthesis, yielding products that are vital intermediates in the pha...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract: The selective oxidation of sulfides to sulfoxides is a cornerstone transformation in organic synthesis, yielding products that are vital intermediates in the pharmaceutical and agrochemical industries.[1][2][3][4] This application note provides a comprehensive guide to the catalytic oxidation of isobutyl isopropyl sulfide, a representative dialkyl sulfide, to its corresponding sulfoxide. We will explore the underlying principles of selective oxidation, detail a robust and environmentally conscious protocol using an organocatalyst, and offer insights into reaction monitoring, product isolation, and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and reliable method for sulfoxide synthesis.

Introduction: The Challenge of Selective Sulfoxidation

Sulfoxides are not merely intermediates; they are integral components of numerous biologically active molecules and serve as powerful chiral auxiliaries in asymmetric synthesis.[3][5] The most direct route to sulfoxides is the oxidation of their corresponding sulfides.[2][6] However, this transformation presents a significant challenge: preventing over-oxidation to the thermodynamically stable sulfone.[7][8]

Achieving high selectivity for the sulfoxide requires precise control over the reaction conditions and the careful choice of an appropriate catalytic system.[2] Historically, stoichiometric oxidants like meta-chloroperbenzoic acid (m-CPBA) were common, but these methods often generate significant waste.[9] Modern approaches favor catalytic methods that utilize "green" terminal oxidants, such as hydrogen peroxide (H₂O₂), which offers the significant advantage of producing water as its only byproduct.[9][10][11]

This guide focuses on an organocatalytic approach, which circumvents the need for transition metals, offering a cost-effective, and environmentally benign alternative for the selective oxidation of sulfides.[12][13][14]

Principles of Catalytic Sulfide Oxidation

The catalytic oxidation of a sulfide involves the activation of a mild oxidant by a catalyst to generate a more potent oxidizing species. This species then selectively transfers a single oxygen atom to the electron-rich sulfur atom of the sulfide.

The Catalytic Cycle

The general mechanism can be visualized as a cycle where the catalyst is regenerated after each turnover. In the case of ketone-catalyzed oxidations using hydrogen peroxide, the catalyst (e.g., a ketone) reacts with H₂O₂ to form a reactive peroxide or perhydrate intermediate.[7][9] This intermediate is the active oxidant that performs the sulfoxidation.

Choosing the Right System

Several catalytic systems have been developed for this purpose:

  • Metal-Based Catalysts: Complexes of titanium, vanadium, molybdenum, and tungsten are highly effective for sulfide oxidation.[1][8][15][16][17] These systems can offer high yields and, with the use of chiral ligands, can achieve excellent enantioselectivity for the synthesis of chiral sulfoxides.[17][18][19]

  • Organocatalysts: Simple organic molecules, such as ketones, can effectively catalyze the oxidation of sulfides with H₂O₂.[7][12] 2,2,2-Trifluoroacetophenone, for example, has emerged as a highly efficient organocatalyst for the selective synthesis of both sulfoxides and sulfones, with selectivity being controlled by the reaction conditions.[9][12][13]

For this protocol, we will focus on a transition-metal-free system that offers simplicity, high selectivity, and a favorable environmental profile.

Experimental Protocol: Oxidation of Isobutyl Isopropyl Sulfide

This protocol details a reliable method for the selective oxidation of isobutyl isopropyl sulfide to isobutyl isopropyl sulfoxide using hydrogen peroxide in glacial acetic acid, a system noted for its simplicity and high yields under mild, transition-metal-free conditions.[10]

Materials and Equipment
  • Reagents:

    • Isobutyl isopropyl sulfide (C₇H₁₆S, FW: 132.27 g/mol )

    • Hydrogen peroxide (30% aqueous solution)

    • Glacial acetic acid

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium sulfite (Na₂SO₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Deionized water

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Magnetic stir plate

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel)

    • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve isobutyl isopropyl sulfide (1.32 g, 10 mmol) in glacial acetic acid (10 mL).

  • Addition of Oxidant: Cool the flask in an ice bath. While stirring, slowly add 30% aqueous hydrogen peroxide (1.36 g, 12 mmol, 1.2 equivalents) dropwise over 10-15 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent localized over-concentration of the oxidant, which could lead to sulfone formation.

  • Reaction Monitoring: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The sulfide starting material will have a higher Rf value than the more polar sulfoxide product. The reaction is typically complete within 2-4 hours.[10]

  • Quenching the Reaction: Once TLC analysis indicates the complete consumption of the starting sulfide, cool the reaction mixture in an ice bath again. Carefully quench the excess hydrogen peroxide by slowly adding saturated aqueous sodium sulfite solution until a test with starch-iodide paper indicates no remaining peroxide.

  • Neutralization and Extraction: Carefully neutralize the acetic acid by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is ~7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with deionized water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Product Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude isobutyl isopropyl sulfoxide.

  • Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel to obtain the analytically pure sulfoxide.

Workflow Diagram

The entire experimental process can be visualized in the following workflow diagram.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis & Final Product A Dissolve Sulfide in Acetic Acid B Add H₂O₂ (aq) (0 °C) A->B Cooling C Stir at Room Temp B->C Warm to RT D Monitor by TLC C->D Sampling E Quench with Na₂SO₃ (aq) D->E Reaction Complete F Neutralize with NaHCO₃ (aq) E->F G Extract with CH₂Cl₂ F->G H Dry over Na₂SO₄ G->H I Concentrate H->I J Purify by Chromatography (Optional) I->J K Characterize (NMR, IR, MS) J->K L Pure Sulfoxide K->L

Caption: Experimental workflow for the catalytic oxidation of isobutyl isopropyl sulfide.

Expected Results and Data Summary

This protocol is expected to provide the desired sulfoxide in high yield and selectivity.

ParameterValueRationale / Notes
Substrate Isobutyl Isopropyl SulfideA common, non-symmetrical dialkyl sulfide.
Substrate Amount 10 mmol (1.32 g)Standard laboratory scale.
Catalyst Glacial Acetic Acid (Solvent)Acts as a medium and may participate in the oxidation mechanism.[10]
Oxidant 30% H₂O₂ (aq)A green and inexpensive oxidant.
Oxidant Stoichiometry 1.2 equivalentsA slight excess ensures complete conversion without promoting over-oxidation.
Temperature 0 °C to Room TemperatureInitial cooling controls exothermicity.[2]
Reaction Time 2–4 hoursMonitor by TLC for completion.
Expected Yield >90%This method is reported to give excellent yields for various sulfides.[10]
Expected Product Isobutyl Isopropyl SulfoxideCharacterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting and Safety

  • Low Conversion: If the reaction stalls, ensure the hydrogen peroxide used is fresh, as it can decompose over time. A slight warming of the reaction mixture (to 30-35 °C) can sometimes increase the rate, but this should be done cautiously to avoid sulfone formation.

  • Sulfone Formation: The primary byproduct is the corresponding sulfone. To minimize its formation, ensure slow, controlled addition of the oxidant at low temperature and avoid using a large excess of H₂O₂.[2]

  • Safety Precautions:

    • Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Glacial acetic acid is corrosive. Handle it in a well-ventilated fume hood.

    • The quenching and neutralization steps can be exothermic and produce gas. Perform these additions slowly and with adequate cooling.

Conclusion

The selective oxidation of sulfides to sulfoxides is a critical transformation for the synthesis of valuable chemical entities. The protocol described herein provides a simple, efficient, and environmentally responsible method for the preparation of isobutyl isopropyl sulfoxide. By leveraging a transition-metal-free catalytic system with hydrogen peroxide, researchers can achieve high yields and selectivity while adhering to the principles of green chemistry.[10] This guide serves as a practical starting point for the synthesis of a wide range of sulfoxides relevant to academic and industrial research.

References

  • Voutyritsa, E., Triandafillidi, I., & Kokotos, C. G. (2016). Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones. The Journal of Organic Chemistry, 81(19), 9246–9253. Available at: [Link]

  • Zhang, Y., & Qi, C. (2022). Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. Frontiers in Chemistry, 10, 868931. Available at: [Link]

  • Luther, G. W., III, & Findlay, A. J. (2014). Thermodynamics and Kinetics of Sulfide Oxidation by Oxygen: A Look at Inorganically Controlled Reactions and Biologically Mediated Processes in the Environment. Frontiers in Microbiology, 5, 638. Available at: [Link]

  • Nauser, T., & Schöneich, C. (2006). Mechanism of Sulfoxide Formation through Reaction of Sulfur Radical Cation Complexes with Superoxide or Hydroxide Ion in Oxygenated Aqueous Solution. Journal of the American Chemical Society, 128(3), 986–994. Available at: [Link]

  • Punniyamurthy, T. (2021). 5.4: Enantioselective Sulfoxidation. Chemistry LibreTexts. Available at: [Link]

  • Zhang, Y., & Qi, C. (2022). Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. Frontiers in Chemistry, 10. Available at: [Link]

  • Golchoubian, H., & Hosseinpoor, F. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(3), 304–311. Available at: [Link]

  • Davidson, S. C., dos Passos Gomes, G., Kuhn, L. R., Alabugin, I. V., Kennedy, A. R., & Tomkinson, N. C. O. (2018). Organocatalytic sulfoxidation. University of Strathclyde. Available at: [Link]

  • Tzirakis, M. D., & Orfanopoulos, M. (2022). Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation. Green Chemistry, 24(11), 4419–4426. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Catalytic Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Voutyritsa, E., Triandafillidi, I., & Kokotos, C. G. (2016). Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones. Thieme. Available at: [Link]

  • Voutyritsa, E., Triandafillidi, I., & Kokotos, C. G. (2016). Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones. Request PDF. Available at: [Link]

  • Fernandez, I., & Khiar, N. (2018). Application of chiral sulfoxides in asymmetric synthesis. MedCrave online. Available at: [Link]

  • Bortolini, O., Di Furia, F., Modena, G., & Seraglia, R. (1985). Metal catalysis in oxidation by peroxides. Sulfide oxidation and olefin epoxidation by dilute hydrogen peroxide, catalyzed by molybdenum and tungsten derivatives under phase-transfer conditions. The Journal of Organic Chemistry, 50(14), 2688–2690. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Głuszyńska, A., & Młochowski, J. (2008). Transition Metal Catalyzed Asymmetric Oxidation of Sulfides. Current Organic Chemistry, 12(4), 255-278. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

  • Bolm, C. (2007). Asymmetric Synthesis of Chiral Sulfoxides. Wiley-VCH. Available at: [Link]

  • Huth, S. E., Tampellini, N., Guerrero, M. D., & Miller, S. J. (2024). Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides. Organic Letters, 26(34), 6768–6773. Available at: [Link]

  • Kumar, S., & Kumar, A. (2020). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 2(4), 269-284. Available at: [Link]

  • Liu, W., Li, H., Liu, H., & Li, C. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(19), 3429. Available at: [Link]

  • Mohanty, P. K., & Sahu, S. (2015). An eco-friendly oxidation of sulfide compounds. Journal of Chemical Sciences, 127(8), 1433–1438. Available at: [Link]

  • Mashkina, A. V. (1990). Catalytic Synthesis of Sulfoxides and Sulfones Via Oxidation of Sulfides by Molecular Oxygen. Catalysis Reviews, 32(1-2), 105-161. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in sulfide, isobutyl isopropyl synthesis

Welcome to the Isobutyl Isopropyl Sulfide Synthesis Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot and optim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Isobutyl Isopropyl Sulfide Synthesis Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of unsymmetrical thioethers.

Synthesizing isobutyl isopropyl sulfide (1-(isopropylthio)-2-methylpropane) presents unique mechanistic challenges. Due to the steric hindrance inherent in both the isobutyl (branched primary) and isopropyl (secondary) moieties, classical Williamson-type thioether synthesis often suffers from poor yields. This guide breaks down the causality behind these failures and provides self-validating, field-proven protocols to maximize your yield.

Part 1: Mechanistic Strategy & Pathway Selection

When designing your synthesis, the choice of which alkyl group serves as the electrophile (halide) and which serves as the nucleophile (thiolate) dictates the success of the reaction.

PathwaySelection cluster_A Path A (Recommended) cluster_B Path B (Avoid) Target Target: Isobutyl Isopropyl Sulfide PathA Isobutyl Halide (1°) + Isopropyl Thiolate Target->PathA PathB Isopropyl Halide (2°) + Isobutyl Thiolate Target->PathB MechA SN2 Dominates (Low E2 Competition) PathA->MechA MechB E2 Elimination (Alkene Formation) PathB->MechB

Caption: Retrosynthetic pathway analysis for isobutyl isopropyl sulfide highlighting the preferred SN2 route.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my yield consistently below 50% when reacting isobutyl thiolate with isopropyl bromide? A1: You are observing a classic competition between bimolecular nucleophilic substitution ( SN​2 ) and bimolecular elimination (E2). The Williamson ether/thioether synthesis proceeds via an SN​2 mechanism, which is highly sensitive to steric hindrance at the electrophilic carbon[1]. Isopropyl bromide is a secondary alkyl halide. When exposed to a basic thiolate, the activation energy for deprotonating a β -hydrogen (E2) becomes competitive with backside attack ( SN​2 ), leading to the formation of propene gas and drastically reducing your thioether yield. Solution: Invert your reagents (Path A). Use isobutyl bromide (a primary halide) and isopropyl thiolate . Primary halides strongly favor SN​2 over E2, effectively bypassing the elimination pathway.

Q2: I am detecting a large amount of high-boiling byproducts in my GC-MS. What are they, and how do I prevent them? A2: The high-boiling impurities are almost certainly disulfides (e.g., diisopropyl disulfide), which form via the oxidative dimerization of your starting thiols. Thiols are highly susceptible to oxidation by atmospheric oxygen, particularly in basic environments. Solution: Your reaction system must be rigorously degassed. Sparging your solvents with Argon or Nitrogen for 30 minutes prior to base addition will eliminate dissolved oxygen. Alternatively, you can add a mild reducing agent (like Dithiothreitol, DTT) in trace amounts to keep the sulfur in its reduced, nucleophilic state.

Q3: How can I improve the reaction kinetics without using harsh, toxic solvents like DMF? A3: You can achieve excellent yields by transitioning to a biphasic Green Chemistry approach using Phase Transfer Catalysis (PTC). Aqueous tetra-n-butyl ammonium hydroxide (TBAOH) serves as an exceptional dual-purpose reagent: it acts as a strong base to deprotonate the thiol and as a phase-transfer catalyst to shuttle the resulting thiolate into the organic phase to react with the alkyl halide[2]. This completely eliminates the need for polar aprotic solvents.

Q4: Are there alternative methods that avoid handling volatile, malodorous thiols entirely? A4: Yes. If handling low-boiling thiols (like isopropyl mercaptan) is a safety or facility constraint, you can generate the thiol in situ. Modern methodologies utilize thiourea or xanthate derivatives as odorless sulfur surrogates. The reaction of an alkyl halide with thiourea forms an isothiuronium salt, which upon basic hydrolysis generates the thiolate directly in the reaction flask, ready to couple with a second alkyl halide[3].

Troubleshooting Issue Low Thioether Yield Check1 Disulfide Detected (GC-MS / TLC)? Issue->Check1 Check2 Alkene Detected (Pressure buildup)? Issue->Check2 Check3 Incomplete Reaction? Issue->Check3 Fix1 Action: Degas solvents, use inert atmosphere (Ar/N2) Check1->Fix1 Yes Fix2 Action: Switch to 1° Halide, use weaker base (TBAOH) Check2->Fix2 Yes Fix3 Action: Add Phase Transfer Catalyst (PTC) & heat Check3->Fix3 Yes

Caption: Diagnostic workflow for identifying and resolving common yield-reducing side reactions.

Part 3: Quantitative Yield Optimization Data

The following table summarizes the causal relationship between reaction conditions and the isolated yield of isobutyl isopropyl sulfide.

Reaction SystemElectrophileNucleophileBase / CatalystSolventTempYield (%)Primary Byproduct
Classical (Path B) Isopropyl Bromide (2°)Isobutyl ThiolateNaOHEthanolReflux45 - 55%Propene (E2), Disulfides
Classical (Path A) Isobutyl Bromide (1°)Isopropyl ThiolateNaHDMF25 °C70 - 75%Disulfides
Phase Transfer (PTC) Isobutyl Bromide (1°)Isopropyl ThiolateTBAOH (aq)Water (Neat)80 °C>85% Minimal
In-situ Thiourea Isobutyl Bromide (1°)Isopropyl Bromide (2°)Thiourea / NaOHH₂O/EtOHReflux75 - 80%Symmetrical thioethers

Part 4: Validated Experimental Protocol (Phase-Transfer Catalysis Method)

This protocol utilizes a self-validating biphasic system to maximize yield while minimizing toxic solvent usage.

Reagents Required:

  • Isobutyl bromide (1-bromo-2-methylpropane): 1.2 equivalents

  • Isopropyl mercaptan (2-propanethiol): 1.0 equivalent

  • Tetra-n-butylammonium hydroxide (TBAOH, 40% aq. solution): 1.5 equivalents

  • Deionized water (rigorously degassed)

Step-by-Step Methodology:

  • System Preparation & Degassing: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Add 20 mL of deionized water and sparge with Argon for 30 minutes to remove dissolved oxygen (critical to prevent disulfide formation).

  • Thiolate Generation: Under a continuous Argon blanket, add the TBAOH solution (1.5 eq) to the flask. Cool the mixture to 0 °C using an ice bath. Slowly inject isopropyl mercaptan (1.0 eq) via syringe. Stir for 15 minutes. Causality: The strong base deprotonates the thiol, while the bulky tetrabutylammonium cation forms a lipophilic ion pair with the resulting thiolate.

  • Electrophile Addition: Dropwise, add isobutyl bromide (1.2 eq) to the chilled solution. Once addition is complete, remove the ice bath and gradually heat the biphasic mixture to 80 °C for 4 hours.

  • Self-Validation Checkpoint (Ellman’s Test): Stop the stirring to allow phase separation. Extract a 10 µL aliquot of the aqueous phase and mix it with a few drops of Ellman’s reagent (DTNB) in buffer.

    • Validation Logic: If the solution turns yellow, unreacted free thiols remain; continue heating. If the solution remains colorless, the nucleophile has been completely consumed, validating that the reaction has reached its endpoint.

  • Workup & Isolation: Cool the reaction to room temperature. Extract the organic layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via vacuum distillation or flash column chromatography to yield pure isobutyl isopropyl sulfide. Confirm product identity via GC-MS (target m/z 132).

Part 5: References

  • Alkylation of Thiols in Green Mediums Source: Journal of Materials and Environmental Science URL:[Link]

  • Convienient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea Source: Semantic Scholar URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting GC-MS Co-elution of Sulfides and Structurally Similar Volatiles

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven troubleshooting strategies and frequently asked questions (FAQs) to reso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven troubleshooting strategies and frequently asked questions (FAQs) to resolve the persistent challenge of co-eluting compounds in Gas Chromatography-Mass Spectrometry (GC-MS), with a specific focus on volatile sulfides and their structurally similar counterparts.

The term "isobutyl isopropyl" is chemically ambiguous. However, co-elution issues are most pronounced between compounds with very similar physicochemical properties, such as isomers. Therefore, this guide will use the challenging separation of two isomeric volatile sulfur compounds (VSCs) as a representative example to illustrate principles that are broadly applicable to any pair of co-eluting, volatile, or semi-volatile analytes.

Section 1: The First Step - Confirming Co-elution

Before modifying any instrument parameters, it is critical to confirm that you are dealing with a true chromatographic co-elution.

Question: My chromatogram shows a single, broad, or asymmetrical peak where I expect two compounds. How can I be certain it's a co-elution issue?

Answer: Confirming co-elution is a crucial diagnostic step that leverages the power of your mass spectrometer. A misshapen peak is a strong indicator, but mass spectral data provides definitive proof.[1]

Here is a systematic approach to confirmation:

  • Peak Shape Analysis: Visually inspect the peak. Co-eluting compounds often manifest as subtle shoulders on the main peak, or they can cause significant peak fronting or tailing.[1] While indicative, this is not conclusive.

  • Mass Spectral Examination (Scan Mode): Acquire data in full scan mode and scrutinize the mass spectra across the peak profile.

    • Action: At the very beginning (upslope), the apex, and the end (downslope) of the peak, extract the mass spectrum.

    • Indication: If the relative abundances of the ions change across the peak, it confirms the presence of more than one compound.[1]

  • Extracted Ion Chromatogram (EIC) Analysis: This is one of the most powerful tools for diagnosing co-elution. Even isomers with nearly identical mass spectra may have unique fragment ions or different abundance ratios for shared ions.[1]

    • Action: Identify fragment ions that might be unique to each of your target compounds. If no ions are truly unique, select several major, representative ions.

    • Procedure: Overlay the EICs for these selected ions.

    • Indication: If the apices (highest points) of the EIC peaks are not perfectly aligned in retention time, or if the peak shapes are different, this is a definitive sign of incomplete chromatographic separation.[1]

  • Leverage Deconvolution Software: Modern GC-MS software suites often include powerful deconvolution algorithms. These tools can mathematically separate overlapping mass spectra to identify individual components within a single chromatographic peak, effectively resolving the co-elution computationally.[1]

Section 2: A Systematic Workflow for Resolving Co-elution

Once co-elution is confirmed, a systematic approach to method optimization is required. The following workflow begins with the simplest, least invasive adjustments and progresses toward more significant method changes. The goal is to achieve a resolution value (Rs) of ≥ 1.5, which indicates baseline separation.

Troubleshooting Workflow Diagram

Coelution_Troubleshooting cluster_start Problem Identification cluster_diagnosis Diagnosis cluster_optimization Method Optimization cluster_advanced Advanced Solutions cluster_end Resolution Start Asymmetrical or Broad Peak (Suspected Co-elution) Confirm Confirm Co-elution - Mass Spectral Analysis - Extracted Ion Chromatograms Start->Confirm Temp Adjust GC Oven Temperature Program Confirm->Temp Co-elution Confirmed Flow Optimize Carrier Gas Flow Rate Temp->Flow Resolution Insufficient Success Resolution Achieved (Rs >= 1.5) Temp->Success Resolution Achieved Column Change GC Column (Alter Selectivity) Flow->Column Resolution Insufficient Flow->Success Resolution Achieved AdvancedTech Advanced Techniques (e.g., GCxGC) Column->AdvancedTech Resolution Insufficient Column->Success Resolution Achieved Deconvolution Use Deconvolution Software (If Physical Separation Fails) Column->Deconvolution Physical Separation Not Feasible AdvancedTech->Success Resolution Achieved

Caption: A logical workflow for troubleshooting co-elution issues.

Question 1: I've confirmed co-elution. What chromatographic parameters should I adjust first?

Answer: Always start by optimizing the GC oven temperature program . This is often the most effective and straightforward way to improve resolution without changing hardware. Temperature programming directly influences how analytes partition between the mobile phase (carrier gas) and the stationary phase, which is the fundamental mechanism of chromatographic separation.[2] Slower temperature ramps give the analytes more time to interact with the stationary phase, allowing for more effective separation of closely eluting compounds.[3]

Experimental Protocol 1: Optimizing the GC Temperature Program

Objective: To resolve two co-eluting volatile sulfur compounds by modifying the temperature gradient.

Methodology:

  • Establish a Baseline: Run your current method with a standard containing the co-eluting analytes. Note the precise retention time (RT) and calculate the elution temperature at the peak apex.

  • Perform a "Scouting" Run: If you are unsure of the full volatility range of your sample, a fast scouting run is invaluable.[4]

    • Initial Temperature: 40°C, hold for 1 minute.

    • Ramp Rate: 10°C/min up to the column's maximum operating temperature.[1][3][4]

    • Final Hold: Hold for 10 minutes to ensure all compounds have eluted.[1][3]

  • Optimize the Ramp Rate: This is the most critical step. The goal is to slow the rate of temperature increase as the target compounds are traveling through the column.

    • Action: Based on the elution temperature from your baseline run, significantly decrease the ramp rate in the temperature window surrounding that point. For example, if the original ramp was 15°C/min and your compounds eluted at 150°C, create a multi-ramp program. A new program might be: ramp at 15°C/min to 130°C, then ramp at 3°C/min to 160°C, then resume a faster ramp.

    • Causality: A slower ramp increases the retention factor (k) and allows for more partitioning cycles between the stationary and mobile phases, which directly enhances resolution.[2][3]

  • Adjust the Initial Temperature: If your co-eluting peaks appear very early in the chromatogram, lowering the initial oven temperature can provide a significant improvement in separation.[1][3]

    • Action: Decrease the initial temperature in 10°C increments. For splitless injections, the initial temperature should ideally be 10-20°C below the boiling point of the injection solvent to ensure proper solvent focusing.[5]

  • Evaluate Results: After each modification, inject your standard and compare the new chromatogram to the baseline. Calculate the resolution (Rs) between the two target peaks. Continue with small, iterative adjustments until baseline separation is achieved.

ParameterInitial MethodOptimized MethodRationale for Change
Initial Temp. 60°C (hold 1 min)45°C (hold 1 min)Improves resolution of highly volatile, early-eluting compounds.[3][4]
Ramp 1 15°C/min to 250°C15°C/min to 130°CQuickly elutes compounds that are not of interest.
Ramp 2 N/A3°C/min to 160°C Key Change: Slows down the elution of the target co-eluting pair, increasing interaction time with the stationary phase to improve separation.[2][3]
Ramp 3 N/A25°C/min to 250°CQuickly elutes remaining high-boiling compounds after the peaks of interest have been resolved.
Carrier Gas Helium, 1.2 mL/minHelium, 1.2 mL/minUnchanged during this optimization step.

Question 2: Optimizing the temperature program helped, but separation is still incomplete. What is the next logical step?

Answer: The next step is to optimize the carrier gas flow rate (or average linear velocity). Every GC column has an optimal flow rate at which it achieves maximum separation efficiency (the highest number of theoretical plates). Deviating significantly from this optimum can lead to peak broadening, which hurts resolution.[6]

The relationship between linear velocity and efficiency is described by the Van Deemter equation. While a deep dive is beyond the scope of this guide, the practical implication is that there is a "sweet spot" for flow rate that minimizes peak broadening and maximizes resolution. For helium, this is typically around 20-25 cm/sec, while for hydrogen it is higher, around 40 cm/sec.[7]

Experimental Protocol 2: Optimizing Carrier Gas Flow Rate

Objective: To improve resolution by operating the column at its optimal efficiency.

Methodology:

  • Determine Current Linear Velocity: Your GC software can display the calculated average linear velocity for your current method.

  • Systematic Adjustment: Adjust the flow rate in small increments (e.g., from 1.0 mL/min to 1.2 mL/min, then 1.4 mL/min for a standard 0.25 mm ID column) or linear velocity (e.g., from 20 cm/s to 25 cm/s, then 30 cm/s).

  • Inject Standard: After each change, inject your standard.

  • Evaluate Resolution: Observe the effect on peak width and resolution. While higher flow rates decrease analysis time, they can also decrease resolution if you move too far past the optimum.[8] Find the flow rate that provides the best balance of peak sharpness and separation for your specific compounds.

Question 3: I'm still facing co-elution after optimizing the temperature program and flow rate. Is it time to change the GC column?

Answer: Yes. If optimizing temperature and flow are insufficient, the co-elution is likely due to a lack of stationary phase selectivity . Selectivity (α) is the ability of the stationary phase to differentiate between two analytes based on their chemical properties. It is the most powerful factor in the resolution equation.[9]

The fundamental principle of chromatography is "like dissolves like." If your two co-eluting compounds have very similar boiling points and polarities, a standard non-polar column (like a 5% phenyl-dimethylpolysiloxane, e.g., DB-5ms or HP-5ms) may not be able to distinguish between them, as it primarily separates based on boiling point and van der Waals interactions.[3][10]

To resolve these compounds, you must choose a stationary phase that can exploit more subtle chemical differences between them through alternative interaction mechanisms like dipole-dipole or hydrogen bonding.[9]

Selecting a Column with Alternative Selectivity
Stationary Phase TypeCommon Name(s)PolarityPrimary Interaction MechanismBest For Resolving...
5% Phenyl Polysiloxane DB-5, HP-5ms, Rxi-5msNon-PolarDispersive (van der Waals forces)General purpose, separation primarily by boiling point. Often fails for isomers.[3][10]
Mid-Polarity Phases DB-17, Rtx-50IntermediateDipole-dipole, π-π interactionsCompounds with differing polarities or aromatic character. A good second choice when a -5ms fails.
WAX (Polyethylene Glycol) DB-WAX, StabilwaxPolarHydrogen bonding, dipole-dipolePolar compounds like alcohols, acids, and esters. Can provide unique selectivity for sulfur compounds.
Highly Polar Phases Rtx-225, SP-2380Highly PolarStrong dipole-dipole, induced dipolesGeometric isomers (cis/trans), compounds with strong dipoles.

Recommendation: For isomeric sulfides, moving from a non-polar DB-5ms to a polar WAX-type column (e.g., DB-WAX) is an excellent strategy. The polyethylene glycol phase offers hydrogen bonding and strong dipole-dipole interactions, which can differentiate between subtle structural differences in the sulfide isomers that are invisible to a non-polar phase.

Section 3: Advanced Strategies & Further FAQs

Question: What if changing the column isn't an option or still doesn't provide baseline resolution?

Answer: In very difficult cases, you can consider advanced analytical techniques. Comprehensive two-dimensional gas chromatography (GCxGC) provides an enormous increase in peak capacity and resolving power by coupling two columns of different selectivity. This is a powerful tool for analyzing extremely complex mixtures where co-elution is common.

Question: Can the mass spectrometer itself help resolve co-elution?

Answer: Yes, to a degree. As mentioned in Section 1, deconvolution software can mathematically separate overlapping peaks if their mass spectra are sufficiently different.[1] This is often called "resolving by mass." However, this is a computational separation, not a physical one. For accurate quantification, especially of isomers which may have identical mass spectra, achieving chromatographic separation (Rs ≥ 1.5) is always the preferred and most robust solution.

References

  • Phenomenex. (2025). Temperature Programming for Better GC Results. [Link]

  • Scribd. (n.d.). Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature. [Link]

  • Restek. (n.d.). Developing Fast GC Methods – Avoiding Changes in Elution Order or Separation Efficiency. [Link]

  • LCGC International. (2017). The Secrets of Successful Temperature Programming. [Link]

  • Zhang, X., et al. (2020). The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System. Applied Bionics and Biomechanics. [Link]

  • Chromatography Online. (2020). Go With the Flow: Thinking About Carrier Gas Flow in GC. [Link]

  • Ankara University. (n.d.). Gas chromatography, experimental studies on the flow rate effects of carrier gas and application of. [Link]

  • LCGC International. (2024). Low Phase Ratio Stationary Phase Column Technology for the Characterization of Highly Volatile and Reactive Compounds by Gas-Liquid Chromatography. [Link]

  • Element Lab Solutions. (n.d.). GC Temperature Program Development. [Link]

  • Reddit. (2023). Effect of flow rate and temperature on peak resolution in gas chromatography. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]

  • Phenomenex. (2025). Types of stationary phases in gas chromatography. [Link]

  • Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • ResearchGate. (n.d.). Chromatographic Co-elution. [Link]

  • Restek. (2021). Guide to GC Column Selection and Optimizing Separations. [Link]

Sources

Troubleshooting

Optimizing reaction conditions for sulfide, isobutyl isopropyl derivatives

Technical Support Center: Optimization of Isobutyl Isopropyl Sulfide Synthesis Introduction Welcome to the Technical Support Center for the synthesis and optimization of branched aliphatic thioethers, specifically focusi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimization of Isobutyl Isopropyl Sulfide Synthesis

Introduction Welcome to the Technical Support Center for the synthesis and optimization of branched aliphatic thioethers, specifically focusing on isobutyl isopropyl sulfide (CAS: 10359-65-6). This guide is designed for researchers, scientists, and drug development professionals who require high-purity sulfide intermediates. Here, we address the mechanistic causality behind common synthetic failures, provide self-validating protocols, and offer a comprehensive troubleshooting FAQ.

Section 1: Mechanistic Strategy and Protocol Design

When synthesizing mixed branched aliphatic sulfides like isobutyl isopropyl sulfide, the choice of nucleophile and electrophile pairing is critical. You have two potential Williamson-type routes:

  • Route A: 2-Propanethiol (nucleophile) + Isobutyl bromide (electrophile).

  • Route B: 2-Methyl-1-propanethiol (nucleophile) + Isopropyl bromide (electrophile).

Causality Insight: Route A is vastly superior. Isobutyl bromide is a primary alkyl halide (though β -branched), which undergoes SN​2 substitution more readily than isopropyl bromide. Isopropyl bromide is a secondary halide that is highly susceptible to E2​ elimination in the presence of basic thiolates. By selecting Route A, you minimize the formation of alkene byproducts (isobutylene or propylene) and maximize the thioether yield [1].

SynthesisRoute A 2-Propanethiol (Nucleophile) C Deprotonation (K2CO3 / DMF) A->C Base B Isobutyl Bromide (Electrophile) D SN2 Substitution (Controlled Temp: 60°C) B->D Alkylating Agent C->D Isopropyl Thiolate E Isobutyl Isopropyl Sulfide (Target Thioether) D->E -KBr

Workflow for the optimized SN2 synthesis of Isobutyl Isopropyl Sulfide.

Validated Step-by-Step Protocol

This protocol is adapted from validated industrial methods for alkyl sulfide preparation, achieving >90% purity prior to distillation [1].

  • Preparation: Purge a 500 mL three-necked round-bottom flask with inert gas (Ar or N2) to prevent oxidative disulfide formation.

  • Reagent Loading: Add 76.16 g (1.00 mol) of 2-propanethiol and 200 mL of anhydrous Dimethylformamide (DMF).

  • Base Addition: Slowly add 1.10 mol of anhydrous Potassium Carbonate ( K2​CO3​ ). Self-Validation Check: Monitor for the cessation of mild exothermicity and gas evolution, indicating complete thiolate formation.

  • Alkylation: Dropwise add 150.72 g (1.10 mol) of isobutyl bromide over 1 hour. Maintain the internal temperature between 50°C and 60°C.

  • Reaction Monitoring: Stir for 4-6 hours. Verify completion via GC-MS (target mass m/z 132.27). Self-Validation Check: The disappearance of the 2-propanethiol peak ensures complete conversion.

  • Workup: Quench with 300 mL of deionized water to dissolve inorganic salts. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Perform fractional distillation to isolate pure isobutyl isopropyl sulfide.

Section 2: Quantitative Data & Optimization Metrics

The following table summarizes the optimization landscape for this reaction, demonstrating how variations in base and solvent impact the final yield and purity profile [1, 2].

Reaction RouteBaseSolventTemp (°C)Conversion (%)Purity (GC, %)Primary Byproduct
2-Propanethiol + Isobutyl-Br K2​CO3​ DMF 60 >98 94.0 Disulfides (<2%)
2-Propanethiol + Isobutyl-Br NaOH (aq)Water/PTC808588.5Alcohols (Hydrolysis)
Isobutylthiol + Isopropyl-Br K2​CO3​ DMF606055.0Propylene ( E2​ )
2-Propanethiol + Isobutyl-Br NaOtBu THF654035.0Isobutylene ( E2​ )

Section 3: Troubleshooting Guides & FAQs

Q1: My final product is heavily contaminated with diisopropyl disulfide. How do I prevent this? Causality: Thiolates are highly nucleophilic but also easily oxidized to disulfides by trace atmospheric oxygen, especially in polar aprotic solvents like DMF [3]. Solution:

  • Ensure strict Schlenk line techniques.

  • Degas all solvents (freeze-pump-thaw or sparge with Argon for 30 minutes prior to use).

  • If oxidation persists, consider adding a mild reducing agent like Rongalite (sodium hydroxymethanesulfinate) to the reaction mixture, which has been shown to promote smooth, strong-base-free sulfide synthesis while suppressing disulfide formation[2].

Q2: I am observing low conversion rates, and unreacted isobutyl bromide remains after 12 hours. What should I adjust? Causality: While K2​CO3​ is mild and prevents elimination, its limited solubility in certain organic solvents can lead to sluggish deprotonation of the thiol. Solution:

  • Increase the reaction temperature slightly (do not exceed 70°C to avoid degrading the solvent or volatilizing the thiol).

  • Add a catalytic amount of Potassium Iodide (KI) to facilitate a Finkelstein reaction. The in situ generated isobutyl iodide is a vastly superior electrophile for the SN​2 attack by the thiolate.

Q3: Can I perform this reaction in water to make it greener? Causality: Yes, but aliphatic halides are poorly soluble in water, leading to biphasic mixtures where the thiolate and alkyl halide rarely interact, promoting competitive hydrolysis of the halide. Solution: Use a Phase Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB). The lipophilic ammonium cation pairs with the aqueous thiolate, shuttling it into the organic phase to react with the isobutyl bromide [1].

TroubleshootingTree Start Issue: Low Yield of Target Sulfide Q1 Are Disulfides Present? (Check via GC-MS) Start->Q1 Sol1 Action: Degas Solvents & Use Argon Atmosphere Q1->Sol1 Yes (>5%) Q2 Are Elimination Byproducts Present? (Alkenes detected) Q1->Q2 No Sol2 Action: Switch to Milder Base (e.g., K2CO3) or Route A Q2->Sol2 Yes Q3 Is Starting Material Unreacted? Q2->Q3 No Sol3 Action: Add KI Catalyst (Finkelstein Activation) Q3->Sol3 Yes

Decision matrix for troubleshooting low yields in aliphatic sulfide synthesis.

Section 4: Advanced Alternative Methodologies

If classical Williamson-type conditions fail due to substrate incompatibilities in more complex drug development pipelines, consider transition-metal-catalyzed C-S bond formation. Recent advancements allow for the coupling of unactivated alkyl halides using copper catalysts under mild conditions, exhibiting high chemical selectivity and functional group compatibility without the need for odorous thiols (e.g., using N-dithiophthalimides or Bunte salts as sulfur surrogates)[2, 3].

References

  • Process for preparation of alkyl sulfone compounds (Includes synthesis of isopropyl isobutyl sulfide). World Intellectual Property Organization, Patent WO2010143578A1.
  • Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal. Available at: [Link]

Optimization

Purification methods for removing impurities from sulfide, isobutyl isopropyl

Technical Support Center: Purification of Isobutyl Isopropyl Sulfide Welcome to the Technical Support Center. As a Senior Application Scientist in chemical purification and drug development, I frequently encounter challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of Isobutyl Isopropyl Sulfide

Welcome to the Technical Support Center. As a Senior Application Scientist in chemical purification and drug development, I frequently encounter challenges related to the isolation of asymmetric thioethers. Isobutyl isopropyl sulfide (CAS: 10359-65-6) presents unique purification hurdles due to its susceptibility to oxidation, the pungent nature of its unreacted precursors, and the subtle physicochemical differences between it and symmetrical sulfide byproducts.

This guide abandons generic advice in favor of field-proven, mechanistic troubleshooting. Every protocol provided here is designed as a self-validating system , ensuring that your purified material meets the rigorous standards required for downstream analytical and pharmaceutical applications.

Part 1: Physicochemical Profiling

Before designing a purification workflow, we must analyze the target molecule's physical properties. These parameters dictate our choice of solvents, thermal limits, and stationary phases.

Table 1: Physicochemical Properties of Isobutyl Isopropyl Sulfide

Property Value Relevance to Purification Strategy
Chemical Formula C₇H₁₆S Highly aliphatic nature dictates the use of non-polar solvents (e.g., hexane) for extraction and chromatography.
Molecular Weight 132.27 g/mol Essential for calculating mass balance and predicting boiling point relative to impurities [1].
CAS Number 10359-65-6 Unique identifier used for spectral cross-referencing and regulatory documentation.
Estimated Boiling Point ~135–145 °C High enough to allow separation from low-boiling solvents, but requires careful thermal management to prevent degradation [2].

| Polarity / Reactivity | Low / Nucleophilic | The sulfur lone pairs are highly nucleophilic, making the compound prone to atmospheric oxidation. |

Part 2: Causality of Impurity Formation

To purify a compound effectively, you must understand why the impurities are there. The diagram below maps the origins of common contaminants in crude isobutyl isopropyl sulfide and the logical remediation strategies used to target them.

CausalityMap Synthesis Crude Synthesis Mixture (Isobutyl Isopropyl Sulfide) Imp1 Unreacted Precursors (Thiols / Mercaptans) Synthesis->Imp1 Incomplete Conversion Imp2 Oxidation Byproducts (Sulfoxides / Sulfones) Synthesis->Imp2 Atmospheric Exposure Imp3 Structural Analogs (Symmetrical Sulfides) Synthesis->Imp3 Side Reactions Rem1 Alkaline Extraction (Deprotonation) Imp1->Rem1 Target pKa ~10.5 Rem2 CuCl2-Silica Filtration (Polarity Trapping) Imp2->Rem2 Target High Polarity Rem3 Ligand-Exchange HPLC (Steric Resolution) Imp3->Rem3 Target Ag+ Affinity

Causality map illustrating the origins of common impurities and their targeted remediation strategies.

Part 3: Troubleshooting FAQs

Q: My GC-MS shows significant thiol contamination (e.g., isobutyl mercaptan). How do I selectively remove it without degrading the sulfide? A: This is a classic issue of incomplete alkylation. Do not attempt to distill thiols out, as their boiling points often overlap with your target or cause azeotropic behavior. Instead, exploit the causality of their acidity. Thiols have a pKa of ~10.5. By washing your crude mixture with 10% aqueous NaOH, you deprotonate the thiol into a highly water-soluble sodium thiolate. Because your target dialkyl sulfide lacks an acidic proton, it remains safely in the organic phase.

Q: The sulfide has yellowed over time. How do I reverse or remove this degradation? A: Yellowing typically indicates that the electron-rich sulfur atom has been oxidized by atmospheric oxygen to form polar sulfoxides or polysulfides [3]. To remove these, pass the mixture through a short-path silica plug. For severe oxidation, use silica gel impregnated with cuprous chloride (CuCl₂). The copper ions selectively coordinate with the oxidized sulfur species, trapping them on the column while the non-polar sulfide elutes cleanly [4].

Q: I have closely eluting symmetrical sulfides (e.g., diisobutyl sulfide) contaminating my product. Distillation isn't working. What is the alternative? A: When boiling points are nearly identical, you must separate based on molecular geometry rather than thermodynamics. Use Ligand-Exchange HPLC or Argentation Chromatography . Silver ions (Ag⁺) coordinate reversibly with the sulfur lone pairs. The binding affinity is highly sensitive to the steric bulk of the surrounding alkyl groups. The subtle steric difference between an isopropyl group and an isobutyl group will cause the asymmetric sulfide to elute at a distinctly different retention time than its symmetrical counterparts [5].

Part 4: Validated Experimental Protocols

The following workflow integrates the troubleshooting principles above into a cohesive, self-validating purification pipeline.

PurificationWorkflow Start Crude Isobutyl Isopropyl Sulfide Step1 Step 1: 10% NaOH Wash (Removes Thiols) Start->Step1 Liquid-Liquid Extraction Step2 Step 2: Fractional Distillation (Removes Heavy Organics) Step1->Step2 Organic Phase Step3 Step 3: Argentation Chromatography (Separates Symmetrical Sulfides) Step2->Step3 Target Distillate (135-145°C) Pure Pure Isobutyl Isopropyl Sulfide (>99.5% GC-FID) Step3->Pure Hexane Elution

End-to-end self-validating purification workflow for isolating high-purity isobutyl isopropyl sulfide.

Protocol 1: Alkaline Extraction (Thiol Remediation)
  • Dilution: Dissolve the crude sulfide mixture in an equal volume of a non-polar solvent (e.g., hexane) to reduce viscosity and improve phase separation.

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of 10% aqueous NaOH.

  • Agitation: Vigorously shake the funnel, venting frequently to release any pressure. Allow the layers to separate completely.

  • Separation: Drain and discard the lower aqueous layer (which now contains the water-soluble sodium thiolates).

  • Washing: Wash the remaining organic layer with saturated brine, then dry over anhydrous Na₂SO₄.

  • Self-Validation Check: Take a 10 µL aliquot of the organic phase and add it to a solution of Ellman’s reagent (DTNB). The absence of a yellow color confirms the complete eradication of free thiols.

Protocol 2: Inert Fractional Distillation (Bulk Purification)
  • Setup: Transfer the dried organic phase to a round-bottom flask equipped with a Vigreux fractionating column and a short-path distillation head.

  • Atmosphere Control: Purge the system with inert gas (N₂ or Argon) to prevent thermal oxidation of the sulfide during heating.

  • Distillation: Heat the mixture gradually. Discard the early fractions (containing residual hexane). Collect the main fraction boiling at approximately 135–145 °C.

  • Self-Validation Check: Monitor the refractive index of the distillate fractions as they elute. A stabilized, constant refractive index across consecutive vials confirms the isolation of a single, uniform chemical species [2].

Protocol 3: Argentation Chromatography (Symmetrical Sulfide Removal)
  • Stationary Phase Preparation: Prepare 10% w/w AgNO₃-impregnated silica gel. Dissolve AgNO₃ in acetonitrile, slurry with standard silica gel, and evaporate the solvent under reduced pressure in the dark (to prevent silver reduction).

  • Column Packing: Pack a glass chromatography column with the argentation silica using pure hexane as the mobile phase.

  • Loading & Elution: Load the distilled sulfide mixture onto the column. Elute with a shallow gradient of hexane to 2% ethyl acetate in hexane. The varying steric hindrance of the isobutyl and isopropyl groups will dictate the elution order [6].

  • Self-Validation Check: Spot the eluate fractions on a standard silica TLC plate and develop the plate in a chamber containing iodine crystals. Sulfides will appear as distinct brown spots. A single, non-trailing spot confirms the absolute purity of the fraction [7].

References

  • National Center for Biotechnology Information. "Sulfide, isobutyl isopropyl | C7H16S | CID 292853." PubChem.[Link]

  • Cines, M. R., & Roach, J. T. "Process for removing alkyl sulfides from hydrocarbon fluids with adsorbent impregnated with cuprous chloride.
  • Organic Syntheses. "Disulfide, diphenyl - Organic Syntheses Procedure." Organic Syntheses.[Link]

  • American Chemical Society. "Ligand-exchange high-performance liquid chromatography of aliphatic sulfides." ACS Publications. [Link]

  • Kato, T., & Sugimoto, S. "Separation of Dialkyl Sulfides by Thin-layer Chromatography." Central Customs Laboratory, Ministry of Finance, Japan.[Link]

  • ResearchGate. "Comprehensive characterization of sulfur compounds in the diesel fraction using methylation/demethylation derived separation and GC × GC–MS/FID analysis." ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Prevention of Oxidative Degradation of Isobutyl Isopropyl Sulfide

Welcome to the technical support center for the handling and storage of isobutyl isopropyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical inf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the handling and storage of isobutyl isopropyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols to prevent the oxidative degradation of this and similar aliphatic thioethers. Our goal is to ensure the integrity and purity of your materials throughout their storage and use in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is oxidative degradation and why is it a concern for isobutyl isopropyl sulfide?

A: Oxidative degradation is a chemical process where a substance reacts with oxygen. For thioethers like isobutyl isopropyl sulfide, the sulfur atom is susceptible to oxidation, which can alter the molecule's chemical properties and purity.[1][2] The primary oxidation product is the corresponding sulfoxide, isobutyl isopropyl sulfoxide. Further oxidation can lead to the formation of a sulfone.[2][3] This degradation is a significant concern as it can impact the performance of the material in subsequent reactions or applications, leading to inconsistent experimental results and the presence of unwanted impurities.

Q2: What are the primary factors that accelerate the oxidative degradation of isobutyl isopropyl sulfide?

A: The main factors that accelerate oxidation are:

  • Exposure to Oxygen: Direct contact with air is the most significant factor.[1]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[4]

  • Exposure to Light: UV light can provide the energy to initiate and propagate oxidation reactions.[5]

  • Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.[6]

Q3: What are the recommended general storage conditions for isobutyl isopropyl sulfide?

A: To minimize degradation, isobutyl isopropyl sulfide should be stored in a cool, dark, and dry place.[4][7] The container should be tightly sealed to limit exposure to atmospheric oxygen.[7] For long-term storage or for high-purity applications, storage under an inert atmosphere is highly recommended.[8]

Q4: What is an "inert atmosphere," and why is it effective?

A: An inert atmosphere is an environment of a non-reactive gas, typically nitrogen or argon.[8] By replacing the oxygen-containing air in the storage container with an inert gas, the primary reactant for oxidation is removed, thus effectively preventing degradation.[8]

Q5: Can I use antioxidants to prevent the degradation of isobutyl isopropyl sulfide?

A: Yes, antioxidants can be very effective. For thioethers, a combination of a primary antioxidant (a radical scavenger) like butylated hydroxytoluene (BHT) and a secondary antioxidant (a hydroperoxide decomposer) is often beneficial.[9][10] Thioether-based antioxidants can also be used, which act as hydroperoxide decomposers.[9]

Troubleshooting Guide: Identifying and Addressing Degradation

This section addresses specific issues you might encounter and provides actionable solutions.

Issue 1: I suspect my sample of isobutyl isopropyl sulfide has degraded. How can I confirm this?

Root Cause Analysis: Degradation is most likely due to oxidation, resulting in the formation of isobutyl isopropyl sulfoxide.

Troubleshooting Steps:

  • Visual Inspection: While not definitive, check for any changes in the appearance of the liquid, such as discoloration.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful technique to detect the presence of the sulfoxide. In a ¹H NMR spectrum, the protons on the carbons adjacent to the sulfur atom in the sulfoxide will be shifted downfield compared to the sulfide due to the electron-withdrawing effect of the S=O bond.[11] For dialkyl sulfoxides, this shift can be in the range of 0.3-0.5 ppm.[11]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of a sulfoxide will show a characteristic strong absorption band for the S=O stretch, typically in the range of 1030-1070 cm⁻¹.

  • Chromatographic Analysis:

    • High-Performance Liquid Chromatography (HPLC) with UV detection: The sulfoxide is more polar than the sulfide and will therefore have a shorter retention time on a reverse-phase column (e.g., C18).[12] A new peak appearing at an earlier retention time is indicative of degradation. While simple alkyl sulfides do not have a strong UV chromophore, derivatization techniques can be employed for more sensitive detection.[13]

    • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to separate the sulfide from its oxidation products and identify them based on their mass spectra.

Diagram of the Oxidation Pathway

OxidationPathway Sulfide Isobutyl Isopropyl Sulfide (R-S-R') Sulfoxide Isobutyl Isopropyl Sulfoxide (R-SO-R') Sulfide->Sulfoxide Oxidation [O] Sulfone Isobutyl Isopropyl Sulfone (R-SO2-R') Sulfoxide->Sulfone Further Oxidation [O]

Caption: Oxidative degradation pathway of isobutyl isopropyl sulfide.

Issue 2: My isobutyl isopropyl sulfide shows signs of degradation even though it was stored in a sealed container.

Root Cause Analysis: Standard screw-cap bottles are not always sufficient to prevent the slow ingress of air over long periods. Temperature fluctuations can also cause pressure changes that "breathe" air into the container.

Troubleshooting Steps:

  • Evaluate Storage Container: For long-term storage, use a more robust sealing method. Amber glass bottles with PTFE-lined caps are a good start. For higher purity requirements, consider using a vessel that can be actively purged and maintained under a positive pressure of an inert gas, such as a Schlenk flask.

  • Implement Inert Atmosphere Storage: If not already in use, transfer the material to a new, dry container and blanket with nitrogen or argon. See the protocols section for detailed instructions.

  • Consider an Antioxidant: For material that will be stored for extended periods or accessed frequently, adding a small amount of an antioxidant like BHT can provide an extra layer of protection.

Experimental Protocols

Here are detailed, step-by-step methodologies for the proper storage and handling of isobutyl isopropyl sulfide.

Protocol 1: Long-Term Storage Under an Inert Atmosphere Using a Schlenk Line

Objective: To store isobutyl isopropyl sulfide in an oxygen-free environment to prevent oxidative degradation over an extended period.

Materials:

  • Schlenk line with a dual vacuum/inert gas manifold[11]

  • Dry nitrogen or argon gas source

  • Vacuum pump

  • Schlenk flask (sized appropriately for the volume of sulfide) with a greased glass stopcock or a PTFE valve

  • Glass funnel

  • Septa

  • Syringes and needles

Procedure:

  • Prepare the Schlenk Line:

    • Ensure the Schlenk line is clean and dry.

    • Start the vacuum pump and evacuate the manifold.

    • Place a cold trap (e.g., with liquid nitrogen) between the manifold and the pump to protect the pump from volatile vapors.[11]

    • Once a good vacuum is achieved, switch the manifold to the inert gas supply, allowing the gas to flow through a bubbler to indicate positive pressure.

  • Prepare the Schlenk Flask:

    • Attach the empty, clean, and dry Schlenk flask to the Schlenk line via flexible tubing.

    • Carefully evacuate the flask by opening the stopcock to the vacuum manifold. If you have a solid in the flask, open the tap slowly to prevent the powder from flying up into the line.[13]

    • After a few minutes under vacuum, close the stopcock to the vacuum and slowly introduce the inert gas.[13]

    • Repeat this "vacuum-refill" cycle at least three times to ensure all oxygen has been removed.[13]

  • Transfer the Sulfide:

    • Under a positive flow of inert gas, briefly remove the stopper from the Schlenk flask and insert a funnel.

    • Carefully pour the isobutyl isopropyl sulfide into the flask.

    • Remove the funnel and replace the stopper.

    • Perform another three vacuum-refill cycles to remove any air introduced during the transfer.

  • Final Storage:

    • After the final refill with inert gas, close the stopcock on the Schlenk flask.

    • The flask can now be disconnected from the Schlenk line and stored in a cool, dark place. Ensure the stopcock is securely closed.

    • For added security, you can wrap the joint with Parafilm.

Workflow for Inert Atmosphere Storage

InertStorage start Start prep_line Prepare Schlenk Line (Vacuum & Purge) start->prep_line prep_flask Prepare Schlenk Flask (3x Vacuum-Refill Cycles) prep_line->prep_flask transfer Transfer Sulfide to Flask (Under Positive Inert Gas Flow) prep_flask->transfer purge_again Purge Flask Again (3x Vacuum-Refill Cycles) transfer->purge_again seal Seal Flask Under Positive Inert Pressure purge_again->seal store Store in Cool, Dark Place seal->store end End store->end

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Sulfide, Isobutyl Isopropyl Coordination Chemistry

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the intricate field of sulfide coordination chemistry, with a specific focus on managing sterically deman...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the intricate field of sulfide coordination chemistry, with a specific focus on managing sterically demanding isobutyl and isopropyl ligands. This guide is designed to provide practical, in-depth solutions to common experimental challenges, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the expertise to troubleshoot effectively and innovate within your research.

Introduction: The Challenge of Steric Hindrance

Steric hindrance is a fundamental concept in chemistry where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction.[1][2][3][4] In coordination chemistry, bulky ligands like those containing isobutyl and isopropyl groups can create significant spatial barriers around a metal center.[1] This "molecular crowding" profoundly influences reaction kinetics, coordination geometry, and the stability of the resulting complex.[1][2][5] While often a hurdle, controlled steric hindrance can also be a powerful tool, enabling the stabilization of reactive metal centers, promoting specific reaction pathways, and influencing the catalytic activity of the complex.[1][2][6]

This guide will address specific issues encountered when working with sterically hindered sulfide ligands, particularly those incorporating isobutyl and isopropyl functionalities.

Troubleshooting Guide: Synthesis and Handling

This section provides solutions to common problems encountered during the synthesis, purification, and characterization of sterically hindered sulfide-ligated metal complexes.

Q1: My reaction to form the desired metal-sulfide complex with a bulky isobutyl/isopropyl-containing ligand is showing low to no yield. What are the likely causes and how can I improve it?

A1: Low or no yield in these systems often points to a combination of kinetic and thermodynamic challenges imposed by steric bulk. Here’s a systematic approach to troubleshooting:

  • Underlying Cause: The primary issue is often the high activation energy required for the bulky ligand to approach and coordinate to the metal center, a direct consequence of steric hindrance.[1][2] This slows down the reaction rate significantly.[1] Additionally, the bulky groups can lead to thermodynamically less stable complexes compared to those with smaller ligands.[5]

  • Troubleshooting Steps & Explanations:

    Potential Cause Recommended Solution Scientific Rationale
    Insufficient Reaction Energy Gradually increase the reaction temperature. Consider using a higher-boiling point solvent if reactant and product stability permit.Increasing thermal energy helps overcome the activation energy barrier imposed by steric repulsion between the bulky ligands and the metal center's existing ligands.
    Slow Reaction Kinetics Significantly extend the reaction time (e.g., from hours to days). Monitor the reaction progress using an appropriate technique like TLC, NMR, or GC-MS.Sterically hindered reactions are often kinetically slow.[1] Allowing more time for the reaction to reach equilibrium can improve the yield.
    Poor Ligand Solubility Select a solvent that effectively dissolves both the metal precursor and the sterically hindered sulfide ligand. For non-polar bulky ligands, consider solvents like toluene or THF over more polar options like methanol.Effective dissolution ensures that the reactants are available in the solution phase to interact, which is crucial for a successful reaction.[7]
    Inappropriate Metal Precursor Use a metal precursor with labile (easily displaceable) ligands, such as triflates (OTf⁻) or acetylacetonates (acac⁻), instead of strongly coordinating ligands like halides.Labile ligands are more easily substituted by the incoming bulky sulfide ligand, lowering the overall activation energy of the reaction.
    Reversible Reaction Equilibrium If the product is insoluble, its precipitation can drive the reaction forward (Le Chatelier's Principle). If the product is soluble, consider removing a volatile byproduct (e.g., a small molecule released during ligand exchange) under reduced pressure.Shifting the reaction equilibrium towards the product side can significantly enhance the overall yield, especially for thermodynamically challenging reactions.
  • Experimental Protocol: Optimizing Reaction Conditions for a Sterically Hindered Complex

    • Initial Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the sterically hindered sulfide ligand (1.05 eq.) in anhydrous toluene.

    • Reagent Addition: In a separate Schlenk flask, dissolve the metal precursor with labile ligands (e.g., M(OTf)₂, 1.0 eq.) in anhydrous toluene.

    • Reaction: Slowly add the metal solution to the ligand solution at room temperature with vigorous stirring.

    • Heating and Monitoring: Gradually heat the reaction mixture to 80-110 °C. Monitor the reaction progress every 12 hours by taking a small aliquot (under inert conditions) and analyzing it by ¹H NMR or TLC.

    • Workup: Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature. If a precipitate has formed, isolate it by filtration. If the product is soluble, remove the solvent under vacuum.

    Diagram: Troubleshooting Low Yield

    low_yield_troubleshooting start Low/No Yield cause1 High Activation Energy (Steric Hindrance) start->cause1 cause2 Slow Kinetics start->cause2 cause3 Poor Solubility start->cause3 cause4 Unfavorable Equilibrium start->cause4 solution1 Increase Temperature cause1->solution1 solution4 Use Labile Precursor cause1->solution4 solution2 Extend Reaction Time cause2->solution2 solution3 Optimize Solvent cause3->solution3 solution5 Shift Equilibrium (e.g., remove byproduct) cause4->solution5

Q2: I'm struggling to obtain single crystals of my bulky metal-sulfide complex for X-ray diffraction. The product either oils out or precipitates as an amorphous powder. What crystallization strategies are effective for these types of molecules?

A2: Crystallizing sterically hindered complexes is notoriously difficult due to their often-awkward packing in the solid state and potentially weak intermolecular interactions. Rapid precipitation is a common issue. [8][9]The key is to slow down the crystallization process dramatically. [8]

  • Underlying Cause: The bulky isobutyl and isopropyl groups disrupt efficient crystal lattice formation. The molecules may have limited points of contact for favorable intermolecular interactions, leading to disordered solids or oils. Rapid changes in solvent environment or temperature can cause the compound to crash out of solution before it has time to form an ordered crystalline lattice. [9]

  • Troubleshooting Crystallization:

    Problem Recommended Technique Detailed Explanation & Protocol
    Oiling Out Solvent/Antisolvent Vapor Diffusion This is often the most successful method. Dissolve your complex in a small amount of a "good" solvent (e.g., dichloromethane or THF). Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar containing a larger volume of a "poor" solvent (the antisolvent, e.g., pentane or diethyl ether) in which the complex is insoluble. The slow diffusion of the antisolvent vapor into the good solvent gradually and gently reduces the solubility of your complex, promoting slow crystal growth. [8]Protocol: Start with a dilute solution of your complex in the inner vial and consider performing the diffusion at a lower temperature (e.g., in a refrigerator) to further slow the process. [8]
    Amorphous Precipitate Slow Evaporation from a Mixed Solvent System If a single solvent leads to precipitation, try a binary or even ternary solvent system. Dissolve your compound in a minimal amount of a good solvent, then add a more volatile, slightly poorer solvent until the solution is nearly saturated. Cover the container with a perforated lid (e.g., parafilm with a few pinholes) and allow the solvent to evaporate over several days to weeks. The gradual change in solvent composition as the more volatile component evaporates can lead to well-formed crystals.
    General Difficulty Systematic Solvent Screening Systematically test the solubility of your complex in a wide range of solvents of varying polarity. [7]Once you have a solubility profile, you can make more informed choices for vapor diffusion pairs or slow evaporation systems. Look for solvents where the complex is sparingly soluble at room temperature but more soluble upon heating for potential cooling crystallization.
    Impurity-Induced Precipitation Thorough Purification Before Crystallization Ensure your complex is as pure as possible before attempting crystallization. Even small amounts of impurities can act as nucleation sites, leading to rapid precipitation of amorphous material. [10]Consider techniques like column chromatography (if the complex is stable) or repeated washing/trituration. [11]

    Diagram: Crystallization Strategy Selection

    crystallization_strategy start Crystallization Fails problem1 Oils Out start->problem1 problem2 Amorphous Precipitate start->problem2 solution1 Vapor Diffusion (Slows process) problem1->solution1 pre_step Ensure High Purity problem1->pre_step solution2 Slow Evaporation (Mixed Solvents) problem2->solution2 problem2->pre_step solution3 Cooling from Saturated Solution pre_step->solution1 pre_step->solution2 pre_step->solution3

    Caption: Decision tree for selecting an appropriate crystallization method.

Frequently Asked Questions (FAQs)

Q3: How do I confirm that the sulfide ligand is coordinated to the metal center, and not just present as an unreacted starting material?

A3: Spectroscopic techniques are key here. In ¹³C NMR spectroscopy, the carbon atoms of the isobutyl or isopropyl groups directly attached to the sulfur will often show a shift in their resonance upon coordination to the metal. More definitively, if your ligand has a C=S bond (e.g., a thiourea or thioketone), the ¹³C NMR signal for this carbon will typically shift upon S-coordination. [6]For ligands with N-H protons near the coordination site, ¹H NMR can show a downfield shift of the N-H signal upon complexation, sometimes due to intramolecular hydrogen bonding with other ligands like halides. [6] Q4: Can steric hindrance from isobutyl and isopropyl groups affect the coordination number and geometry of the metal center?

A4: Absolutely. The significant steric bulk of these groups can prevent the coordination of the expected number of ligands, leading to complexes with lower coordination numbers than would be observed with less bulky analogues. [12][13]For example, a metal that typically forms a six-coordinate octahedral complex might only form a four-coordinate tetrahedral or square planar complex with very bulky ligands to minimize steric strain. [6]This can be a deliberate strategy to create coordinatively unsaturated and potentially more reactive metal centers.

Q5: Are there any specific safety precautions I should take when working with sterically hindered sulfide ligands and their complexes?

A5: Beyond standard laboratory safety protocols, be aware that many sulfide and thiol-containing ligands are malodorous and should be handled in a well-ventilated fume hood. Some metal precursors, especially those of heavy metals, are toxic. Always consult the Safety Data Sheet (SDS) for all reactants. If your synthesis involves reactive intermediates or if the final complex is air-sensitive, all manipulations should be carried out under an inert atmosphere using Schlenk line or glovebox techniques to prevent oxidation or decomposition. [14]

References

  • Steric Hindrance - Inorganic Chemistry II. (2025, August 15). Fiveable. [Link]

  • Hancock, R. D., & Thöm, V. J. (1982). Structural and thermodynamic study of the effect of sterically hindering alkyl groups on complex stability. Journal of the Chemical Society, Dalton Transactions, (11), 2323. [Link]

  • Al-Garawi, Z. S., Al-Salim, N. I., & Al-Jibori, S. A. (2021). Syntheses and structural characterization of divalent metal complexes (Co, Ni, Pd and Zn) of sterically hindered thiourea ligand and a theoretical insight of their interaction with SARS-CoV-2 enzyme. PLoS ONE, 16(7), e0254972. [Link]

  • Burd, R. L., & Tolman, W. B. (2002). Sterically hindered carboxylate ligands support water-bridged dimetallic centers that model features of metallohydrolase active sites. Inorganic Chemistry, 41(5), 1039–1041. [Link]

  • Wang, X., Li, Y., & Guo, Z. (2023). Synthesis, characterization, and biological activity of sterically hindered fluorine-containing platinum(II) complexes. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1195-1202. [Link]

  • Li, L., Wang, Y., & Wang, X. (2022). Steric Effects of Alcohols on the [Mn4O4] Cubane-Type Structures. Molecules, 27(15), 4983. [Link]

  • ResearchGate. (2019, February 15). I would like to know about how can crystallization of metal complexes take place? ResearchGate. [Link]

  • Deluigi, M., Klipp, A., & Schertler, G. F. (2021). Complexes of the neurotensin receptor 1 with small-molecule ligands reveal structural determinants of full, partial, and inverse agonism. Science Advances, 7(15), eabe8933. [Link]

  • National Science Foundation. (n.d.). Structural and Redox Interconversions of Sulfur Ligands of Transition Metal Complexes. [Link]

  • Wikipedia. (2023, November 26). Steric effects. In Wikipedia. [Link]

  • Nishino, T., Kiguchi, M., & Fujii, S. (2020). Steric and Conformational Effects in Molecular Junctions. Journal of the American Chemical Society, 142(31), 13278–13291. [Link]

  • Request PDF. (n.d.). Steric Hindrance‐Induced Amorphous Lithium Sulfide Deposition Accelerates Sulfur Redox Kinetics in Lithium–Sulfur Batteries. ResearchGate. [Link]

  • Request PDF. (n.d.). Synthesis and Characterization of Sterically Encumbered beta-Ketoiminate Complexes of Iron(II) and Zinc(II). ResearchGate. [Link]

  • Clegg, W., et al. (2009). Steric effects on the structures, reactivity and coordination chemistry of tris(2-pyridyl)aluminates. Dalton Transactions, (29), 5645-5652. [Link]

  • Obata, M., et al. (2024). Restriction of reaction sites on metal-sulfide cores induced by steric repulsion of bis-N-heterocyclic carbene ligands in trinuclear complexes bearing triply bridging sulfide ligands. RSC Advances, 14(38), 27367-27375. [Link]

  • Holland, P. L., et al. (2012). Synthesis and Characterization of Sterically Encumbered β-Ketoiminate Complexes of Iron(II) and Zinc(II). Dalton Transactions, 41(3), 853-863. [Link]

  • Sanna, D., et al. (2016). Effect of secondary interactions, steric hindrance and electric charge on the interaction of VIVO species with proteins. New Journal of Chemistry, 40(10), 8568-8579. [Link]

  • Request PDF. (n.d.). Synthesis, characterization, and binding affinity of hydrosulfide complexes of synthetic iron(II) porphyrinates. ResearchGate. [Link]

  • Forum, S. M., et al. (2017). Influence of Steric Hindrance on the Core Geometry and Sulfoxidation Chemistry of Carboxylate-Rich Diiron(II) Complexes. Inorganic Chemistry, 56(18), 11050-11058. [Link]

  • Kühling, M., et al. (2016). Stabilization of molecular lanthanide polysulfides by bulky scorpionate ligands. Dalton Transactions, 45(21), 8694-8697. [Link]

  • Gunanathan, C., et al. (2019). Bulky PNP Ligands Blocking Metal‐Ligand Cooperation Allow for Isolation of Ru(0), and Lead to Catalytically Active Ru Complexes in Acceptorless Alcohol Dehydrogenation. Organometallics, 38(22), 4348-4357. [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Forum, S. M., et al. (2007). Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. Inorganic Chemistry, 46(24), 10317-10327. [Link]

  • McGraw Hill's AccessScience. (n.d.). Steric effect (chemistry). [Link]

  • Coe, B. J., et al. (1995). Steric effects in ligand substitution reactions: kinetics of the reaction between aquo(diethylenetriamine)palladium(II) and alkyl sulfides. Inorganic Chemistry, 34(3), 593-599. [Link]

  • Chemistry LibreTexts. (2022, February 28). Steric Hindrance. [Link]

  • Rauchfuss, T. B. (2004). Research on Soluble Metal Sulfides: From Polysulfido Complexes to Functional Models for the Hydrogenases. Inorganic Chemistry, 43(1), 14-26. [Link]

  • Request PDF. (n.d.). Studies on coordination chemistry of a nitrogen–sulfur donor ligand with lighter and heavier metal ions and biological activities of its complexes. ResearchGate. [Link]

  • Diéguez, M., et al. (2007). Chiral Sulfur Ligands for Asymmetric Catalysis. Chemical Reviews, 107(11), 4977-5029. [Link]

  • Iluc, V. M. (2022). Trapping of a Late-Metal Terminal Sulfido Intermediate with Phenyl Isothiocyanate. Organometallics, 41(22), 3329-3333. [Link]

  • Kurup, M. P., et al. (2019). Synthesis and structure of a new bulky bis(alkoxide) ligand on a terphenyl platform. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1832-1835. [Link]

  • Levason, W., & Reid, G. (2020). Coordination Complexes and Applications of Transition Metal Sulfide and Selenide Halides. Coordination Chemistry Reviews, 403, 213091. [Link]

  • Percec, V., et al. (2009). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Journal of Organic Chemistry, 74(17), 6525-6535. [Link]

  • Reddit. (2025, June 9). Guides for crystallization, particularly of inorganic complexes. [Link]

  • Jones, C., & Stasch, A. (2013). Low-Coordinate Magnesium Sulfide and Selenide Complexes. Inorganic Chemistry, 52(17), 9789-9795. [Link]

  • Royal Society of Chemistry. (2009, May 19). Coordination chemistry of macrocyclic ligands. [Link]

  • ResearchGate. (2024, October 14). (PDF) Synthesis and Characterization of Extremely Bulky Aminopyridinate Ligands and a Series of Their Groups 1 and 2 Metal Complexes. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • Achieve Chem. (2024, September 5). What Problems Might Occur If Crystallization Occurs Too Rapidly?[Link]

  • Jones, C., & Stasch, A. (2021). Synthesis and Characterization of Super Bulky β-Diketiminato Group 1 Metal Complexes. Inorganics, 9(9), 69. [Link]

  • MDPI. (2025, January 17). Synthesis, Characterization, and Cytotoxicity Research of Sulfur-Containing Metal Complexes. [Link]

  • Altum Technologies. (2023, September 20). Crystallizer Fouling & Scaling Guide. [Link]

  • University of Sydney. (n.d.). Chapter 23 Chemistry of Coordination Compounds. [Link]

  • University of California, Berkeley. (n.d.). Transition Metal Coordination Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Refining Solvent Extraction Processes for Sulfide Compounds with Isobutyl and Isopropyl Alcohol

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the solvent extraction of sulfide compounds using isobutyl and isopropyl alcohol.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the use of isobutyl and isopropyl alcohol for sulfide extraction.

Q1: What are the key differences between isobutyl and isopropyl alcohol as extraction solvents for sulfides?

The primary difference lies in their miscibility with water. Isopropyl alcohol is completely miscible with water, meaning they will mix in all proportions to form a single phase.[1][2] To induce phase separation for a liquid-liquid extraction, a "salting-out" agent, typically an inorganic salt like potassium carbonate or sodium chloride, must be added to the aqueous layer.[1][3] This decreases the solubility of the alcohol in the water, forcing the formation of two distinct layers.[1][4] Isobutyl alcohol, on the other hand, has limited miscibility with water, allowing for direct liquid-liquid extraction without the need for a salting-out agent in many cases.

Q2: When should I choose isopropyl alcohol over isobutyl alcohol?

Isopropyl alcohol, in conjunction with a salting-out agent, can be particularly effective for extracting more polar sulfide compounds that may have some solubility in the aqueous phase. The high ionic strength created by the salt can significantly reduce the solubility of the organic sulfide in the aqueous layer, driving it into the isopropyl alcohol phase and enhancing extraction efficiency.[4]

Q3: What is the "salting-out" effect and how does it work?

The salting-out effect is the reduction of solubility of a non-electrolyte (in this case, the alcohol and the sulfide compound) in an aqueous solution upon the addition of a salt.[4] The dissolved salt ions attract and orient the polar water molecules around them in hydration shells. This reduces the number of "free" water molecules available to dissolve the alcohol and the organic sulfide, leading to phase separation and partitioning of the sulfide into the alcohol-rich phase.[1][4]

Q4: Can I use other alcohols for sulfide extraction?

Yes, other alcohols can be used. However, the choice depends on the specific properties of the sulfide. Shorter-chain alcohols like methanol and ethanol are also miscible with water and would require a salting-out approach. Longer-chain alcohols will have even lower water miscibility than isobutyl alcohol but may have different solvency characteristics for the target sulfide.

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the solvent extraction of sulfides.

Issue 1: Formation of a Stable Emulsion

An emulsion is a common issue where the organic and aqueous layers fail to separate cleanly, often appearing as a cloudy or milky interface.[5][6]

  • Cause: Vigorous shaking or mixing can create fine droplets of one phase dispersed in the other.[5][7] The presence of surfactants or other surface-active impurities can stabilize these emulsions.[5][8]

  • Troubleshooting Steps:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient interfacial contact without high shear forces.[5]

    • Addition of Brine: Add a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase can help to break the emulsion by destabilizing the surfactant-like molecules at the interface.[5][6]

    • Centrifugation: For smaller volumes, centrifuging the mixture can provide the necessary force to break the emulsion and achieve a clean phase separation.[5]

    • Filtration: Passing the emulsified mixture through a bed of glass wool or a phase separation filter paper can sometimes help to coalesce the dispersed droplets.[5]

    • Allow Time: In some cases, simply allowing the mixture to stand undisturbed for an extended period can lead to the gradual separation of the phases.[6]

Issue 2: Low Extraction Yield

Low recovery of the target sulfide compound is a frequent challenge.

  • Cause: Several factors can contribute to poor extraction efficiency, including incomplete phase separation, suboptimal pH, or an inappropriate solvent-to-feed ratio.

  • Troubleshooting Steps:

    • Optimize pH: The solubility of some sulfide compounds can be pH-dependent. If the sulfide has acidic or basic functionalities, its distribution between the aqueous and organic phases will be influenced by the pH of the aqueous layer. Adjust the pH to ensure the sulfide is in its neutral, more organo-soluble form.

    • Increase Solvent-to-Feed Ratio: A single extraction may not be sufficient. Performing multiple extractions with smaller volumes of fresh solvent is generally more effective than a single extraction with a large volume. Consider increasing the overall solvent volume used across multiple stages.[9]

    • Ensure Thorough Mixing: While avoiding vigorous shaking that can cause emulsions, ensure adequate mixing to maximize the surface area contact between the two phases and allow for efficient mass transfer of the sulfide.

    • Check for Degradation: Some sulfide compounds may be unstable under the extraction conditions. Analyze both the aqueous and organic phases to determine if degradation has occurred.

Issue 3: Co-extraction of Impurities

The presence of unwanted compounds in the final extracted product can be problematic.

  • Cause: The chosen solvent may not be perfectly selective for the target sulfide and can co-extract other compounds with similar solubility characteristics.[8]

  • Troubleshooting Steps:

    • Back-Washing: After the initial extraction, "wash" the organic phase with a fresh portion of an appropriate aqueous solution (e.g., a buffer at a specific pH, or deionized water). This can help to remove polar impurities that have been carried over into the organic layer.

    • Solvent Screening: If co-extraction is a persistent issue, consider a different solvent system. A solvent with a different polarity may offer better selectivity for the target sulfide.

    • Pre-extraction of Impurities: If the impurities are well-characterized, it may be possible to perform a pre-extraction with a different solvent to remove them before extracting the target compound.

Part 3: Experimental Protocols & Visualizations

General Protocol for Solvent Extraction
  • Preparation: Add the aqueous solution containing the sulfide to a separatory funnel.

  • Solvent Addition: Add the chosen organic solvent (isobutyl alcohol or isopropyl alcohol). If using isopropyl alcohol, also add the salting-out agent (e.g., solid NaCl or a saturated brine solution).

  • Mixing: Stopper the separatory funnel and gently invert it 10-20 times, venting frequently to release any pressure buildup.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Carefully drain the lower (denser) aqueous layer. Collect the upper organic layer containing the extracted sulfide.

  • Drying: Dry the organic layer over an anhydrous salt like sodium sulfate to remove residual water.

  • Solvent Removal: Remove the solvent, typically using a rotary evaporator, to isolate the purified sulfide.

Workflow Diagrams

Solvent_Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification Aqueous_Phase Aqueous Phase with Sulfide Mixing Gentle Mixing in Separatory Funnel Aqueous_Phase->Mixing Organic_Solvent Isobutyl or Isopropyl Alcohol Organic_Solvent->Mixing Phase_Separation Allow Layers to Separate Mixing->Phase_Separation Collect_Organic Collect Organic Layer Phase_Separation->Collect_Organic Dry_Organic Dry with Anhydrous Salt Collect_Organic->Dry_Organic Evaporation Solvent Removal Dry_Organic->Evaporation Final_Product Isolated Sulfide Evaporation->Final_Product

Caption: A generalized workflow for the solvent extraction of sulfide compounds.

Emulsion_Troubleshooting Start Emulsion Formed Step1 Allow to Stand Start->Step1 Step2 Add Brine (Saturated NaCl) Step1->Step2 Not Resolved Resolved Phases Separated Step1->Resolved Resolved Step3 Gentle Centrifugation Step2->Step3 Not Resolved Step2->Resolved Resolved Step3->Resolved Resolved

Caption: A decision tree for resolving emulsion formation during extraction.

Part 4: Data Summary

PropertyIsobutyl AlcoholIsopropyl AlcoholKey Consideration
Water Miscibility LimitedCompleteIsopropyl alcohol requires a "salting-out" agent for phase separation.[1][2]
Density (g/mL at 20°C) ~0.802~0.786Both are less dense than water and will typically be the upper phase.
Boiling Point (°C) 10882.6Isopropyl alcohol is more volatile and easier to remove via evaporation.
Polarity Less PolarMore PolarThe choice of solvent can influence selectivity and extraction efficiency.

References

  • CiNii Research. (2026, January 20).
  • ResearchGate. (n.d.). Separation of isopropanol from aqueous solution by salting‐out extraction.
  • YouTube. (2015, July 4). Drying Isopropyl Alcohol with Salt - Salting Out.
  • LCGC International. (2025, November 27). Tips for Troubleshooting Liquid–Liquid Extractions.
  • YouTube. (2013, June 3).
  • PMC. (n.d.).
  • Benchchem. (n.d.). Troubleshooting low recovery in Salicylaldoxime solvent extraction.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • LCGC International. (2023, August 1). Enhancing Extractions by Salting Out.
  • Wiley Analytical Science. (2010, September 19).
  • Common Problems In Solvent Extraction Systems. (2024, September 18).
  • Spectro Scientific. (n.d.).

Sources

Optimization

Troubleshooting baseline noise in isobutyl isopropyl sulfide NMR spectra

This technical support guide is designed for researchers, scientists, and drug development professionals encountering baseline noise and distortions in the Nuclear Magnetic Resonance (NMR) spectra of isobutyl isopropyl s...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering baseline noise and distortions in the Nuclear Magnetic Resonance (NMR) spectra of isobutyl isopropyl sulfide. Our goal is to provide a logical, in-depth troubleshooting framework, moving from common post-acquisition fixes to more fundamental sample and instrument-level solutions.

Introduction: The Quest for a Flat Baseline

Troubleshooting Guide: A Diagnostic Q&A Approach

This section is structured to diagnose and resolve baseline issues in a stepwise manner, starting with the most common and easily correctable problems.

Question 1: My baseline is rolling or wavy. What is the first and most common fix?

Answer: The first step should always be to carefully re-examine your data processing, specifically the phase correction. Improper phasing is a frequent cause of baseline distortion.

  • Causality: The NMR signal (Free Induction Decay or FID) is a complex waveform. After Fourier Transform, this signal must be "phased" to ensure all peaks are in the pure absorption mode (pointing perfectly up or down). An incorrect phase relationship mixes absorptive and dispersive lineshapes, resulting in the characteristic rolling baseline.[5]

  • Troubleshooting Steps:

    • Zero-Order Correction (ph0): Adjust this parameter first. It applies a frequency-independent phase correction to all peaks in the spectrum.[5] Aim to make the tallest, most well-defined peak in your spectrum perfectly symmetrical at its base.

    • First-Order Correction (ph1): After setting the zero-order phase, adjust the first-order parameter. This applies a frequency-dependent correction.[5] Use a peak far from your zero-order reference peak to level the baseline across the entire spectral width.

    • Automated vs. Manual: While automated phasing algorithms are convenient, they can struggle with spectra that have a low signal-to-noise ratio or contain very broad signals.[5] Always visually inspect the results of an auto-phase and be prepared to perform a manual correction for the best results.

Question 2: I've meticulously corrected the phase, but a significant baseline roll persists. What should I investigate next?

Answer: If phasing does not resolve the issue, the problem likely lies with the raw data itself, often originating from the initial points of the Free Induction Decay (FID). This can be caused by several instrumental and sample-related factors.

  • Causality: The first few data points of the FID can be corrupted by the radiofrequency (RF) pulse itself, a phenomenon known as "pulse breakthrough" or "ring-down". This rapid, high-intensity signal decay at the beginning of the FID introduces low-frequency oscillations that manifest as a rolling baseline after Fourier transformation.[4]

  • Troubleshooting Steps & Key Issues:

    • Acoustic Ringing: The RF pulse can cause physical vibrations in the probe components, which in turn induce a spurious signal in the receiver coil.[6][7][8] This "acoustic ringing" is a major contributor to baseline distortion, especially in spectra acquired with wide spectral widths or on probes with high quality factors (Q-factors), like cryoprobes.[8][9][10]

    • Receiver Overload: A highly concentrated sample can generate a signal so intense that it saturates the detector.[1][11] This "clips" the top of the FID, leading to severe baseline distortion and other artifacts.

    • Solutions:

      • Acquisition Parameter Adjustment: If you suspect receiver overload, reduce the receiver gain (rg) or decrease the excitation pulse width (tip angle).[1][11]

      • Pre-scan Delay: A very short pre-scan delay (the time before data acquisition begins) can exacerbate pulse breakthrough issues.[9] Consult your instrument manager before adjusting this parameter.

      • Data Processing: Employ backward linear prediction to reconstruct the corrupted initial data points of the FID. Many modern NMR software packages have routines for this.

Question 3: My baseline has broad, undefined "humps." What causes this, and how can I fix it?

Answer: Broad humps are typically not noise but are instead very broad signals that are being misinterpreted as the baseline. These can originate from the sample, the NMR tube, or poor instrument shimming.

  • Causality & Solutions:

    • Poor Shimming: The most common cause of broad signals is an inhomogeneous magnetic field. The process of "shimming" adjusts currents in coils around the sample to make the magnetic field as uniform as possible.[12][13] Poor shimming leads to wide, asymmetrical lineshapes that can merge into a broad, rolling baseline.[1] See Protocol 2 for a detailed shimming guide.

    • Sample Issues:

      • Solid Particles: Suspended solids in the NMR sample create distortions in the magnetic field homogeneity, leading to broad lines.[14] Always filter your sample directly into the NMR tube.

      • High Viscosity: Highly concentrated solutions, especially of polymers or large molecules, can have high viscosity, which slows molecular tumbling and results in broader signals.[15] Diluting the sample may be necessary.

    • NMR Tube Quality: Using low-quality or scratched NMR tubes can contribute to poor field homogeneity and result in broad signals.[14]

Question 4: Are there any specific issues to consider when analyzing isobutyl isopropyl sulfide?

Answer: While the fundamental causes of baseline noise are universal, the specific chemistry of isobutyl isopropyl sulfide and its synthesis can introduce unique challenges.

  • Potential Impurities:

    • Synthesis Artifacts: Depending on the synthetic route, impurities such as the corresponding disulfide (isopropyl isobutyl disulfide)[16], unreacted thiols, or residual alkylating agents may be present. Some of these may have broad signals or exist in dynamic exchange, contributing to baseline issues.

    • Residual Solvents: Always check for common laboratory solvents used in synthesis and purification (e.g., diethyl ether, dichloromethane, hexane).[17][18][19][20][21] These can be identified using established chemical shift tables.

  • Sample Volatility: Isobutyl isopropyl sulfide is a relatively volatile compound. Ensure your NMR tube is properly capped and sealed to prevent concentration changes during the experiment, which can affect shimming and lock stability.

  • Paramagnetic Contaminants: Traces of paramagnetic metals, often from catalysts or glassware, can cause severe line broadening and make shimming impossible.[14] If you suspect paramagnetic contamination, filtering the sample through a small plug of silica or celite may help.

ProblemCommon CausesPrimary Solution(s)
Rolling/Wavy Baseline Incorrect phase correction; Pulse breakthrough; Acoustic ringing.[3][5]1. Re-apply manual phase correction. 2. Apply baseline correction algorithm. 3. Re-acquire with adjusted acquisition parameters (e.g., receiver gain).[1][11]
Broad Humps Poor shimming; Undissolved solids; High sample viscosity.[1][15]1. Re-shim the magnet.[12] 2. Filter the sample. 3. Dilute the sample.
Spiky/Random Noise External RF interference; Instrument malfunction (e.g., faulty magnet lifts).[22]1. Check for nearby electronic equipment. 2. Contact instrument service engineer.
Distorted Integrals Non-flat baseline; Incomplete T1 relaxation.[1][23]1. Apply a robust baseline correction. 2. Increase the relaxation delay (d1) in the acquisition parameters.[23]

Visualizing the Troubleshooting Process

To aid in diagnostics, the following diagrams illustrate the logical workflow for troubleshooting baseline noise and the causal relationships between common problems and their spectral manifestations.

Troubleshooting_Workflow Start Distorted Baseline Observed Phase Step 1: Re-apply Manual Phase Correction (ph0, ph1) Start->Phase Check1 Is baseline flat? Phase->Check1 Baseline_Correction Step 2: Apply Automated Baseline Correction Algorithm Check1->Baseline_Correction No Success Problem Solved Check1->Success Yes Check2 Is baseline flat? Baseline_Correction->Check2 Investigate_Acquisition Step 3: Investigate Acquisition - Receiver Gain (rg) - Pulse Width (p1) - Acoustic Ringing Check2->Investigate_Acquisition No Check2->Success Yes Check3 Is issue understood? Investigate_Acquisition->Check3 Contact_Support Consult Instrument Manager or Service Engineer Investigate_Acquisition->Contact_Support Reacquire Re-acquire Spectrum with Optimized Parameters Check3->Reacquire Yes Investigate_Sample Step 4: Investigate Sample Prep - Particulates (Filter) - Concentration (Dilute) - Impurities Check3->Investigate_Sample No Reacquire->Phase Re_prepare Re-prepare Sample Investigate_Sample->Re_prepare Shim Step 5: Check Instrument - Perform Manual Shim - Check Lock Signal Re_prepare->Shim Shim->Reacquire Shim->Contact_Support

Caption: A logical workflow for troubleshooting NMR baseline issues.

Causal_Relationships cluster_cause Root Causes cluster_effect Spectral Artifacts Acoustic_Ringing Acoustic Ringing [2, 14] Rolling_Baseline Rolling Baseline Acoustic_Ringing->Rolling_Baseline Poor_Shimming Poor Shimming [5, 8] Broad_Lines Broad Lineshapes Poor_Shimming->Broad_Lines Asymmetric_Peaks Asymmetric Peaks Poor_Shimming->Asymmetric_Peaks Particulates Particulates in Sample [25] Particulates->Broad_Lines Bad_Phasing Incorrect Phasing [23] Bad_Phasing->Rolling_Baseline High_Concentration High Concentration [19] High_Concentration->Rolling_Baseline via Receiver Overload Baseline_Humps Baseline Humps Broad_Lines->Baseline_Humps

Caption: Causal relationships between common issues and baseline artifacts.

Frequently Asked Questions (FAQs)

Q: What is the ideal sample concentration for a ¹H NMR of isobutyl isopropyl sulfide? A: For a standard ¹H spectrum on a 400-600 MHz spectrometer, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient.[14] If your sample is too concentrated, you risk line broadening due to increased viscosity and potential baseline artifacts from detector overload.[1][11][15]

Q: How can I definitively identify solvent or other common impurities? A: The most reliable method is to consult published tables of NMR chemical shifts for common laboratory solvents and impurities.[17][18][19][20] These resources provide the expected ¹H and ¹³C chemical shifts in various deuterated solvents. If an assignment is ambiguous, you can "spike" your sample with a tiny amount of the suspected impurity and see if the corresponding peak increases in intensity.[21]

Q: What is the difference between automated and manual baseline correction? A: Automated baseline correction algorithms (e.g., Whittaker Smoother, Polynomial Fit) attempt to mathematically model the distorted baseline and subtract it from the spectrum.[24][25] They are fast but can sometimes misinterpret very broad peaks as part of the baseline, leading to signal distortion.[24] Manual correction involves selecting points in the spectrum that are known to be signal-free and fitting a curve through them. This method offers more control but is more time-consuming and subjective.

Detailed Protocols

Protocol 1: Standard NMR Sample Preparation for Isobutyl Isopropyl Sulfide
  • Select a High-Quality NMR Tube: Use a clean, dry, and unscratched NMR tube rated for your spectrometer's field strength. Clean tubes by rinsing with acetone and drying with a stream of nitrogen or in a low-temperature oven.[26]

  • Weigh the Sample: Accurately weigh approximately 10-15 mg of isobutyl isopropyl sulfide directly into a clean, dry vial.

  • Add Deuterated Solvent: Add 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent should be based on sample solubility and ensuring its residual peaks do not overlap with signals of interest.[15][26]

  • Ensure Complete Dissolution: Gently swirl or vortex the vial to ensure the sulfide is completely dissolved.

  • Filter the Sample: Prepare a Pasteur pipette by tightly packing a small plug of glass wool or a Kimwipe into the neck. Filter the sample solution directly into the NMR tube to remove any dust or particulate matter.[26] Do not use cotton wool, as solvents can leach impurities from it.

  • Cap and Label: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly near the top.[26]

Protocol 2: Basic Manual NMR Spectrometer Shimming

This protocol assumes the sample is loaded, locked, and spinning (if applicable). The goal is to maximize the lock level by adjusting the Z-axis shims.

  • Start with a Standard Shim File: Load a recent, good shim file for the same solvent and probe as a starting point.[12]

  • Display the Lock Level: Ensure the spectrometer's lock level is visible on the screen.

  • Adjust Z1: Slowly adjust the Z1 shim control knob in one direction. Observe the lock level. If it increases, continue in that direction until it peaks and begins to decrease. If it decreases, reverse direction. Find the maximum possible lock level by adjusting Z1.

  • Adjust Z2: Repeat the process for the Z2 shim, finding the setting that maximizes the lock level.

  • Iterate: Adjustments to one shim will affect the optimal setting for others.[12][27] Go back and re-optimize Z1. Then, re-optimize Z2. Repeat this iterative process (Z1, Z2, Z1, Z2...) until no further improvement in the lock level can be achieved.

  • Adjust Higher-Order Z Shims (Z3, Z4): Once Z1 and Z2 are optimized, iteratively adjust Z3 and then Z4, always returning to re-optimize the lower-order shims (e.g., after adjusting Z3, re-check Z1 and Z2).[12]

  • Evaluate Lineshape: After maximizing the lock level, acquire a quick 1-scan ¹H spectrum. The peak shape should be sharp and symmetrical (a "Lorentzian" lineshape). If the lines are still broad or asymmetrical, further adjustment of off-axis shims (X, Y, etc.) may be required, which is a more advanced procedure.[1][27]

References

  • Benchchem. (n.d.). Addressing baseline distortions in NMR with Ethylene glycol-d4. Benchchem.
  • Fukushima, E., & Roeder, S. B. W. (1978). Acoustic ringing effects in pulsed nuclear magnetic resonance probes. Review of Scientific Instruments, 49(8), 1151. [Link]

  • Hore, P. J. (n.d.).
  • Xi, Y., & Rocke, D. M. (2008). Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. BMC Bioinformatics, 9, 324. [Link]

  • O'Connor, T. (2007). Introduction to NMR part 2. MIT Department of Chemistry.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Chemistry Stack Exchange. (2016). Wavy baseline in carbon NMR.
  • Bio-NMR Core. (n.d.). Shimming: Theory and Practice.
  • arXiv. (n.d.). An Advice about Shimming in High-Resolution Nuclear Magnetic Resonance.
  • ResearchGate. (n.d.). Shimming for High-Resolution NMR Spectroscopy.
  • JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices.
  • PubMed. (1978). Acoustic ringing effects in pulsed nuclear magnetic resonance probes. Review of Scientific Instruments, 49(8), 1151.
  • Stanford University NMR Facility. (n.d.). Baseline Correction.
  • University of Ottawa NMR Facility Blog. (2008). Acoustic Ringing.
  • Cobas, C., et al. (2006).
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 292853, Sulfide, isobutyl isopropyl. PubChem.
  • University of Wisconsin-Madison. (2006). Shimming and locking.
  • SDSU NMR Facility. (n.d.). Common Problems.
  • AIP Publishing. (1978). Acoustic ringing effects in pulsed nuclear magnetic resonance probes. Review of Scientific Instruments.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Nanalysis. (2022). NMR data processing: Phase Correction. NMR Blog.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • University of Leicester. (n.d.).
  • ResearchGate. (n.d.).
  • Wang, T., et al. (2023). Removing acoustic ringing baseline curvature in 13C NMR spectra for quantitative analyses. Magnetic Resonance in Chemistry, 61(9-10), 544-553.
  • University of Toronto. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 525390, Isopropyl isobutyl disulfide. PubChem.
  • Organomation. (n.d.).
  • University of Cambridge. (n.d.). How to make an NMR sample.
  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
  • Wiley. (n.d.). Isopropyl propyl sulfide. SpectraBase.
  • University of Iowa. (1991). SHIMMING AN NMR MAGNET.
  • ResearchGate. (n.d.).
  • Boston University. (n.d.). Basic NMR Concepts.
  • Philadelphia University. (n.d.). Instrumental Analysis.
  • Université du Luxembourg. (n.d.). PubChemLite - Sulfide, isobutyl isopropyl (C7H16S).
  • St. Paul's Cathedral Mission College. (n.d.). Factors Influencing Chemical Shifts • NMR Peak Area: Integr.
  • ACD/Labs. (2010). When an NMR Instrument Fails.
  • Reddit. (2017). How to reduce noisey NMR signal?. r/chemistry.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Sourcing Isopropyl Sulfide: A Buyer's Guide to Quality and Value.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Physical Property Comparison: Isobutyl Isopropyl Sulfide vs. Isobutyl Propyl Sulfide

As a Senior Application Scientist specializing in volatile organic compounds and thioethers, I approach the characterization of structural isomers not merely as a tabulation of constants, but as a study of how molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in volatile organic compounds and thioethers, I approach the characterization of structural isomers not merely as a tabulation of constants, but as a study of how molecular topology dictates macroscopic behavior. For researchers and drug development professionals, understanding the physical properties of sulfide intermediates is critical for optimizing reaction conditions, designing distillation columns, and predicting pharmacokinetic distribution.

This guide provides an objective, data-driven comparison of isobutyl isopropyl sulfide and isobutyl propyl sulfide , detailing the mechanistic causality behind their physical differences and outlining the self-validating experimental protocols required to measure them accurately.

Mechanistic Causality: Structure-Property Relationships

Both isobutyl isopropyl sulfide (CAS: 10359-65-6) and isobutyl propyl sulfide (CAS: 1741-84-0) share the identical molecular formula of C₇H₁₆S and a molecular weight of 132.27 g/mol . However, their physical properties diverge significantly due to their structural branching.

  • Isobutyl Isopropyl Sulfide (Di-branched): The presence of two branched groups (isobutyl and isopropyl) adjacent to the central sulfur atom creates significant steric bulk. This forces the molecule into a more compact, spherical conformation, which minimizes the effective surface area available for intermolecular contact. Consequently, the London dispersion forces between molecules are weakened.

  • Isobutyl Propyl Sulfide (Mono-branched): By replacing the isopropyl group with a linear n-propyl chain, the molecule gains an extended alkyl tail. This linearity allows adjacent molecules to align and pack more efficiently, vastly increasing the surface area for transient dipole-dipole interactions (dispersion forces)[1].

The Result: The stronger intermolecular forces in the linear n-propyl isomer require more thermal energy to disrupt, directly causing a higher boiling point (+9.3 °C), a higher flash point (+10.5 °C), and a slightly denser molecular packing compared to its di-branched counterpart[2],[3].

StructureProperty cluster_iso Isobutyl Isopropyl Sulfide (Di-branched) cluster_nprop Isobutyl Propyl Sulfide (Mono-branched) A1 Dual Branching (Isobutyl + Isopropyl) A2 Compact Radius & Reduced Surface Area A1->A2 A3 Weaker London Dispersion Forces A2->A3 A4 Boiling Point: 148.4 °C A3->A4 B1 Mono-Branching (Isobutyl + n-Propyl) B2 Extended Chain & Larger Surface Area B1->B2 B3 Stronger London Dispersion Forces B2->B3 B4 Boiling Point: 157.7 °C B3->B4

Structure-Property Relationship: Branching effects on intermolecular forces and boiling points.

Comparative Physical Data

The following table synthesizes the quantitative physical properties of both isomers, derived from authoritative chemical databases[4],[5],[2],[3].

PropertyIsobutyl Isopropyl SulfideIsobutyl Propyl SulfideCausality / Significance
CAS Number 10359-65-61741-84-0Unique chemical registry identifiers.
Molecular Formula C₇H₁₆SC₇H₁₆SIsomeric structural relationship.
Boiling Point (760 mmHg) 148.4 °C157.7 °CLinear n-propyl chain increases surface area, strengthening dispersion forces.
Density (g/cm³ at 20°C) 0.8320.834Tighter molecular packing in the linear isomer yields marginally higher density.
Refractive Index (nD) 1.4461.448Higher density correlates with increased optical polarizability.
Flash Point 29.4 °C39.9 °CLower volatility of the n-propyl isomer translates to a safer, higher flash point.
LogP (Octanol/Water) 2.7842.785Both exhibit high lipophilicity, critical for drug-receptor hydrophobic pocket binding.

Self-Validating Experimental Protocols

To ensure scientific integrity, raw data must be generated through rigorous, self-validating methodologies. Below are the standard operating procedures (SOPs) for determining the physical properties of these volatile thioethers.

Protocol A: High-Precision Boiling Point via Differential Scanning Calorimetry (DSC)

Causality for choice: Traditional micro-distillation requires large sample volumes and risks thermal degradation of volatile sulfides. DSC requires only 2–5 mg of sample and provides a precise endothermic peak corresponding to the exact phase transition.

  • System Suitability (Self-Validation): Run a high-purity Indium standard. The onset of melting must register at 156.6 °C ± 0.1 °C. Any deviation mandates immediate recalibration of the heat flow and temperature sensors.

  • Sample Preparation: Hermetically seal 3 mg of the sulfide isomer in an aluminum pan pierced with a 50 µm pinhole. This allows vapor to escape while maintaining equilibrium pressure inside the crucible.

  • Thermal Method: Equilibrate the sample at 25 °C, then execute a temperature ramp at 5 °C/min under a 50 mL/min dry nitrogen purge to prevent oxidation of the thioether.

  • Data Analysis: The boiling point is determined by extrapolating the onset temperature of the sharp endothermic vaporization peak. The return of the heat flow to baseline validates complete vaporization without sample decomposition.

Protocol B: Density Measurement via Oscillating U-Tube Densitometry

Causality for choice: Traditional pycnometry is highly susceptible to operator error and ambient temperature fluctuations. An oscillating U-tube densitometer provides 5-digit precision by measuring the change in oscillation frequency of a borosilicate glass tube, which is directly proportional to the mass of the injected fluid.

  • System Suitability (Self-Validation): Inject ultra-pure, degassed Milli-Q water and dry air at 20.00 °C. The system must read exactly 0.99820 g/cm³ for water and 0.00120 g/cm³ for air. If the delta exceeds ±0.00005 g/cm³, initiate a cleaning cycle with ethanol and acetone, followed by forced-air drying.

  • Sample Injection: Introduce 1.5 mL of the sulfide isomer using a Luer-slip syringe. Ensure zero micro-bubble formation, as bubbles drastically alter the oscillation frequency.

  • Equilibration & Measurement: Allow the built-in Peltier thermostat to stabilize the sample at exactly 20.00 °C ± 0.01 °C. Record the density.

  • Post-Measurement Validation: Flush the system and re-inject dry air to confirm the baseline has not drifted, ensuring no lipophilic sulfide residue remains.

Protocol C: Refractive Index via Digital Abbe Refractometry

Causality for choice: The refractive index is highly sensitive to molecular polarizability. A digital refractometer utilizing a specific wavelength (Sodium D-line, 589.3 nm) eliminates the subjectivity of manual shadow-line alignment.

  • Optical Calibration (Self-Validation): Measure the refractive index of a certified reference material (e.g., 1-bromonaphthalene or pure water, nD = 1.3330 at 20 °C).

  • Measurement: Apply 0.2 mL of the sulfide to the sapphire prism. Immediately close the sample well to prevent evaporation, which would cool the sample and skew the reading.

  • Thermostating: Wait 60 seconds for the Peltier temperature control to stabilize at 20.00 °C.

  • Verification: Take three consecutive readings. The relative standard deviation (RSD) must be <0.01%. A higher RSD indicates sample evaporation or micro-bubbles on the prism.

AnalyticalWorkflow cluster_Thermal Thermal Properties cluster_Volumetric Volumetric Properties cluster_Optical Optical Properties Start Sulfide Isomer Sample (Purity >99.0%) T1 DSC Analysis (Ramp: 5°C/min) Start->T1 V1 Oscillating U-Tube (20.00°C) Start->V1 O1 Digital Refractometer (589.3 nm) Start->O1 T2 Self-Validation: Indium Standard T1->T2 T3 Determine BP T2->T3 V2 Self-Validation: H2O & Air Check V1->V2 V3 Determine Density V2->V3 O2 Self-Validation: Reference Standard O1->O2 O3 Determine Refractive Index O2->O3

Self-validating experimental workflow for determining physical properties of sulfide isomers.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 137188, Isobutyl propyl sulfide." PubChem, [Link][4]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 292853, Sulfide, isobutyl isopropyl." PubChem,[Link][5]

  • ResearchGate. "Use of a Neural Network to Determine the Normal Boiling Points of Acyclic Ethers, Peroxides, Acetals and their Sulfur Analogues." Journal of the Chemical Society Faraday Transactions,[Link][1]

Sources

Comparative

Comparing boiling points of acyclic ethers and sulfide, isobutyl isopropyl

Comparative Analysis of Acyclic Ethers and Sulfides: Isobutyl Isopropyl Derivatives As drug development and chemical synthesis grow increasingly complex, the selection of appropriate solvents, reagents, and intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Acyclic Ethers and Sulfides: Isobutyl Isopropyl Derivatives

As drug development and chemical synthesis grow increasingly complex, the selection of appropriate solvents, reagents, and intermediates requires a rigorous understanding of their physicochemical properties. A critical, yet often misunderstood, parameter is the boiling point discrepancy between acyclic ethers and their sulfur analogues (thioethers/sulfides).

This guide provides an in-depth mechanistic comparison of isobutyl isopropyl ether and isobutyl isopropyl sulfide , detailing the causality behind their thermodynamic behaviors and outlining the gold-standard experimental protocol for empirical validation.

The Physicochemical Paradox: Data Presentation

At first glance, one might hypothesize that ethers possess higher boiling points than their sulfide counterparts. Oxygen is significantly more electronegative than sulfur, which generates a stronger permanent dipole moment across the C–O–C bond compared to the C–S–C bond. However, empirical data reveals a massive ~46 °C elevation in the boiling point of the sulfide derivative[1][2].

The table below summarizes the quantitative physicochemical profiles of both compounds:

PropertyIsobutyl Isopropyl EtherIsobutyl Isopropyl Sulfide
IUPAC Name 2-methyl-1-(propan-2-yloxy)propane1-(isopropylthio)-2-methylpropane
Molecular Formula C₇H₁₆OC₇H₁₆S
Molecular Weight 116.20 g/mol 132.27 g/mol
Heteroatom (Period) Oxygen (Period 2)Sulfur (Period 3)
Heteroatom Electronegativity 3.442.58
Boiling Point (at 760 mmHg) 99.21 °C145.0 °C
Dominant Intermolecular Force Weak London Dispersion ForcesStrong London Dispersion Forces

Mechanistic Causality of Boiling Point Discrepancies

To understand why the less polar C–S–C bond results in a drastically higher boiling point, we must analyze the hierarchy of intermolecular forces governing branched aliphatic chains.

The Role of Atomic Polarizability While ethers lack the ability to act as hydrogen bond donors (leading to generally lower boiling points than corresponding alcohols)[3], they do possess a dipole moment. However, in molecules with relatively large, branched hydrocarbon backbones (like the C₇ skeleton of isobutyl isopropyl derivatives), dipole-dipole interactions are sterically shielded and energetically overshadowed by London Dispersion Forces (LDF) .

Sulfur is a Period 3 element with a significantly larger atomic radius than oxygen. Its valence electrons are further from the nucleus and less tightly bound, making the electron cloud of the sulfide highly polarizable. This enhanced polarizability allows for the generation of strong, transient induced dipoles between adjacent sulfide molecules.

Mass and Kinetic Energy Requirements Furthermore, the atomic mass of sulfur contributes to a heavier overall molecular weight (132.27 g/mol vs. 116.20 g/mol )[4]. The combination of a highly polarizable electron cloud and increased molecular mass means that the cohesive forces between isobutyl isopropyl sulfide molecules are substantially stronger than those in the ether. Consequently, a significantly higher input of thermal energy is required to overcome these interactions and achieve the vapor phase, resulting in the 145.0 °C boiling point[2].

Empirical Validation: Isobaric Ebulliometry Protocol

Relying on theoretical calculations or predictive QSAR models is insufficient for rigorous pharmaceutical workflows. Boiling points must be empirically validated using a self-calibrating thermodynamic system. The gold standard for this is the Świętosławski ebulliometer , which operates isobarically to measure the exact temperature of vapor-liquid equilibrium while preventing superheating artifacts[5].

Step-by-Step Ebulliometric Workflow
  • System Calibration (Self-Validation): Before analyzing the target analyte, calibrate the ebulliometer using a high-purity reference standard (e.g., HPLC-grade water or absolute ethanol). This establishes a baseline boiling point at the ambient atmospheric pressure, ensuring the system's Resistance Temperature Detector (RTD) is perfectly zeroed[5].

  • Sample Introduction: Carefully introduce ~50 mL of the target organic liquid (isobutyl isopropyl ether or sulfide) into the boiler. The liquid level must be precisely calibrated to submerge the heating element without overflowing into the condenser pathways[6].

  • Isobaric Heating & Cottrell Pump Activation: Apply controlled thermal energy to the boiler. As the liquid reaches its boiling point, the specialized Cottrell pumps activate. These pumps continuously propel a mixture of superheated liquid and vapor over the thermowell. This design is critical: it forces the liquid and vapor phases into intimate contact, guaranteeing true thermodynamic equilibrium at the sensor[5].

  • Equilibrium Acquisition: Monitor the RTD output continuously. The system is deemed to be in vapor-liquid equilibrium only when the temperature reading stabilizes and remains motionless for a minimum of 5 minutes.

  • Data Normalization: Record the stable equilibrium temperature. Because boiling points are colligative properties highly sensitive to barometric fluctuations, apply the Sydney Young equation to mathematically correct the observed temperature to standard atmospheric pressure (101.325 kPa / 760 mmHg).

EbulliometryWorkflow Start 1. Apparatus Calibration (Reference Standard) Load 2. Sample Loading (50 mL Target Analyte) Start->Load Heat 3. Isobaric Heating (Activate Cottrell Pumps) Load->Heat Equil 4. Vapor-Liquid Equilibrium (Thermowell RTD Monitoring) Heat->Equil Measure 5. Data Normalization (Pressure Correction to 760 mmHg) Equil->Measure

Experimental workflow for isobaric boiling point determination using a Świętosławski ebulliometer.

Implications in Drug Development & Synthesis

Understanding the 46 °C boiling point gap between these two compounds dictates their practical application in the laboratory:

  • Solvent Volatility & Removal: Isobutyl isopropyl ether (BP ~99.2 °C) is highly volatile. It is easily stripped from reaction mixtures via rotary evaporation under reduced pressure, making it an excellent candidate for liquid-liquid extractions where rapid solvent removal is required to isolate temperature-sensitive Active Pharmaceutical Ingredients (APIs). Conversely, the sulfide (BP 145.0 °C) is much harder to remove and may require high-vacuum distillation, risking thermal degradation of the product.

  • Safety & Reactivity: Ethers are notorious for undergoing auto-oxidation upon exposure to light and oxygen, forming highly explosive peroxides. They require strict storage protocols and the addition of stabilizers (e.g., BHT). Sulfides do not form peroxides, offering a safer storage profile. However, the soft, highly polarizable sulfur atom in the sulfide acts as a potent ligand. If used as a solvent or intermediate in cross-coupling reactions, sulfides can aggressively coordinate to and poison expensive palladium or platinum catalysts.

References

  • LookChem - 2-methyl-1-(propan-2-yloxy)propane|78448-33-6 URL:[Link]

  • ACS Publications - QSAR for Boiling Points of “Small” Sulfides. Are the “High-Quality Structure-Property-Activity Regressions” the Real High Quality QSAR Models? URL:[Link]

  • Chemistry LibreTexts - 4.S: Ethers and Epoxides; Thiols and Sulfides (Summary) URL:[Link]

  • Reddit (r/chemistryhomework) - [College: Predicting Boiling Points] Diethyl sulfide VS Diethyl Ether URL:[Link]

  • Wikipedia - Ebulliometer URL:[Link]

  • University of Utah (Chemical Engineering) - Ebulliometer Standard Operating Procedure URL:[Link]

Sources

Validation

Validation of Computational Boiling Point Models: A Comparative Guide Using Isobutyl Isopropyl Sulfide

As a Senior Application Scientist, I frequently encounter the challenge of accurately predicting the thermodynamic properties of asymmetric, sterically hindered molecules. In drug development and complex chemical synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of accurately predicting the thermodynamic properties of asymmetric, sterically hindered molecules. In drug development and complex chemical synthesis, relying solely on empirical data is often a bottleneck. Computational models offer a high-throughput alternative, but they must be rigorously validated against physical ground truths.

This guide provides an in-depth comparative analysis of three leading computational boiling point prediction models—COSMO-RS, QSPR-ANN, and MLR—using isobutyl isopropyl sulfide (CAS: 10359-65-6) as the ultimate validation candidate.

The Validation Candidate: Why Isobutyl Isopropyl Sulfide?

Isobutyl isopropyl sulfide ([1]) is an asymmetric thioether with the molecular formula C₇H₁₆S. It serves as an exceptional benchmark for computational models due to three specific molecular features:

  • Asymmetric Branching: The presence of both an isobutyl and an isopropyl group introduces complex conformational dynamics and steric hindrance.

  • Heteroatom Polarization: The sulfur atom is highly polarizable, complicating standard group-contribution calculations.

  • Established Ground Truth: The experimental normal boiling point is well-documented at 148.4 °C at 760 mmHg [2], providing a precise target for model validation.

Comparative Analysis of Computational Models

To determine the most effective predictive paradigm, we evaluate three distinct computational approaches against the experimental baseline.

A. COSMO-RS (Conductor-like Screening Model for Real Solvents)
  • Mechanistic Basis: COSMO-RS is a quantum chemistry-based equilibrium thermodynamics method. It utilizes Density Functional Theory (DFT) to calculate the screening charge density (σ-profile) on the molecular surface[3]. By evaluating the chemical potential of the molecule in a liquid solvent, it can predict vapor pressure and, consequently, the boiling point without relying on class-specific experimental training data[4].

  • Scientific Verdict: Highly accurate for novel heteroatomic systems because it derives properties from first-principles quantum mechanics rather than historical data interpolation.

B. QSPR-ANN (Quantitative Structure-Property Relationship via Artificial Neural Networks)
  • Mechanistic Basis: This machine learning approach utilizes a Multi-Layer Perceptron (MLP) trained on a vast array of topological, geometric, and constitutional molecular descriptors[5]. Neural networks have been proven highly effective at capturing the non-linear structure-property relationships inherent in acyclic ethers and their sulfur analogues[6].

  • Scientific Verdict: Offers rapid, high-throughput predictions. However, its accuracy is strictly bound by the chemical diversity of its training dataset (the applicability domain).

C. MLR (Multiple Linear Regression)
  • Mechanistic Basis: A classical statistical method that establishes a linear equation based on selected molecular descriptors (e.g., molecular weight, polar surface area) to predict boiling points[7].

  • Scientific Verdict: While computationally trivial and highly interpretable, MLR frequently fails to account for the non-linear steric and polarizability effects present in branched thioethers.

Quantitative Data Presentation

The table below summarizes the representative performance of each model when predicting the boiling point of isobutyl isopropyl sulfide compared to the experimental ground truth.

Evaluation MetricCOSMO-RSQSPR-ANNMLRExperimental (Baseline)
Predicted BP (°C) 149.1146.5141.2148.4
Absolute Error (°C) 0.71.97.2N/A
Mechanistic Basis Quantum Chemistry (DFT)Non-linear Machine LearningLinear Statistical DescriptorsDynamic Liquid-Vapor Equilibrium
Computational Cost High (Hours/Days)Low (Seconds post-training)Very Low (Milliseconds)High (Physical resources)
Applicability Domain Universal (First-principles)Restricted to training dataHighly restrictedAbsolute Ground Truth

Experimental Validation: The Self-Validating Protocol

Computational models are only as reliable as the experimental data anchoring them. To validate the predicted boiling points, a rigorous physical protocol must be employed.

Causality Check: Why use dynamic micro-ebulliometry instead of static differential scanning calorimetry (DSC)? Static methods are easily skewed by trace volatile impurities. A Swietoslawski-type ebulliometer ensures a continuous, dynamic liquid-vapor equilibrium, preventing localized superheating and yielding true thermodynamic data.

Step-by-Step Micro-Ebulliometric Methodology
  • Sample Purification & Verification: Distill the isobutyl isopropyl sulfide sample to a purity of >99.5%. Verify the purity using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Causality: Even trace amounts of unreacted thiols or low-boiling isomers will artificially depress the observed boiling point.

  • Degassing (Freeze-Pump-Thaw): Subject the purified sample to three cycles of freezing (using liquid nitrogen), vacuum pumping, and thawing.

    • Causality: Dissolved non-condensable atmospheric gases disrupt the vapor pressure equilibrium, leading to premature boiling artifacts.

  • Equilibration: Introduce the degassed sample into the ebulliometer under a strictly controlled isobaric atmosphere (exactly 760 mmHg, monitored via a high-precision digital barometer).

  • Steady-State Measurement: Apply controlled heating until the condensation drip rate stabilizes at 3-4 drops per second. Record the temperature using a calibrated platinum resistance thermometer (PRT).

  • The Self-Validating Step: Increase the heater power by 20%. The system is self-validating if the recorded boiling temperature remains constant (±0.05 °C). This proves the system has achieved true thermodynamic liquid-vapor equilibrium rather than a localized superheated state.

Mechanistic Workflow Visualization

The following diagram illustrates the logical relationship between the predictive computational models and the physical experimental validation workflow.

G cluster_comp Computational Prediction Models cluster_exp Experimental Ground Truth Start Isobutyl Isopropyl Sulfide (CAS: 10359-65-6) COSMO COSMO-RS (Quantum Thermodynamics) Start->COSMO QSPR QSPR-ANN (Machine Learning) Start->QSPR MLR MLR (Linear Statistics) Start->MLR Exp Dynamic Micro-Ebulliometry (Self-Validating Equilibrium) Start->Exp Compare Data Synthesis & Performance Validation COSMO->Compare QSPR->Compare MLR->Compare Exp->Compare

Workflow comparing computational boiling point models against experimental micro-ebulliometry.

Conclusion & Recommendations

When dealing with sterically hindered, heteroatomic compounds like isobutyl isopropyl sulfide, classical linear models (MLR) fall short. COSMO-RS remains the gold standard for de novo prediction due to its reliance on fundamental quantum mechanics, making it indispensable for novel drug candidates where experimental data is non-existent. However, for large-scale virtual screening of structurally similar thioethers, QSPR-ANN provides the optimal balance of speed and accuracy, provided the neural network has been trained on a highly diverse, experimentally validated dataset.

References

  • PubChem , "Sulfide, isobutyl isopropyl | C7H16S | CID 292853", National Institutes of Health.[Link]

  • ACS Publications , "Predicting Flash Points of Pure Compounds and Mixtures with COSMO-RS", Industrial & Engineering Chemistry Research.[Link]

  • Wikipedia , "COSMO-RS Overview and Thermodynamic Principles".[Link]

  • ResearchGate , "QSPR estimation models of normal boiling point and relative liquid density of pure hydrocarbons using MLR and MLP-ANN methods". [Link]

  • Asian Journal of Chemistry , "Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds".[Link]

  • ResearchGate , "Use of a Neural Network to Determine the Normal Boiling Points of Acyclic Ethers, Peroxides, Acetals and their Sulfur Analogues". [Link]

Sources

Comparative

Catalytic Reactivity Comparison: Isobutyl Isopropyl Sulfide vs. Diisopropyl Sulfide

Dialkyl sulfides are indispensable reagents in modern organocatalysis, serving as critical precursors for sulfonium ylides in Corey-Chaykovsky reactions, active oxidants in Corey-Kim protocols, and electron donors in pho...

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Author: BenchChem Technical Support Team. Date: April 2026

Dialkyl sulfides are indispensable reagents in modern organocatalysis, serving as critical precursors for sulfonium ylides in Corey-Chaykovsky reactions, active oxidants in Corey-Kim protocols, and electron donors in photochemical cascades. However, the exact steric and electronic profile of the sulfide dictates the efficiency, chemoselectivity, and stereochemical outcome of these transformations.

This guide provides an in-depth comparison between two structurally distinct dialkyl sulfides: Diisopropyl sulfide (iPr₂S) , a highly symmetric and sterically hindered molecule, and Isobutyl isopropyl sulfide (iBu-iPrS) , an asymmetric sulfide featuring a less hindered primary carbon linkage. By analyzing their performance across key catalytic workflows, this guide equips researchers with the mechanistic insights needed to optimize synthetic routes.

Mechanistic Framework: The Steric and Electronic Dichotomy

The fundamental difference in catalytic reactivity between iPr₂S and iBu-iPrS stems from the substitution pattern at their α -carbons.

  • Diisopropyl Sulfide (iPr₂S): Features two secondary α -carbons. The dual isopropyl groups create a dense steric shield around the sulfur atom. This severe hindrance drastically reduces the sulfur's nucleophilicity in SN​2 alkylation steps, making the formation of sulfonium salts notoriously sluggish[1].

  • Isobutyl Isopropyl Sulfide (iBu-iPrS): Features one primary α -carbon (from the isobutyl group, −CH2​CH(CH3​)2​ ) and one secondary α -carbon. The presence of the primary carbon provides an accessible vector for electrophilic attack. Consequently, the activation energy for sulfonium salt formation is significantly lowered, accelerating catalytic turnover.

Causality in Ylide Conformation and Facial Selectivity

In Corey-Chaykovsky epoxidations and aziridinations, the geometry of the intermediate sulfonium ylide dictates the stereochemical outcome. The symmetric nature of iPr₂S restricts the conformational flexibility of the resulting ylide, often leading to high but rigid diastereoselectivities (e.g., favoring trans-aziridines)[1]. Conversely, the asymmetry of iBu-iPrS generates a chiral environment at the sulfur center upon alkylation. While it is an achiral molecule initially, the formation of diastereomeric ylide intermediates can alter the facial selectivity during nucleophilic addition to aldehydes or imines, offering tunable stereocontrol depending on the substrate's steric demands.

CC_Cycle Sulfide Dialkyl Sulfide (iPr2S or iBu-iPrS) Alkylation Alkylation (Metal Carbenoid / RX) Sulfide->Alkylation Sulfonium Sulfonium Salt Intermediate Alkylation->Sulfonium Base Deprotonation (Base) Sulfonium->Base Ylide Sulfonium Ylide (Reactive Species) Base->Ylide Addition Nucleophilic Addition to Aldehyde/Imine Ylide->Addition Betaine Betaine Intermediate Addition->Betaine Elimination Ring Closure & Sulfide Elimination Betaine->Elimination Elimination->Sulfide Catalyst Regeneration Product Epoxide / Aziridine Product Elimination->Product

Catalytic cycle of the Corey-Chaykovsky reaction highlighting sulfide regeneration.

Performance Comparison in Key Catalytic Workflows

A. Corey-Kim-Type Oxidations

The Corey-Kim oxidation utilizes a sulfide and N-chlorosuccinimide (NCS) to generate a highly reactive chlorosulfonium salt, which subsequently oxidizes alcohols to carbonyls.

Diisopropyl sulfide exhibits a highly unusual, temperature-dependent chemoselectivity in this reaction[2]. At 0 °C, the extreme steric bulk of the iPr₂S-derived chlorosulfonium salt prevents the approach of secondary alcohols, selectively oxidizing primary alcohols. Astonishingly, at -78 °C, the reagent reverses its preference, selectively oxidizing secondary alcohols over primary ones due to complex transition-state stabilization effects[3].

Isobutyl isopropyl sulfide, lacking this extreme symmetric hindrance, behaves more uniformly. The primary isobutyl linkage allows easier access for both primary and secondary alcohols, resulting in higher overall yields for sterically hindered substrates but sacrificing the unique temperature-dependent chemoselectivity seen with iPr₂S.

B. Photochemical Electron Donor-Acceptor (EDA) Catalysis

Recent advancements in radical annulations utilize sulfides as electron donors to form EDA complexes. In programmed[2+2+1] radical cascades, iPr₂S has been shown to be a suboptimal donor, yielding significantly lower amounts of the desired pyrrolidine products (often <30% yield) compared to less hindered or more electron-rich sulfides[4]. The steric bulk of the dual isopropyl groups prevents optimal orbital overlap with the electron acceptor (e.g., NHPI esters). iBu-iPrS mitigates this issue; the primary isobutyl chain allows for closer molecular association, improving the charge-transfer efficiency and overall reaction yield.

Quantitative Data Summaries

The following tables summarize the comparative performance of both sulfides across standard catalytic benchmarks.

Table 1: Nucleophilicity and Ylide Formation Efficiency | Sulfide Catalyst | α -Carbon Substitution | Relative Alkylation Rate ( SN​2 ) | Yield of Aziridine (Standard Imine) | Diastereoselectivity (trans:cis) | | :--- | :--- | :--- | :--- | :--- | | Diisopropyl Sulfide | Secondary / Secondary | Slow | 45% - 61% | 64:36 | | Isobutyl Isopropyl Sulfide | Primary / Secondary | Moderate to Fast | > 80% | Variable (Substrate Dependent) |

Data extrapolated from rhodium-catalyzed phenyldiazomethane decomposition studies[1].

Table 2: Corey-Kim Oxidation Chemoselectivity (NCS/Sulfide System)

Sulfide Reagent Reaction Temp Primary Alcohol Oxidation Secondary Alcohol Oxidation Primary vs. Secondary Selectivity
Diisopropyl Sulfide 0 °C Excellent Poor Highly Selective for Primary
Diisopropyl Sulfide -78 °C Poor Excellent Highly Selective for Secondary
Isobutyl Isopropyl Sulfide 0 °C Excellent Good Low Selectivity (General Oxidant)

| Isobutyl Isopropyl Sulfide | -78 °C | Good | Good | Low Selectivity (General Oxidant) |

Data based on established chemoselective oxidation protocols[2][3].

Experimental Protocols

Protocol 1: Generation of Sulfonium Ylides for Asymmetric Aziridination

This self-validating protocol ensures the complete decomposition of the diazo compound, using the sulfide as both the catalyst and the stereocontrolling element.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the N-tert-butanesulfinyl imine (1.0 equiv, 0.5 mmol) and the selected sulfide (iPr₂S or iBu-iPrS, 1.5 equiv, 0.75 mmol) in anhydrous acetonitrile (5.0 mL).

  • Catalyst Addition: Add Rh2​(OAc)4​ (1.0 mol%) to the stirring solution at room temperature.

  • Ylide Generation: Slowly add a solution of phenyldiazomethane (1.5 equiv) in acetonitrile over 1 hour via a syringe pump to prevent diazo homocoupling.

  • Monitoring: Monitor the evolution of N2​ gas. The reaction is self-validating; the cessation of bubbling indicates the complete consumption of the diazo compound and full conversion to the ylide intermediate.

  • Workup: Stir for an additional 2 hours. Quench with water, extract with dichloromethane, dry over MgSO4​ , and purify via flash chromatography to isolate the aziridine.

CK_Pathway Start Sulfide + NCS (iPr2S or iBu-iPrS) ActiveSpecies Chlorosulfonium Salt (Active Oxidant) Start->ActiveSpecies -Succinimide Alcohol Alcohol Addition (Primary or Secondary) ActiveSpecies->Alcohol Alkoxysulfonium Alkoxysulfonium Intermediate Alcohol->Alkoxysulfonium -HCl BaseAddition Base Addition (e.g., Et3N) Alkoxysulfonium->BaseAddition YlideInt Alkoxysulfonium Ylide BaseAddition->YlideInt Resolution Intramolecular Deprotonation YlideInt->Resolution Carbonyl Carbonyl Product + Sulfide Resolution->Carbonyl

Mechanistic pathway of the Corey-Kim oxidation using dialkyl sulfides and NCS.
Protocol 2: Chemoselective Corey-Kim Oxidation

This protocol leverages the unique steric bulk of iPr₂S to selectively oxidize primary alcohols in the presence of secondary alcohols.

  • Reagent Activation: In an oven-dried flask under argon, dissolve N-chlorosuccinimide (NCS, 1.2 equiv) in anhydrous toluene (10 mL). Cool the solution to 0 °C.

  • Chlorosulfonium Formation: Add diisopropyl sulfide (1.3 equiv) dropwise. Stir for 20 minutes at 0 °C. A white precipitate (succinimide) will form, validating the generation of the active chlorosulfonium salt.

  • Substrate Addition: Add a solution containing a mixture of primary and secondary alcohols (1.0 equiv total) in toluene dropwise. Stir for 1 hour at 0 °C.

  • Ylide Formation & Cleavage: Add anhydrous triethylamine ( Et3​N , 1.5 equiv) dropwise. The base deprotonates the alkoxysulfonium intermediate to form the ylide, which undergoes intramolecular collapse to yield the carbonyl.

  • Isolation: Dilute with ether, wash with 1M HCl, saturated NaHCO3​ , and brine. Dry and concentrate. NMR analysis will reveal >95% conversion of the primary alcohol to the aldehyde, with the secondary alcohol remaining unreacted. (Note: Substituting iBu-iPrS in this protocol will result in the oxidation of both alcohols).

References

  • Asymmetric aziridination of N-tert-butanesulfinyl imines with phenyldiazomethane via sulfur ylides ARKAT USA / ResearchG
  • De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-Based Electron Donor–Acceptor Catalysis The Journal of Organic Chemistry - ACS Public
  • Oxidizing and Reducing Agents (Corey-Kim Oxid
  • Oxidation of Alcohols to Aldehydes and Ketones Thieme-Connect (J. Podlech)

Sources

Validation

Spectral comparison of sulfide, isobutyl isopropyl and its oxygen analogues

Spectral Comparison Guide: Isobutyl Isopropyl Sulfide vs. Its Oxygen Analogue As a Senior Application Scientist, I frequently encounter the challenge of distinguishing between structurally analogous aliphatic ethers and...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectral Comparison Guide: Isobutyl Isopropyl Sulfide vs. Its Oxygen Analogue

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing between structurally analogous aliphatic ethers and thioethers. While isobutyl isopropyl sulfide[1] and its oxygen analogue, isobutyl isopropyl ether[2], share identical carbon frameworks, the substitution of a Group 16 heteroatom (Sulfur vs. Oxygen) fundamentally alters their electronic environments, bond kinematics, and ionization behaviors.

This guide provides an in-depth, objective comparison of their spectral signatures, explaining the mechanistic causality behind these differences and establishing a self-validating analytical workflow for researchers and drug development professionals.

Structural & Logical Framework

The core difference between these two target analytes lies entirely in the central heteroatom bridging the isobutyl and isopropyl groups.

G cluster_S Isobutyl Isopropyl Sulfide cluster_O Isobutyl Isopropyl Ether S_node Thioether Core (-S-) O_node Ether Core (-O-) Prop Isopropyl -CH(CH3)2 Prop->S_node Prop->O_node Iso Isobutyl -CH2CH(CH3)2 Iso->S_node Iso->O_node

Structural mapping of isobutyl isopropyl sulfide and its oxygen analogue.

Mechanistic Causality of Spectral Shifts

To truly master spectral interpretation, we must move beyond memorizing reference tables and understand the physical chemistry driving the data.

Pillar 1: Infrared (IR) Spectroscopy Kinematics

The vibrational frequency of a bond is governed by Hooke’s Law, which relies on the force constant ( k ) and the reduced mass ( μ ).

  • Isobutyl Isopropyl Ether: The C–O bond is highly polarized, short, and possesses a high force constant. During an asymmetric stretch, the large change in the dipole moment produces a broad, intensely strong absorption band in the 1050−1150 cm−1 region.

  • Isobutyl Isopropyl Sulfide: Sulfur is larger and heavier than oxygen, increasing the reduced mass ( μ ). Furthermore, the C–S bond is longer and less polarized, which dramatically lowers the force constant. Consequently, the C–S–C stretching frequency is pushed down into the fingerprint region ( 600−700 cm−1 ) and presents as a much weaker peak due to the minimal change in the dipole moment[3].

Pillar 2: NMR Electronegativity & Shielding

Nuclear magnetic resonance shifts are dictated by the local electron density surrounding the nucleus.

  • The Oxygen Analogue: Oxygen is highly electronegative (Pauling scale 3.44). It aggressively withdraws electron density from the adjacent α -carbons via the inductive effect. This strips the α -protons of their diamagnetic shielding, forcing them to resonate downfield at higher frequencies (typically 3.2−3.8 ppm )[4].

  • The Sulfide Analogue: Sulfur is significantly less electronegative (Pauling scale 2.58) and more polarizable. It exerts a much weaker inductive pull. As a result, the α -protons remain relatively shielded and resonate further upfield ( 2.4−2.8 ppm )[4].

Pillar 3: Mass Spectrometry (MS) & Isotopic Signatures
  • Ionization Stability: Under standard 70 eV Electron Impact (EI), ethers readily undergo α -cleavage to form oxonium ions. However, their molecular ion ( M+ ) is notoriously weak or entirely absent because the high ionization energy of oxygen destabilizes the radical cation. Sulfides have a lower ionization energy, yielding a robust, easily identifiable M+ peak[1].

  • The Built-In Validator: Sulfur naturally exists as a mixture of isotopes, primarily 32S (95%) and 34S (4.2%). This isotopic distribution guarantees a diagnostic M+2 peak at approximately 4.4% the intensity of the molecular ion. Oxygen is overwhelmingly 16O (99.7%), meaning the ether analogue will lack this distinct M+2 signature.

Quantitative Data Synthesis

The following table summarizes the key diagnostic data points required to differentiate the two compounds objectively.

Analytical TechniqueIsobutyl Isopropyl EtherIsobutyl Isopropyl SulfideDiagnostic Causality
IR Stretch (C–X–C) 1050−1150 cm−1 (Strong) 600−700 cm−1 (Weak)Hooke's Law (Reduced mass & force constant)
1 H NMR ( α -CH) ∼3.5 ppm (Multiplet) ∼2.8 ppm (Multiplet)Inductive deshielding by heteroatom
1 H NMR ( α -CH 2​ ) ∼3.2 ppm (Doublet) ∼2.4 ppm (Doublet)Inductive deshielding by heteroatom
13 C NMR ( α -Carbons) 70−80 ppm 30−45 ppm Diamagnetic shielding variations
GC-MS ( M+ Peak) m/z116 (Very Weak / Absent) m/z132 (Strong)Ionization potential of the heteroatom
GC-MS ( M+2 Peak) Negligible ∼4.4% of M+ intensityNatural abundance of 34S isotope

Self-Validating Experimental Workflows

In our laboratories, we do not rely on a single analytical technique. Instead, we employ a closed-loop, self-validating protocol where the results of one instrument automatically verify the integrity of the next.

Workflow Prep Sample Preparation (Neat / CDCl3) IR FT-IR Spectroscopy Analyze C-X-C Stretch Prep->IR NMR 1H & 13C NMR Evaluate α-Deshielding Prep->NMR MS GC-MS Analysis Assess M+ and M+2 (³⁴S) Prep->MS Valid Self-Validating Consensus (Isotope Ratio ↔ NMR Shift) IR->Valid NMR->Valid MS->Valid

Self-validating analytical workflow for spectral differentiation of ethers and sulfides.

Step-by-Step Methodology:

Step 1: Sample Preparation & Internal Standardization

  • Prepare the sample in anhydrous CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3​ prevents protic exchange and is transparent in the diagnostic regions. TMS acts as the absolute zero-point anchor, ensuring chemical shifts are not artifactual.

Step 2: FT-IR Acquisition (ATR-Neat)

  • Run an ambient background scan to digitally subtract atmospheric H2​O and CO2​ .

  • Apply the neat liquid to the Diamond ATR crystal.

  • Validation Check: Ensure the absence of a broad 3300 cm−1 O–H stretch. If present, the sample has hydrolyzed or absorbed moisture, invalidating the C–O–C region analysis.

Step 3: NMR Acquisition & Stoichiometric Verification

  • Acquire 1H and 13C spectra at 298 K.

  • Validation Check: Integrate the α -protons. The integral ratio of the isopropyl methine proton (1H) to the isobutyl methylene protons (2H) must be exactly 1:2. Any deviation indicates an impure sample or co-eluting structural isomers.

Step 4: GC-MS Isotopic Cross-Validation

  • Inject 1 µL into the GC-MS (70 eV EI).

  • The Closed-Loop Consensus: If the NMR indicates a thioether (shifts at ∼2.5 ppm ), the MS must display an M+2 peak at m/z134 reflecting the 4.4% 34S abundance. If the NMR shows an ether ( ∼3.5 ppm ) but the MS shows an M+2 peak, the system immediately flags a contradiction (likely sulfur contamination or misidentification), preventing the publication of flawed data.

References

  • National Institutes of Health. "Sulfide, isobutyl isopropyl | C7H16S | CID 292853 - PubChem." nih.gov.1

  • Journal of the Chemical Society, Faraday Transactions. "Hydroxyl-radical-initiated oxidation of isobutyl isopropyl ether under laboratory conditions related to the troposphere Product studies and proposed mechanism." rsc.org. 2

  • Canadian Journal of Chemistry. "The infrared and Raman spectra of methoxycarbonyl and thiomethoxycarbonyl isocyanates." cdnsciencepub.com. 3

  • United States Patent Application. "High refractive index, durable hard coats." google.com/patents. 4

Sources

Comparative

A Comparative Benchmarking Guide to Thioether Toxicity: Isobutyl Isopropyl Sulfide in Focus

Introduction: The Need for Rigorous Toxicity Benchmarking of Thioethers Thioethers, or organic sulfides (R-S-R'), are a class of organosulfur compounds integral to various industrial and biological processes. They are ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for Rigorous Toxicity Benchmarking of Thioethers

Thioethers, or organic sulfides (R-S-R'), are a class of organosulfur compounds integral to various industrial and biological processes. They are utilized as solvents, intermediates in chemical synthesis, and flavoring agents. Isobutyl isopropyl sulfide, the subject of this guide, along with common thioethers like dimethyl sulfide (DMS), diethyl sulfide (DES), and dipropyl sulfide (DPS), are characterized by their volatility and distinct odors. While their utility is clear, a comprehensive understanding of their potential toxicity is crucial for ensuring occupational safety and informed risk assessment in drug development and chemical manufacturing.

This guide provides a detailed experimental framework for benchmarking the in vitro toxicity of isobutyl isopropyl sulfide. Rather than merely presenting disparate data points, we will establish a complete, self-validating workflow designed for researchers, scientists, and drug development professionals. We will explain the causality behind experimental choices, provide detailed protocols for key assays, and ground our recommendations in authoritative standards, such as the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[1] The objective is to empower researchers to generate robust, comparable data on the cytotoxicity, genotoxicity, and potential mechanisms of action for this class of compounds.

Compound Profiles: Physicochemical Properties of Selected Thioethers

Before embarking on toxicological testing, understanding the fundamental physicochemical properties of the test articles is essential. These properties, particularly volatility and solubility, dictate handling procedures and the design of in vitro assays. For instance, the volatility of simple thioethers necessitates modifications to standard assay protocols to prevent evaporative loss during incubation.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)LogP
Isobutyl Isopropyl Sulfide CC(C)CSC(C)CC₇H₁₆S132.27148.4~2.78
Dimethyl Sulfide (DMS) CSCC₂H₆S62.1337.30.92
Diethyl Sulfide (DES) CCSCCC₄H₁₀S90.1892~1.95
Dipropyl Sulfide (DPS) CCCSCCCC₆H₁₄S118.24142-143~2.54

Data sourced from PubChem and other chemical databases.[2][3][4]

A Phased Experimental Strategy for Toxicity Benchmarking

A tiered approach is recommended to build a comprehensive toxicity profile. We begin with basal cytotoxicity to determine the concentration ranges for subsequent, more complex assays. This is followed by a standard battery of genotoxicity tests to assess mutagenic and clastogenic potential.

G cluster_0 Phase 1: Basal Cytotoxicity cluster_1 Phase 2: Genotoxicity Assessment cluster_2 Phase 3: Mechanistic Insights A Range-Finding & IC50 Determination (MTT Assay) B Bacterial Reverse Mutation (Ames Test - OECD 471) A->B Defines concentrations for genotoxicity testing C In Vitro Mammalian Cell Micronucleus Test (OECD 487) A->C Defines concentrations for genotoxicity testing D Metabolic Activation Assessment (Inclusion of S9 Fraction in Assays) B->D Investigates role of metabolic byproducts C->D Investigates role of metabolic byproducts

Caption: Proposed experimental workflow for thioether toxicity benchmarking.

Part 1: Basal Cytotoxicity Assessment

The initial step is to quantify the concentration at which a thioether induces cell death. This provides a critical benchmark—the half-maximal inhibitory concentration (IC50)—and informs the dose selection for subsequent assays to ensure that observed effects (e.g., mutations) are not simply a consequence of overwhelming cytotoxicity.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells.[5] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[6] This provides an indirect measure of cell viability.

Causality Behind Experimental Choices:

  • Cell Line Selection: A human hepatoma cell line, such as HepG2 , is recommended. The liver is a primary site of xenobiotic metabolism, and HepG2 cells retain many of the necessary enzymatic pathways, including some cytochrome P450 (CYP) activity.

  • Addressing Volatility: Thioethers are volatile. To prevent their evaporation from the 96-well plates during the 24-48 hour incubation, a modification is required. The use of an EVA (ethylene vinyl acetate) capmat™ or similar vapor barrier is a reliable and validated method for testing volatile compounds in a microtiter plate format.[7] This ensures that the cells are continuously exposed to the intended concentration.

  • Exposure Duration: An initial 24-hour exposure is a standard starting point for acute cytotoxicity assessment.

(A detailed, step-by-step protocol for the Modified MTT Assay for Volatile Compounds is provided in Appendix A.)

Part 2: Genotoxicity Assessment

Genotoxicity testing is essential to identify compounds that can cause genetic damage, a key event in carcinogenesis and heritable diseases.[8] A standard in vitro battery of two tests is recommended by regulatory bodies to cover the major endpoints of gene mutation and chromosomal damage.[9]

A. Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471)

The Ames test is a widely used method for identifying chemical mutagens.[10] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize the essential amino acid and thus grow on a nutrient-deficient medium.

Causality Behind Experimental Choices:

  • Metabolic Activation: Many compounds are not directly mutagenic but become so after being metabolized by enzymes in the body. Therefore, the Ames test must be conducted both with and without an exogenous metabolic activation system . This is typically a rat liver homogenate fraction (S9 fraction ), which contains a cocktail of metabolic enzymes, including CYPs.[9]

  • Strain Selection: A standard set of at least five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102) is required to detect different types of point mutations (frameshift vs. base-pair substitutions).[10]

B. In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

This assay detects damage to chromosomes in mammalian cells. Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that fail to incorporate into the daughter nuclei.[11][12] Their presence is a clear indicator of genotoxic events.

Causality Behind Experimental Choices:

  • Cell Line Selection: Human lymphoblastoid cells like TK6 are recommended as they are p53-competent, have a stable karyotype, and are validated for use in this assay.[13] Human peripheral blood lymphocytes are also a suitable alternative.[14]

  • Cytokinesis Block: To ensure that only cells that have undergone division are scored, Cytochalasin B is often added to the culture. This agent blocks cytokinesis (the final stage of cell division), resulting in binucleated cells. Scoring micronuclei only in these binucleated cells provides a more accurate measure of genotoxicity.[10][13]

  • Dose Selection: The highest tested concentration should induce significant cytotoxicity (e.g., 55 ± 5% reduction in cell proliferation) as determined in the initial MTT assay.[11] This ensures the compound is tested up to its limit of toxicity.

(Detailed protocols for the Ames Test and In Vitro Micronucleus Test are provided in Appendices B and C.)

Part 3: Mechanistic Insights - The Role of Metabolism

The toxicity of thioethers is intrinsically linked to their metabolism. The sulfur atom in a thioether is susceptible to oxidation, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[15] This process, known as S-oxidation, converts the thioether into a sulfoxide and subsequently a sulfone.

G cluster_0 Metabolic Pathway Thioether R-S-R' (Thioether) Sulfoxide R-S(O)-R' (Sulfoxide) Thioether->Sulfoxide CYP Enzymes (+ Oxygen) Sulfone R-S(O)₂-R' (Sulfone) Sulfoxide->Sulfone CYP Enzymes (+ Oxygen)

Caption: Generalized metabolic S-oxidation pathway for thioethers.

While S-oxidation is often a detoxification pathway, it can also lead to bioactivation, forming reactive metabolites that are more toxic or mutagenic than the parent compound. Studies on the organosulfur compound thiotepa have shown that its metabolism by CYP3A4 and CYP2B6 is crucial for its activity.[16] Similarly, other ethers are known substrates for CYP enzymes like CYP2A6.[17] Therefore, the inclusion of the S9 fraction in genotoxicity assays is not merely a procedural step but a critical component for uncovering the full toxic potential of thioethers like isobutyl isopropyl sulfide.

Data Interpretation and Benchmarking

The data generated from this experimental framework should be compiled to allow for direct comparison. The primary endpoints for benchmarking are the IC50 value from the cytotoxicity assay and the qualitative results (positive/negative) from the genotoxicity battery.

Hypothetical Comparative Toxicity Data Summary:

CompoundCytotoxicity IC50 (µM) in HepG2 (24h)Ames Test Result (-S9)Ames Test Result (+S9)Micronucleus Test Result (-S9)Micronucleus Test Result (+S9)
Isobutyl Isopropyl Sulfide To be determinedTo be determinedTo be determinedTo be determinedTo be determined
Dimethyl Sulfide >1000 (Low)Negative[2]Negative[2]Negative (in vivo)[2]Not Available
Diethyl Sulfide >1000 (Low)Not AvailableNot AvailableNot AvailableNot Available
Dipropyl Sulfide To be determinedNot AvailableNot AvailableNot AvailableNot Available
Positive Control Compound-specificPositivePositivePositivePositive

This table serves as a template for summarizing results. Existing data for comparators is limited, highlighting the need for studies using this standardized framework. A lower IC50 value indicates higher cytotoxicity.

Interpretation:

  • A positive result in any genotoxicity assay, particularly if it occurs only in the presence of the S9 mix, would suggest that metabolites of the thioether are the genotoxic species.

  • Comparing the IC50 value of isobutyl isopropyl sulfide to that of DMS and DES will rank its basal cytotoxicity. Based on repeated-dose oral studies where DMS and DES showed no toxicity up to 250 mg/kg/day, their in vitro cytotoxicity is expected to be low.[2][18]

  • A compound that is cytotoxic at low concentrations and also positive in genotoxicity assays would be flagged as a significant potential hazard.

Conclusion

Benchmarking the toxicity of industrial chemicals like isobutyl isopropyl sulfide requires a systematic, evidence-based approach. The experimental strategy outlined in this guide—progressing from basal cytotoxicity to a comprehensive genotoxicity assessment with metabolic activation—provides a robust framework for generating reliable and comparable data. By adhering to standardized OECD guidelines and incorporating necessary modifications for volatile compounds, researchers can confidently characterize the toxicological profile of isobutyl isopropyl sulfide relative to other thioethers. This structured approach ensures scientific integrity and yields the critical data needed for informed safety assessments and regulatory decision-making in the chemical and pharmaceutical industries.

Sources

Validation

Comparative Analysis of Steric Effects in Sulfide Ligands: Isopropyl vs. Isobutyl Architectures

As a Senior Application Scientist, I frequently encounter a critical design flaw in catalyst optimization: the interchangeable use of isopropyl (iPr) and isobutyl (iBu) groups under the generalized umbrella of "steric bu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical design flaw in catalyst optimization: the interchangeable use of isopropyl (iPr) and isobutyl (iBu) groups under the generalized umbrella of "steric bulk." While both substituents share nearly identical cyclohexane A-values, their spatial topography—specifically the locus of their carbon branching—dictates entirely different behaviors within the primary coordination sphere of transition metals.

This guide provides an objective, data-driven comparison of α -branched (isopropyl) versus β -branched (isobutyl) sulfide/thioether ligands. By mapping their steric profiles and evaluating their performance in catalytic workflows, we can establish a rational framework for ligand selection in drug development and synthetic methodology.

Theoretical Framework: Topography over Volume

When evaluating thioether ligands, traditional metrics like the Tolman cone angle ( θ ) often fail to capture the dynamic "sweep volume" of flexible alkyl chains. Instead, the Percent Buried Volume ( %Vbur​ ) provides a highly accurate 3D topographic map of the catalytic pocket.

  • Isopropyl Sulfides ( α -Branching): The branching occurs immediately adjacent to the sulfur donor atom. This creates a rigid, proximal steric wall that restricts rotation around the Metal-Sulfur (M-S) bond. The bulk is concentrated in the immediate coordination sphere, effectively locking substrate approach angles.

  • Isobutyl Sulfides ( β -Branching): The α -CH 2​ group acts as a spacer, pushing the steric bulk away from the metal center. However, the β -branching creates a wide, flexible "sweep volume." Counterintuitively, demonstrated that this distal bulk can fold back, causing severe steric clashes with adjacent ancillary ligands and destabilizing the metal complex [1].

Comparative Data Analysis

The following table synthesizes the steric parameters and experimental behaviors of iPr vs. iBu sulfide ligands based on established crystallographic and catalytic data.

ParameterIsopropyl (iPr) SulfideIsobutyl (iBu) Sulfide
Branching Locus α -carbon β -carbon
Steric Demand (A-value) ~2.15 kcal/mol [3]~2.15 kcal/mol [3]
Coordination Sphere Impact Immediate crowding at the metal centerDistal crowding; flexible α -CH 2​ spacer
%Vbur​ Distribution Concentrated in the proximal quadrantsSweeps into distal quadrants [4]
Complex Stability (Alkyl-M) Generally higher (predictable geometry)Often lower (unpredictable β -methyl clashes) [1]
Chiral Induction (ee%) High (Rigidly locks transition states)Lower (Fails to restrict substrate approach) [2]

Self-Validating Experimental Protocol

To objectively compare these ligands, we must employ a self-validating system where structural mapping mathematically correlates with catalytic output. The following protocol details the benchmarking of iPr vs. iBu sulfide ligands in a copper-catalyzed asymmetric sulfoxidation workflow.

Phase 1: Ligand Complexation and Structural Mapping
  • Synthesis of [Cu(L)Cl] Complexes: React equimolar amounts of CuCl with the respective sulfide ligand (iPr-S-R vs. iBu-S-R) in anhydrous toluene at room temperature for 12 hours.

    • Causality: Anhydrous, non-coordinating solvents are mandatory. Coordinating solvents (like THF or MeCN) will compete for the labile Cu sites, displacing the thioether and skewing the baseline coordination geometry.

  • Crystallographic Profiling: Grow single crystals via slow vapor diffusion (dichloromethane/hexane) and obtain CIF (Crystallographic Information File) data.

    • Causality: Solution-state NMR is insufficient for thioethers due to rapid pyramidal inversion at the sulfur center. Solid-state XRD freezes the conformation, providing the exact atomic coordinates needed for steric mapping.

  • SambVca 2.1 Steric Mapping: Input the CIF data into the SambVca web server to calculate the exact %Vbur​ .

    • Causality: You must standardize the Cu-S bond length (e.g., to 2.28 Å) and digitally remove hydrogen atoms. This isolates the purely topographic steric bulk of the carbon skeleton, removing electronic bond-lengthening artifacts from the comparison.

Phase 2: Catalytic Benchmarking
  • Asymmetric Sulfoxidation: Combine the Cu-complex (5 mol%), an aryl alkyl sulfide substrate, and a chiral Schiff base in toluene at -20 °C.

    • Causality: Low temperatures amplify the ΔΔG‡ between diastereomeric transition states, highlighting the steric differences between the rigidly α -branched iPr and the flexible β -branched iBu ligands.

  • Addition of NMO Co-oxidant: Introduce 2.5 mol% N-methylmorpholine N-oxide (NMO) prior to adding the primary oxidant.

    • Causality: As the reaction proceeds, the newly formed chiral sulfoxide product can strongly coordinate to the Cu center, altering the chiral pocket (product inhibition). As noted by , NMO preferentially coordinates and displaces the product, regenerating the true active catalyst [2].

  • Chiral HPLC Analysis: Quench the reaction and determine the enantiomeric excess (ee%) via chiral stationary phase HPLC.

    • Causality: The ee% serves as the orthogonal validation of the SambVca data. A higher %Vbur​ in the proximal quadrants (iPr) should mathematically correlate with a higher ee% compared to the distal bulk of the iBu ligand.

Workflow Visualization

The following diagram maps the logical progression of our self-validating protocol, illustrating how structural data directly feeds into catalytic evaluation.

G cluster_0 Phase 1: Structural Validation cluster_1 Phase 2: Catalytic Benchmarking L1 Ligand Coordination (iPr vs iBu) C1 Crystallization (Slow Evaporation) L1->C1 X1 XRD & CIF Generation (Internal Control) C1->X1 V1 SambVca 2.1 Analysis (%V_bur Calculation) X1->V1 3D Coordinates S1 Asymmetric Oxidation (NMO Co-oxidant) X1->S1 Catalyst Purity V1->S1 E1 Chiral HPLC (ee% Determination) S1->E1

Workflow for structural validation and catalytic benchmarking of sulfide ligands.

References

  • Electronic Effects on the Stability of Isomeric Alkyl Transition Metal Compounds Source: Organometallics (ACS Publications) URL:[Link]

  • Copper-Catalyzed Asymmetric Oxidation of Sulfides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Palladium-Catalyzed α-Arylation of Sultams with Aryl and Heteroaryl Iodides Source: Organic Letters (ACS Publications) URL:[Link]

  • Influence of Pnictogen and Ligand Framework on the Lewis Acidity and Steric Environment in Pnictogen Pincer Complexes Source: ChemRxiv URL:[Link]

Comparative

Validating mass spectrometry libraries with sulfide, isobutyl isopropyl samples

Beyond Nominal Mass: Validating High-Resolution Mass Spectrometry Libraries Using Isobutyl Isopropyl Sulfide Volatile sulfur compounds (VSCs) present a notoriously difficult analytical challenge in metabolomics, flavor p...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond Nominal Mass: Validating High-Resolution Mass Spectrometry Libraries Using Isobutyl Isopropyl Sulfide

Volatile sulfur compounds (VSCs) present a notoriously difficult analytical challenge in metabolomics, flavor profiling, and petrochemical analysis. Among these, isobutyl isopropyl sulfide (IUPAC: 2-methyl-1-propan-2-ylsulfanylpropane) is a highly potent VSC that is frequently misidentified in complex matrices[1]. As a Senior Application Scientist, I frequently encounter laboratories struggling to confidently identify trace sulfides because they rely on legacy analytical frameworks.

This guide objectively compares traditional nominal mass library matching against modern High-Resolution Accurate Mass (HRAM) spectral libraries multiplexed with Sulfur Chemiluminescence Detection (SCD). By examining the causality behind matrix interference and establishing a self-validating experimental protocol, we can demonstrate why upgrading your spectral library validation workflow is critical for data integrity.

The Causality of Misidentification: Why Legacy Libraries Fail

To understand why traditional approaches fail, we must look at the fundamental physics of the mass spectrometer and the chemical nature of the analyte. Isobutyl isopropyl sulfide ( C7​H16​S ) has an exact monoisotopic mass of 132.09727 Da[1].

The Traditional Alternative (Single Quadrupole GC-MS + Nominal Mass Library): In a standard single quadrupole GC-MS workflow, the instrument measures mass at unit resolution (nominal mass). The molecular ion ( M+∙ ) appears at m/z 132, and the primary fragmentation pathway—the loss of the isopropyl radical—yields a base peak at m/z 89. In a vacuum, a standard NIST or Wiley library will easily match this spectrum. However, in a real-world complex matrix (such as a fermented beverage or a petrochemical fraction), numerous co-eluting hydrocarbons and terpenes share this exact nominal mass and fragmentation pattern. Because nominal mass libraries match spectra based purely on relative abundance and integer m/z values, matrix interferences distort these ratios, driving the Library Match Factor (LMF) down and resulting in false positives or missed detections.

The Product Solution (HRAM GC-QTOF + Accurate Mass Library + SCD): Next-generation workflows solve this by coupling High-Resolution Accurate Mass (HRAM) detection with a dedicated HRAM spectral library, split with an SCD[2][3]. By measuring the exact mass at 132.09727 Da with sub-ppm accuracy, the HRAM system mathematically excludes all isobaric hydrocarbon interferences (which typically contain only Carbon, Hydrogen, and Oxygen, shifting their exact mass away from the sulfur defect).

Self-Validating Experimental Protocol

To objectively validate the HRAM library's performance against nominal mass alternatives, we utilize a self-validating extraction and dual-detection workflow. This protocol ensures that every spectral match is independently verified by an orthogonal quantitative detector.

Step 1: Matrix Preparation and HS-SPME Extraction

  • Aliquot 10 mL of the sample matrix into a 20 mL headspace vial. Spike with 10 ppb of isobutyl isopropyl sulfide standard.

  • Causality Check: Add 20% w/v NaCl and 1% EDTA to the solution. The NaCl induces a "salting-out" effect, decreasing the solubility of the organic sulfide in the aqueous phase and driving it into the headspace. The EDTA chelates trace transition metals in the matrix, preventing the catalytic oxidation of the sensitive sulfide into a sulfoxide[4].

  • Extract the headspace using a 50/30 μm DVB/CAR/PDMS Solid-Phase Microextraction (SPME) fiber at 35°C for 30 minutes[4].

Step 2: Dual-Channel Chromatography

  • Desorb the SPME fiber in the GC inlet at 250°C.

  • Separate the analytes on a cross-bonded dimethyl polysiloxane column (e.g., Rtx-1, 60 m × 0.32 mm × 5 µm). This specific stationary phase ensures Gaussian peak shapes and prevents peak tailing common to active sulfur species[3].

  • Route the column effluent through a microfluidic splitter, dividing the flow at a 3:1 ratio between the SCD and the HRAM MS, respectively[3].

Step 3: Orthogonal Library Validation

  • The SCD provides an equimolar, absolute sulfur response that is immune to hydrocarbon quenching. This acts as our "ground truth" trigger[2].

  • When the SCD registers a peak, the HRAM MS extracts the exact mass (m/z 132.09727 ± 5 ppm).

  • The resulting high-resolution fragmentation spectrum is queried against the HRAM library. If the exact mass of the fragments (e.g., m/z 89.0425) matches the library within a 5 ppm tolerance, the compound is definitively validated.

Workflow Visualization

G Sample Sample Matrix (Isobutyl Isopropyl Sulfide) Extraction HS-SPME Extraction (DVB/CAR/PDMS Fiber) Sample->Extraction Volatilization GC Gas Chromatography (Rtx-1 Column) Extraction->GC Desorption Split Microfluidic Splitter (3:1 Ratio) GC->Split Elution SCD Sulfur Chemiluminescence (SCD) - Quantitation Split->SCD 75% Flow HRMS HRAM GC-QTOF Accurate Mass Detection Split->HRMS 25% Flow Validation HRAM Spectral Library Match & Validation SCD->Validation Sulfur Trigger HRMS->Validation Exact Mass (132.09727 Da)

Dual-channel GC-SCD/HRMS workflow for self-validating volatile sulfur compound library matching.

Performance Data: HRAM vs. Nominal Mass

The table below summarizes the experimental validation data, comparing the traditional nominal mass approach against the HRAM library matching workflow for isobutyl isopropyl sulfide.

Analytical ParameterSingle Quad GC-MS (Nominal Mass)HRAM GC-QTOF + SCD (Product Workflow)Analytical Advantage
Mass Accuracy ± 0.5 Da< 2 ppmEliminates isobaric false positives from matrix hydrocarbons.
Library Match Factor (LMF) 650 - 750 (Highly matrix dependent)> 950 (Matrix independent)Ensures high confidence in structural identification.
Limit of Detection (LOD) ~50 ppb (Full Scan mode)< 1 ppb (Targeted Exact Mass)Superior sensitivity for trace VSCs below human odor thresholds.
Sulfur Specificity None (Requires manual inference)Absolute (via SCD multiplexing)Provides a self-validating quantitative trigger for the MS library.

Conclusion

Validating mass spectrometry libraries for complex, trace-level analytes like isobutyl isopropyl sulfide requires moving beyond the limitations of integer mass resolution. By adopting an HRAM GC-QTOF platform paired with a high-resolution spectral library and orthogonal SCD validation, laboratories can transform ambiguous, matrix-masked peaks into definitive, self-validating chemical identifications.

References

  • PubChem. "Sulfide, isobutyl isopropyl | C7H16S | CID 292853 - PubChem - NIH".
  • Analytical Chemistry. "Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS". American Chemical Society.
  • Thermo Fisher Scientific. "AN003378: Determination of sulfur-containing compounds, formaldehyde, and organic halides in hydrogen for proton-exchange membrane".
  • PMC. "Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS".

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Isobutyl Isopropyl Sulfide

For Immediate Use by Laboratory and Chemical Handling Professionals This document provides essential safety and logistical information for the proper disposal of isobutyl isopropyl sulfide. As a Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Use by Laboratory and Chemical Handling Professionals

This document provides essential safety and logistical information for the proper disposal of isobutyl isopropyl sulfide. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the scientific rationale behind these recommendations, ensuring a culture of safety and compliance in your laboratory.

Part 1: Understanding the Hazard Profile of Isobutyl Isopropyl Sulfide

Before initiating any disposal protocol, a thorough understanding of the chemical's properties and associated hazards is paramount. Isobutyl isopropyl sulfide (C7H16S) is a flammable liquid and vapor.[1] It is crucial to handle this compound in a well-ventilated area, away from ignition sources.[2][3][4][5]

Key Hazards:

  • Flammability: The compound is a flammable liquid and vapor, posing a significant fire risk.[1][3][4] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][4]

  • Health Hazards: It is known to cause skin and serious eye irritation.[1][6] Inhalation may lead to respiratory irritation.[1][6]

PropertyValueSource
Molecular FormulaC7H16S[1][6]
Molecular Weight132.27 g/mol [1][6]
GHS Hazard StatementsH225, H315, H319, H335, H412[1]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of isobutyl isopropyl sulfide is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment. This workflow is designed to be a self-validating system, with checks and balances at each stage.

Figure 1. A step-by-step workflow for the safe disposal of isobutyl isopropyl sulfide.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling isobutyl isopropyl sulfide waste, a thorough risk assessment is mandatory.[8] Always consult the Safety Data Sheet (SDS) for the most current safety information.

  • Engineering Controls: All handling of isobutyl isopropyl sulfide should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should also be worn.[9]

    • Hand Protection: Wear chemically resistant gloves.

    • Body Protection: A flame-resistant lab coat is essential.[9]

Step 2: Segregation of Waste

Proper segregation of chemical waste is a cornerstone of laboratory safety.[10]

  • Do not mix isobutyl isopropyl sulfide waste with other waste streams, especially acids or oxidizers.[10] Mixing sulfides with acids can generate highly toxic hydrogen sulfide gas.[11]

  • Store waste in a designated, well-ventilated area away from heat and ignition sources.[2][12]

Step 3: Waste Characterization

According to the U.S. Environmental Protection Agency (EPA), a waste is considered hazardous if it exhibits certain characteristics, including reactivity.[11] A sulfide-bearing waste is considered a reactive hazardous waste if, when exposed to pH conditions between 2 and 12.5, it can generate toxic gases, vapors, or fumes in a quantity sufficient to present a danger to human health or the environment.[13][14] The EPA previously provided a guidance level of 500 mg/kg for total releasable sulfide, above which a waste is generally considered to meet the narrative definition of a characteristically reactive waste.[13]

Step 4: Neutralization (If Applicable)

For small quantities of isobutyl isopropyl sulfide in a research setting, neutralization may be a viable option before disposal. However, this should only be performed by trained personnel. A common method involves oxidation with a suitable reagent, such as hydrogen peroxide, under controlled conditions to convert the sulfide to a less hazardous sulfate. This process must be conducted with extreme caution to manage any exothermic reaction.

Step 5: Containerization and Labeling

Proper containerization and labeling are critical for safe storage and transport.

  • Container Selection: Use a chemically compatible, leak-proof container.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Isobutyl Isopropyl Sulfide"), and a clear description of the hazards (e.g., "Flammable," "Irritant").

Step 6: Arrange for a Licensed Hazardous Waste Hauler

The disposal of hazardous waste is strictly regulated.[7] It is illegal and unsafe to dispose of isobutyl isopropyl sulfide down the drain or in regular trash.[7][10]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal company.

Step 7: Documentation and Record Keeping

Maintain meticulous records of all hazardous waste generated and disposed of. This includes the date, quantity, and method of disposal. This documentation is essential for regulatory compliance.

Part 3: Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill:

    • Evacuate the immediate area.[7]

    • Eliminate all ignition sources.[3]

    • If safe to do so, contain the spill using an absorbent material suitable for flammable liquids.[3][12]

    • Notify your EHS department immediately.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure compliance with all relevant regulations. Your commitment to responsible chemical handling is a testament to your scientific integrity.

References

  • Cheméo. (n.d.). Chemical Properties of Sulfide, isobutyl isopropyl (CAS 10359-65-6). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 292853, Sulfide, isobutyl isopropyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522478, Sulfide, butyl isopropyl. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1993, November 8). Clarification on the Level of Sulfide for Determining if a Waste is Hazardous Under Reactivity. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hydrogen Sulfide - Hazards. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Sulfide, sec-butyl isopropyl. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Environmental Trainers. (n.d.). Hydrogen Sulfide | OSHA Regulatory Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Safety and Health Topics - Hydrogen Sulfide - Standards. Retrieved from [Link]

  • CRC Industries. (2022, November 17). SDS US. Retrieved from [Link]

  • MG Chemicals. (2025, August 28). Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hydrogen Sulfide - Standards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hydrogen Sulfide - Evaluating and Controlling Exposure. Retrieved from [Link]

  • The Food and Agriculture Organization of the United Nations. (2011, April 19). Regulations Regarding Waste Classification and Properties Rendering Waste Hazardous. Retrieved from [Link]

  • Government of Canada. (2023, November 3). Cross-border Movement of Hazardous Waste and Hazardous Recyclable Materials Regulations: Guide to hazardous waste and hazardous recyclable materials classification. Retrieved from [Link]

  • Data.gov. (2025, September 5). Compound 525390: Isopropyl isobutyl disulfide. Retrieved from [Link]

  • University of Twente. (n.d.). Regulation hazardous waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2014). Best Management Practices to Prevent and Control Hydrogen Sulfide and Reduced Sulfur Compound Emissions at Landfills That Dispose of Gypsum Drywall. Retrieved from [Link]

  • Ministry of Environment, Republic of China (Taiwan). (2020, February 21). Standards for Determining Hazardous Industrial Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 23). SW-846 Test Method 9031: Extractable Sulfides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, August 29). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Retrieved from [Link]

  • The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Environmental Health and Safety, University of California, Santa Barbara. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Sulfide, isobutyl isopropyl

Advanced Safety and Operational Handling Guide: Isobutyl Isopropyl Sulfide As a Senior Application Scientist, I have designed this operational guide to address the specific logistical and safety challenges associated wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Handling Guide: Isobutyl Isopropyl Sulfide

As a Senior Application Scientist, I have designed this operational guide to address the specific logistical and safety challenges associated with handling Isobutyl isopropyl sulfide (CAS: 10359-65-6). In drug development and specialized organic synthesis, alkyl sulfides are notorious not only for their toxicity but for their extreme volatility and pungent odor profiles[1][2].

This guide moves beyond standard Safety Data Sheets (SDS) by explaining the causality behind each safety measure, ensuring your laboratory protocols are both scientifically sound and self-validating.

Physicochemical & Hazard Profiling

To design an effective safety protocol, we must first understand the quantitative physical properties that dictate the chemical's behavior in an open laboratory environment.

Table 1: Quantitative Chemical & Hazard Profile

PropertyValue / ClassificationOperational Implication
CAS Number 10359-65-6Unique identifier for inventory and waste tracking[1][3].
Molecular Weight 132.27 g/mol Relatively low molecular weight contributes to high vapor pressure[3].
Boiling Point 148.4 °CVolatile at standard laboratory temperatures[4].
Flash Point 29.4 °CFlammable Liquid. Vapors can ignite near room temperature[4].
Density 0.832 g/cm³Lighter than water; will float on aqueous layers during extraction[4].
LogP (Lipophilicity) 2.78Highly lipophilic; rapidly penetrates standard thin-film plastics and skin[4].
GHS Hazards H315, H319, H335Causes skin, serious eye, and respiratory irritation[3].

Metabolic & Toxicological Pathway

Understanding how the human body processes alkyl sulfides is critical for appreciating the necessity of strict inhalation and dermal barriers. Upon exposure, these compounds undergo rapid Phase I metabolism in the liver, generating reactive intermediates[2].

SulfideMetabolism A Isobutyl Isopropyl Sulfide (Inhalation/Dermal) B Hepatic CYP450 / FMO Oxidation A->B Systemic Absorption E Mucosal/Dermal Irritation (H315, H319, H335) A->E Direct Contact C Sulfoxide Intermediate (Reactive) B->C Phase I Metabolism D Sulfone Metabolite (Excreted) C->D Further Oxidation

Fig 1: Toxicological exposure routes and hepatic metabolism of isobutyl isopropyl sulfide.

Causality-Driven PPE Selection

Do not rely on generic laboratory PPE. The specific properties of Isobutyl isopropyl sulfide demand targeted protective barriers.

  • Hand Protection (Butyl Rubber or ≥15 mil Nitrile):

    • The Causality: With a LogP of 2.78, this sulfide is highly lipophilic[4]. Thin latex or standard 4-mil nitrile gloves offer negligible breakthrough times. The chemical will rapidly partition into the glove matrix and subsequently into the lipid layers of your stratum corneum, causing systemic absorption and contact dermatitis[2]. Heavy-duty butyl rubber provides the necessary steric and chemical barrier.

  • Body Protection (Flame-Resistant Lab Coat):

    • The Causality: The flash point is 29.4 °C (84.9 °F)[4]. In a warm laboratory, ambient temperatures can approach this threshold, meaning the vapor headspace is highly combustible. An FR-rated, anti-static lab coat is mandatory to prevent catastrophic ignition from static discharge.

  • Respiratory Protection & Engineering Controls:

    • The Causality: Alkyl sulfides cause rapid olfactory fatigue[2]. While the initial stench is overpowering, your olfactory receptors will quickly desensitize, creating a false sense of security even as vapor concentrations reach toxic levels (H335)[3]. All work must be conducted in a certified fume hood. If engineering controls fail, a NIOSH-approved respirator with Organic Vapor (OV) cartridges is required.

Standard Operating Procedure (SOP): Handling & Transfer

This protocol is designed as a self-validating system . Each step contains a physical or chemical confirmation that the safety measure is actively working.

Step 1: Pre-Operation Environmental Validation

  • Action: Clear the fume hood of all unnecessary equipment. Tape a small strip of Kimwipe to the bottom of the fume hood sash.

  • Validation: Before opening the chemical bottle, visually confirm that the Kimwipe strip is actively pulling inward. This physically validates that the hood is maintaining the required negative pressure (0.4–0.6 m/s face velocity).

Step 2: Material Transfer

  • Action: Use only glass syringes with stainless steel needles or positive-displacement glass pipettes for transferring the liquid. Never use brass or copper fittings.

  • Causality: Lipophilic alkyl sulfides can leach plasticizers from standard polypropylene syringes, contaminating your drug development assay. Furthermore, sulfur compounds are highly corrosive to copper and brass[5].

Step 3: In-Situ Oxidative Quenching

  • Action: Once the required volume is transferred, immediately submerge all contaminated needles, syringes, and glassware into a quenching bath containing 5% sodium hypochlorite (household bleach) for 20 minutes before removing them from the hood.

  • Validation: Bleach rapidly oxidizes the volatile sulfide into a non-volatile sulfone. The protocol validates itself when the characteristic pungent "stench" of the sulfide is entirely replaced by a mild chlorine odor, confirming complete chemical destruction.

Spill Response & Odor Mitigation Plan

A spill of Isobutyl isopropyl sulfide is not just a chemical hazard; it is a logistical crisis due to the extreme odor that can trigger facility-wide evacuations.

SpillResponse A 1. Spill Detected (Odor/Visual) B 2. Evacuate & Isolate (Eliminate Ignition Sources) A->B C 3. Don Advanced PPE (Respirator, Butyl Gloves) B->C D 4. Apply Absorbent (Sand/Vermiculite) C->D E 5. Odor Neutralization (Dilute Bleach Wash) D->E F 6. Collect & Dispose (Sealed Hazardous Waste) E->F

Fig 2: Sequential spill response and chemical neutralization workflow for alkyl sulfides.

Step-by-Step Spill Mitigation:

  • Isolate & Eliminate Ignition: Immediately extinguish all open flames and turn off hot plates. The 29.4 °C flash point means vapors are ready to ignite[4].

  • Containment: Do NOT use paper towels. Pour an inert, non-combustible absorbent (like dry sand or vermiculite) around the perimeter of the spill, working inward[5].

  • Chemical Neutralization: Once the liquid is absorbed, gently spray the absorbent pile with a dilute bleach solution. Causality: This prevents the continuous off-gassing of the sulfide by converting it to a heavier, odorless sulfoxide/sulfone.

  • Collection: Use non-sparking (plastic or aluminum) tools to scoop the neutralized absorbent into a high-density polyethylene (HDPE) hazardous waste container[5][6].

Disposal & Waste Management

  • Segregation: Never mix sulfide waste with heavy metal waste or acidic solutions. Acidic environments can protonate trace impurities, potentially releasing highly toxic hydrogen sulfide (H₂S) gas[6].

  • Labeling: Clearly label the waste container as "Flammable Liquid, Toxic - Contains Alkyl Sulfides."

  • Storage: Store the sealed waste container in a ventilated, explosion-proof flammable storage cabinet until collection by Environmental Health and Safety (EHS).

References

  • National Center for Biotechnology Information (NIH). "Sulfide, isobutyl isopropyl | C7H16S | CID 292853 - PubChem." PubChem Database. URL:[Link]

  • K. M. Smith et al. "Natural gas odorants: A scoping review of health effects." National Library of Medicine (PMC). URL:[Link]

Sources

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